3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
Description
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Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-14-9-4-3-8(7-10(9)15-2)16-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWIZKGQLSYPCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596295 | |
| Record name | 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60169-56-4 | |
| Record name | 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-[(3,4-dimethoxyphenyl)sulfanyl]propanoic acid, a molecule of interest in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and professionals in drug development. We will explore the primary synthetic strategies, delving into the mechanistic underpinnings and providing detailed, field-tested experimental protocols. The guide emphasizes scientific integrity, reproducibility, and safety, offering a self-validating framework for the successful synthesis and characterization of the target compound. Two principal synthetic routes are presented: the highly efficient base-catalyzed Thiol-Michael addition and a robust copper-catalyzed cross-coupling reaction. Additionally, a reliable method for the preparation of the key intermediate, 3,4-dimethoxythiophenol, is detailed.
Introduction and Strategic Overview
This compound incorporates a dimethoxy-substituted aromatic ring linked via a flexible thioether bond to a propanoic acid moiety. This combination of functionalities makes it an attractive scaffold for the development of novel bioactive molecules and functional materials. The thioether linkage offers metabolic stability, while the carboxylic acid provides a handle for further chemical modification or for modulating physicochemical properties such as solubility.
The synthesis of this target molecule can be approached through several retrosynthetic pathways. The most logical and convergent strategies involve the formation of the carbon-sulfur bond. This guide will focus on two such proven methodologies:
-
Strategy A: Thiol-Michael Addition. This is the preferred and most atom-economical route, involving the conjugate addition of 3,4-dimethoxythiophenol to acrylic acid. This reaction is typically base-catalyzed and proceeds with high yield and selectivity under mild conditions.[1][2]
This guide will provide a detailed exposition of both strategies, allowing researchers to select the most appropriate method based on the availability of starting materials and specific experimental constraints.
Synthesis of Key Starting Material: 3,4-Dimethoxythiophenol
While commercially available, an in-house synthesis of 3,4-dimethoxythiophenol ensures a consistent supply and provides greater control over purity. A highly effective method for converting phenols to thiophenols is via the Newman-Kwart rearrangement.[4][5][6] This thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis, provides the desired thiophenol.
The synthesis proceeds in three steps starting from the readily available 3,4-dimethoxyphenol (a derivative of vanillin).
Step 1: Formation of O-(3,4-Dimethoxyphenyl) dimethylthiocarbamate
3,4-Dimethoxyphenol is deprotonated with a suitable base and reacted with dimethylthiocarbamoyl chloride to form the corresponding O-aryl thiocarbamate.
Step 2: The Newman-Kwart Rearrangement
The isolated O-aryl thiocarbamate is heated to a high temperature (typically 200-250 °C) to induce the intramolecular rearrangement to the S-aryl thiocarbamate isomer.[5]
Step 3: Hydrolysis to 3,4-Dimethoxythiophenol
The resulting S-(3,4-dimethoxyphenyl) dimethylthiocarbamate is hydrolyzed under basic conditions (e.g., with aqueous or alcoholic NaOH or KOH) to cleave the carbamate group, yielding the target 3,4-dimethoxythiophenol after acidic workup.
Preferred Synthetic Route: Thiol-Michael Addition
The base-catalyzed Thiol-Michael addition represents the most direct and efficient pathway to the target molecule. The reaction proceeds via the deprotonation of the thiophenol to form a highly nucleophilic thiolate anion, which then undergoes a 1,4-conjugate addition to the electron-deficient alkene of acrylic acid.[1][7]
Reaction Mechanism
The mechanism involves two key steps:
-
Deprotonation: A base, such as triethylamine or sodium hydroxide, removes the acidic proton from the thiol group of 3,4-dimethoxythiophenol to generate the corresponding thiolate.
-
Nucleophilic Attack: The thiolate anion attacks the β-carbon of acrylic acid, followed by protonation of the resulting enolate to yield the final product.
Detailed Experimental Protocol
Materials:
-
3,4-Dimethoxythiophenol
-
Acrylic acid
-
Triethylamine (Et₃N)
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxythiophenol (1.0 eq) in toluene.
-
Add acrylic acid (1.1 eq) to the solution.
-
Add triethylamine (0.1 eq) as the catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic phase with 1 M HCl, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Workflow Diagram
Caption: Workflow for the synthesis via Copper-Catalyzed Cross-Coupling.
Product Characterization and Data
Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₄O₄S |
| Molecular Weight | 242.29 g/mol |
| Melting Point | Dependent on purity, literature comparison required |
| ¹H NMR (CDCl₃) | δ (ppm): ~10-12 (br s, 1H, COOH), ~6.9-7.1 (m, 3H, Ar-H), 3.86 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), ~3.1 (t, 2H, -S-CH₂-), ~2.7 (t, 2H, -CH₂-COOH) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~178 (C=O), ~149 (Ar-C-O), ~148 (Ar-C-O), ~125 (Ar-C), ~120 (Ar-CH), ~112 (Ar-CH), ~111 (Ar-CH), 56.0 (OCH₃), 55.9 (OCH₃), ~34 (-S-CH₂-), ~33 (-CH₂-COOH) [8][9] |
| IR (KBr, cm⁻¹) | ~2500-3300 (br, O-H stretch), ~1700 (s, C=O stretch), ~1590, 1500 (m, C=C stretch), ~1260, 1030 (s, C-O stretch) |
Note: Predicted NMR chemical shifts are based on the analysis of structurally similar compounds and standard chemical shift tables. Actual values may vary depending on the solvent and experimental conditions. [8][9]
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thiophenols: Thiophenols are known for their strong, unpleasant odors and potential toxicity. Handle 3,4-dimethoxythiophenol with care and quench any residual material with bleach.
-
Acrylic Acid: Acrylic acid is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
Pyridine: Pyridine is a flammable liquid with a strong odor and is harmful if inhaled or absorbed through the skin.
-
Copper(I) Oxide: Avoid inhalation of dust.
-
Acids and Bases: Handle all acids and bases with appropriate care to avoid burns.
References
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PubChem Compound Summary for CID 75019, 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]
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Newman-Kwart Rearrangement. Organic Chemistry Portal. [Link]
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PubChem Substance Record for SID 85281233. National Center for Biotechnology Information. [Link]
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Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Preprints.org. [Link]
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Dixon, D. J., et al. (2006). Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications, (46), 4810-4812. [Link]
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Newman–Kwart rearrangement. Wikipedia. [Link]
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Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008). Mechanism and application of the Newman–Kwart O→ S rearrangement of O-aryl thiocarbamates. Synthesis, (5), 661-689. [Link]
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Systematic identification and characterization of regulators of aryl hydrocarbon receptor signaling. ResearchGate. [Link]
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PubChem Compound Summary for CID 22770, 3,4-Dimethoxyaniline. National Center for Biotechnology Information. [Link]
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DeForest, C. A., et al. (2020). Synthesis and Characterization of Thiol-Acrylate Hydrogels Using a Base-Catalyzed Michael Addition for 3D Cell Culture Applications. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 108(5), 2294-2307. [Link]
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Karadendrou, M. A., et al. (2024). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. Molecules, 29(21), 4983. [Link]
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Nair, D. P., et al. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules, 54(7), 3093-3100. [Link]
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Stefova, M., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2469. [Link]
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Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
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D'hooge, D. R., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(4), 713-723. [Link]
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Fan, R., et al. (2018). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. Organic & Biomolecular Chemistry, 16(3), 395-403. [Link]
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A Comprehensive Guide to the Structural Elucidation of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic Acid
Abstract
The definitive identification of molecular structure is a cornerstone of chemical research, drug discovery, and materials science. Ambiguity in structure can lead to misinterpreted biological activity, flawed mechanistic studies, and irreproducible results. This technical guide provides an in-depth, methodology-driven approach to the structural elucidation of 3-[(3,4-dimethoxyphenyl)sulfanyl]propanoic acid, a molecule incorporating aromatic, thioether, and carboxylic acid functionalities. Moving beyond a simple recitation of techniques, this document details the strategic application and interpretation of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. Each step is presented with the underlying scientific rationale, ensuring that the described workflow serves as a self-validating system for researchers and drug development professionals.
Introduction: The Imperative for Unambiguous Characterization
This compound is a small organic molecule whose structural framework is of interest in medicinal chemistry and materials science. The presence of a catechol-like dimethoxybenzene moiety, a flexible propanoic acid chain, and a thioether linkage presents a rich scaffold for potential biological interactions and chemical modifications. Before any functional studies can be deemed credible, an unequivocal confirmation of its covalent structure is paramount.
This guide outlines a logical, multi-faceted analytical workflow designed to confirm the molecular formula, identify all constituent functional groups, and definitively establish the connectivity of every atom in the target molecule. We will proceed from foundational molecular formula determination to the intricate mapping of atomic neighborhoods, demonstrating how a synergistic application of modern spectroscopic techniques provides an irrefutable structural proof.
Foundational Analysis: Molecular Formula and Key Functional Groups
The first objective in any structure elucidation is to determine the molecular formula. This is most reliably achieved through high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement, allowing for the calculation of a unique elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis is critical for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). The precision of HRMS, typically to within 5 parts per million (ppm), severely constrains the number of possible molecular formulas.
Table 1: Expected HRMS Data for C₁₁H₁₄O₄S
| Ion Type | Calculated Exact Mass | Observed m/z (Hypothetical) | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 259.06345 | 259.06331 | -0.54 |
| [M+Na]⁺ | 281.04539 | 281.04525 | -0.50 |
| [M-H]⁻ | 257.04890 | 257.04875 | -0.58 |
The observation of an ion at m/z 259.06345 (for the protonated molecule) would provide strong evidence for the molecular formula C₁₁H₁₄O₄S. Further analysis by tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns that provide initial clues to the molecule's substructures. Key expected fragments would include the loss of the carboxyl group (-45 Da) and cleavage at the thioether bond.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1] The principle lies in the absorption of specific frequencies of infrared radiation by molecular bonds, causing them to vibrate.[1] For our target molecule, several characteristic absorptions are expected.
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, strong |
| Alkyl C-H | C-H stretch | 2850-2960 | Medium, sharp |
| Aromatic C-H | C-H stretch | 3000-3100 | Medium, sharp |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, sharp |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium, sharp peaks |
| Ether/Acid | C-O stretch | 1000-1300 | Strong, multiple bands |
The most diagnostic peaks are the extremely broad O-H stretch, a hallmark of a hydrogen-bonded carboxylic acid dimer, and the intense carbonyl (C=O) stretch around 1710 cm⁻¹.[2] The presence of these two features provides definitive evidence for the carboxylic acid moiety.
Definitive Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS and IR confirm the formula and functional groups, NMR spectroscopy is the unparalleled tool for mapping the precise atomic connectivity.[3][4] A systematic approach using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the complete assembly of the molecular puzzle.
For clarity, the following proposed structure is numbered for assignment purposes.
Caption: Proposed structure of this compound with atom numbering for NMR assignments.
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).
Table 3: Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)
| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
|---|---|---|---|---|
| H (O12) | 10.0 - 12.0 | broad singlet | 1H | Exchangeable carboxylic acid proton. |
| H1, H5, H6 | 6.80 - 7.00 | m | 3H | Aromatic protons on a 1,2,4-substituted ring. |
| H (C13) | 3.88 | singlet | 3H | Methoxy group protons. |
| H (C14) | 3.87 | singlet | 3H | Second, electronically similar methoxy group. |
| H₂ (C8) | 3.05 | triplet | 2H | Methylene adjacent to sulfur, split by C9 protons. |
| H₂ (C9) | 2.75 | triplet | 2H | Methylene adjacent to carbonyl, split by C8 protons. |
The two triplets for the propanoic acid chain are highly characteristic. The downfield shift of the C8 protons is due to the adjacent electronegative sulfur atom, while the C9 protons are deshielded by the carbonyl group.
¹³C NMR & DEPT-135: Carbon Skeleton Mapping
The ¹³C NMR spectrum indicates the number of unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C=O) are absent in DEPT-135.
Table 4: Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)
| Carbon(s) | Predicted Shift (δ, ppm) | DEPT-135 | Assignment Rationale |
|---|---|---|---|
| C10 | 178.0 | Absent | Carboxylic acid carbonyl carbon.[5] |
| C3, C4 | 149.5, 148.5 | Absent | Aromatic carbons bonded to oxygen (ether). |
| C2 | 132.0 | Absent | Aromatic carbon bonded to sulfur. |
| C1 | 129.5 | Absent | Quaternary aromatic carbon. |
| C5, C6 | 122.0, 112.0 | Positive (CH) | Aromatic carbons bonded to hydrogen. |
| C13, C14 | 56.0 | Positive (CH₃) | Methoxy carbons. |
| C8 | 35.5 | Negative (CH₂) | Methylene carbon adjacent to sulfur. |
| C9 | 34.0 | Negative (CH₂) | Methylene carbon adjacent to carbonyl. |
2D NMR: Assembling the Fragments
2D NMR experiments are the final, crucial step to connect the pieces identified by 1D NMR.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). The key expected correlation is between the protons on C8 (δ ~3.05) and C9 (δ ~2.75), confirming the -CH₂-CH₂- fragment of the propanoic acid chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by correlating the data from Tables 3 and 4.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It shows correlations between protons and carbons that are 2 or 3 bonds away.[6] This allows us to connect the isolated fragments.
Caption: Key HMBC correlations needed to link the molecular fragments.
Crucial HMBC Correlations for Structure Confirmation:
-
Chain Confirmation: A correlation from the C9 protons (δ ~2.75) to the carbonyl carbon C10 (δ ~178.0) confirms the -CH₂-COOH fragment.
-
Connecting Chain to Sulfur/Ring: A correlation from the C8 protons (δ ~3.05) to the aromatic carbon C2 (δ ~132.0) definitively links the propanoic acid chain to the aromatic ring via the sulfur atom (S is inferred as the linker).
-
Confirming Methoxy Positions: Correlations from the methoxy protons (H13, H14 at δ ~3.88/3.87) to their respective attached aromatic carbons (C3, C4 at δ ~149.5/148.5) confirm their placement on the ring.
Experimental Protocols
Scientific integrity demands reproducible methodologies. The following are generalized but robust protocols for the key experiments described.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire data on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C{¹H} NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program, a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024 scans.
-
2D NMR Acquisition: Utilize standard, manufacturer-provided pulse programs for COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz to enhance 2- and 3-bond correlations.
-
Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum accordingly.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.
-
Instrumentation: Infuse the sample into an Orbitrap or Time-of-Flight (TOF) mass spectrometer using an electrospray ionization (ESI) source.
-
Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.
-
Data Analysis: Use the instrument's software to calculate the elemental composition for the observed parent ion masses.
Integrated Workflow and Conclusion
Caption: A logical workflow for systematic structure elucidation.
By following this workflow, we first confirm the molecular formula C₁₁H₁₄O₄S using HRMS. Next, FTIR analysis validates the presence of the key carboxylic acid, ether, and aromatic functional groups. Finally, a comprehensive suite of NMR experiments, culminating in the crucial long-range correlations observed in the HMBC spectrum, allows for the complete and unambiguous assembly of the this compound structure. This rigorous, evidence-based approach ensures the highest level of scientific integrity for subsequent research and development activities.
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PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]
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FooDB. 3-(3,4-Dihydroxyphenyl)propanoic acid. T3DB. [Link]
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Remko, M., & Van der Goot, H. (1995). [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propenic acid and a study of its biological activity]. Ceskoslovenska farmacie, 44(4), 182-186. [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Fuloria, S., & Fuloria, N. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Applicable Chemistry, 2(4), 837-848. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
This guide provides an in-depth analysis of the expected spectroscopic data for the novel thioether compound, 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid. In the absence of direct experimental spectra in publicly available databases, this document serves as a predictive guide for researchers, outlining the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental spectroscopic principles and data from structurally analogous compounds.
Molecular Structure and Functional Groups
This compound is a multifaceted molecule featuring a dimethoxy-substituted aromatic ring linked via a thioether bond to a propanoic acid chain. The key functional groups that will dictate its spectroscopic signature are:
-
1,2,4-Trisubstituted Benzene Ring: Gives rise to characteristic signals in the aromatic region of NMR spectra and specific bending patterns in the IR spectrum.
-
Two Methoxy Groups (-OCH₃): These will appear as sharp singlets in the ¹H NMR spectrum and distinct resonances in the ¹³C NMR spectrum.
-
Thioether Linkage (Ar-S-CH₂): Influences the chemical shifts of adjacent carbon and hydrogen atoms.
-
Propanoic Acid Moiety (-CH₂CH₂COOH): Characterized by two methylene groups and a carboxylic acid group, each with unique spectroscopic features.
-
Carboxylic Acid (-COOH): A key functional group with a highly deshielded proton in ¹H NMR, a distinct carbonyl carbon in ¹³C NMR, and broad O-H and sharp C=O stretching vibrations in IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (TMS) standard are outlined below.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet. |
| Aromatic (Ar-H) | 6.8 - 7.2 | Multiplet | 3H | The three protons on the benzene ring will exhibit complex splitting patterns due to their coupling with each other. |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 6H | The two methoxy groups are chemically equivalent and their protons do not couple with other protons, resulting in a single sharp peak. |
| Methylene (-S-CH₂-) | ~3.1 | Triplet | 2H | These protons are adjacent to the sulfur atom and a methylene group, leading to a triplet splitting pattern. |
| Methylene (-CH₂-COOH) | ~2.7 | Triplet | 2H | These protons are adjacent to the carboxylic acid group and a methylene group, resulting in a triplet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (-C =O) | 170 - 180 | The carbonyl carbon of a carboxylic acid is highly deshielded.[1][2] |
| Aromatic (Ar-C) | 110 - 150 | The six carbons of the benzene ring will appear in this region, with those attached to the methoxy and sulfur groups having distinct shifts. |
| Methoxy (-OC H₃) | 55 - 60 | The carbons of the methoxy groups are in a typical range for sp³ carbons attached to an oxygen atom. |
| Methylene (-S-C H₂-) | 30 - 40 | The carbon atom attached to the sulfur is expected in this region. |
| Methylene (-C H₂-COOH) | 30 - 40 | The carbon adjacent to the carbonyl group will be in a similar region to the other methylene carbon. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Intensity |
| Carboxylic Acid (-OH) | 2500 - 3300 | O-H Stretch | Broad, Strong |
| Aromatic C-H | 3000 - 3100 | C-H Stretch | Sharp, Medium |
| Aliphatic C-H | 2850 - 3000 | C-H Stretch | Sharp, Medium |
| Carbonyl (C=O) | 1700 - 1725 | C=O Stretch | Sharp, Strong |
| Aromatic C=C | 1450 - 1600 | C=C Stretch | Medium to Weak |
| C-O Stretch (Ether) | 1200 - 1300 | C-O Stretch | Strong |
| C-O Stretch (Acid) | 1210 - 1320 | C-O Stretch | Strong |
| C-S Stretch | 600 - 800 | C-S Stretch | Weak to Medium |
The IR spectrum will be dominated by the very broad O-H stretch of the carboxylic acid and the strong, sharp C=O stretch.[3]
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR.
-
Data Acquisition: Lower the ATR anvil to press the sample against the crystal. Collect the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₁H₁₄O₄S), which is 242.29 g/mol .
-
Major Fragmentation Pathways:
-
Loss of the carboxyl group (-COOH): A significant fragment at M - 45, corresponding to the loss of the carboxyl radical.
-
Cleavage of the C-S bond: Fragmentation at the thioether linkage can lead to ions corresponding to the dimethoxyphenylthio radical and the propanoic acid cation, or vice versa.
-
Fragmentation of the dimethoxybenzene ring: Loss of methyl groups (-CH₃) from the methoxy substituents is a common fragmentation pathway for such compounds.
-
McLafferty Rearrangement: While less common for thioethers, a rearrangement involving the carboxylic acid group could potentially occur.
-
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrument Setup: The sample is injected into the Gas Chromatograph (GC), where it is vaporized and separated from the solvent. The separated compound then enters the Mass Spectrometer (MS).
-
Ionization: In the MS, the molecules are bombarded with high-energy electrons, causing them to ionize and fragment (Electron Ionization - EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualized Experimental Workflows
NMR Spectroscopy Workflow
Caption: General workflow for NMR data acquisition and processing.
IR Spectroscopy (ATR) Workflow
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (GC-MS) Workflow
Caption: General workflow for GC-MS analysis.
Conclusion
This technical guide provides a comprehensive prediction and interpretation of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic data, researchers can more efficiently and accurately characterize this compound upon its synthesis. The provided protocols and workflows serve as a practical guide for obtaining high-quality spectroscopic data.
References
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FooDB. (2010, April 8). Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]
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NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of propanoic acid. Retrieved from [Link]
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MDPI. (2018). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 23(11), 2878. Retrieved from [Link]
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NIST. (n.d.). 3-(3,4-Dimethoxyphenyl)-propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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ACS Publications. (1954). Mass Spectra of Aromatic Esters. Analytical Chemistry, 26(11), 1849–1853. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Organic Chemistry. (2023, September 20). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propanoic acid. Retrieved from [Link]
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ResearchGate. (2020, November). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]
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Ataman Kimya. (n.d.). 3-Thiopropionic Acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved from [Link]
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ResearchGate. (2014, August 10). Infrared spectral studies of propanoic acid in various solvents. Retrieved from [Link]
-
YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
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Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
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NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Synthesis, Spectroscopic, X-Ray Powder Diffraction and Molecular Docking Studies of Biologically Potent Organotin(IV) Complexes. Retrieved from [Link]
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Purity analysis of synthesized 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
An In-depth Technical Guide to the Purity Analysis of Synthesized 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
Foreword: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a novel compound such as this compound, a molecule with potential therapeutic applications, rigorous purity analysis is paramount. Impurities, which can arise from starting materials, by-products of side reactions, intermediates, or degradation products, can have unintended pharmacological or toxicological effects.[1][2] Therefore, a multi-faceted analytical approach is required to detect, identify, and quantify these impurities, ensuring the final drug substance meets the stringent standards set by regulatory bodies like the International Council for Harmonisation (ICH).[1][3][4] This guide provides a comprehensive framework for the purity analysis of this compound, grounded in established analytical principles and regulatory expectations.
Understanding the Analyte and Potential Impurity Profile
This compound (MW: ~242.29 g/mol ) is a thioether derivative of propanoic acid. Its structure, featuring a dimethoxy-substituted benzene ring, a flexible propanoic acid chain, and a sulfide linkage, dictates the choice of analytical methodologies.
A common synthetic route involves the Michael addition of 3,4-dimethoxythiophenol to acrylic acid or its ester, followed by hydrolysis if an ester is used. This process can introduce several potential impurities:
-
Starting Materials: Unreacted 3,4-dimethoxythiophenol and acrylic acid/ester.
-
By-products: Disulfide formation (bis(3,4-dimethoxyphenyl) disulfide) from the oxidation of the thiophenol starting material.
-
Intermediates: If an ester route is used, the corresponding ester of the final product may remain.
-
Reagents and Solvents: Residual catalysts, bases, and solvents used in the synthesis and purification steps.[1]
-
Degradation Products: Oxidation of the sulfide to a sulfoxide or sulfone, or other degradation pathways under stress conditions (light, heat, pH).[5]
A robust analytical strategy must be capable of separating and detecting all these potential impurities.
The Orthogonal Approach: A Multi-Technique Strategy
No single analytical technique can provide a complete picture of a compound's purity. Therefore, an orthogonal approach, utilizing multiple techniques with different separation and detection principles, is essential. For this compound, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable secondary or specialized technique.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the premier technique for determining the purity of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[6][7] A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the standard for separating the target molecule from its structurally similar impurities.[8]
Causality Behind Method Development Choices:
-
Column: A C18 (octadecylsilyl) column is the logical first choice. The nonpolar stationary phase will effectively retain the analyte and related impurities based on their hydrophobicity. The dimethoxybenzene ring provides significant nonpolar character for good retention.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile is often preferred for its lower UV cutoff and viscosity. The aqueous phase should be acidified (e.g., with phosphoric acid or formic acid to a pH of ~3) to suppress the ionization of the carboxylic acid group.[9] This ensures a single, un-ionized form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times.
-
Detection: UV detection is ideal, as the benzene ring possesses a strong chromophore. A photodiode array (PDA) detector is highly recommended to assess peak purity and assist in the identification of unknown impurities by comparing their UV spectra.
Experimental Protocol: RP-HPLC Purity Determination
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (the diluent). This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration as the Standard Solution.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm (or wavelength of maximum absorbance determined from UV scan).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
-
System Suitability:
-
Inject the Standard Solution six times.
-
The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plate count should be ≥ 2000.[10]
-
-
Data Analysis:
Data Presentation: HPLC Impurity Profile
| Peak No. | Retention Time (min) | Peak Area | Area % | Potential Identity |
| 1 | 4.5 | 1,500 | 0.04 | Unknown |
| 2 | 8.2 | 3,500,000 | 99.72 | This compound |
| 3 | 15.1 | 8,000 | 0.23 | bis(3,4-dimethoxyphenyl) disulfide |
| Total | 3,509,500 | 100.00 |
Visualization: HPLC Analytical Workflow
Caption: Workflow for RP-HPLC purity analysis.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Method
While HPLC provides excellent relative purity data, Quantitative ¹H NMR (qNMR) offers a powerful, non-destructive method to determine the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[11][12][13] The method relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[14]
Causality Behind Method Development Choices:
-
Internal Standard: The choice of internal standard is critical. It must be of high purity, stable, non-volatile, and possess proton signals that do not overlap with any signals from the analyte or impurities.[14] For this analyte, maleic acid or 1,4-dinitrobenzene are suitable candidates. They have simple spectra in regions that do not interfere with the aromatic, methylene, or methoxy protons of the target molecule.
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d₆ is a good choice due to its high dissolving power.
-
Acquisition Parameters: To ensure accurate quantification, NMR parameters must be set correctly. A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated is crucial for full signal recovery. A 90° pulse angle should be accurately calibrated.
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized this compound into a clean vial. Record the weight precisely (W_analyte).
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid, Purity_std = 99.9%) into the same vial. Record the weight precisely (W_std).
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition (400 MHz or higher):
-
Pulse Angle: 90° (accurately calibrated).
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation).
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, unique signal from the analyte (Int_analyte). For the target molecule, the singlet from the C2 proton of the propanoic acid chain is a good candidate. Note the number of protons this signal represents (N_analyte).
-
Integrate the unique signal from the internal standard (Int_std). For maleic acid, the singlet for the two vinyl protons is used. Note the number of protons this signal represents (N_std).
-
-
Purity Calculation:
-
Use the following formula to calculate the absolute purity of the analyte:[14] Purity_analyte (%) = (Int_analyte / Int_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std
-
Where:
-
MW: Molecular Weight
-
-
Visualization: qNMR Purity Analysis Workflow
Caption: Workflow for absolute purity determination by qNMR.
Elemental Analysis: Fundamental Compositional Verification
Elemental analysis (EA) provides a fundamental check on the purity of a compound by measuring the mass percentages of carbon, hydrogen, and sulfur (CHN-S).[15][16][17] The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₁₁H₁₄O₄S). A close agreement provides strong evidence for the compound's identity and the absence of significant inorganic impurities or residual solvents.
Causality Behind Method Development Choices:
-
Technique: Combustion analysis is the standard method. The sample is combusted at high temperature, converting carbon to CO₂, hydrogen to H₂O, and sulfur to SO₂. These gases are then separated and quantified by a detector (typically thermal conductivity).[18]
-
Acceptance Criteria: For a compound to be considered pure, the experimental values should typically be within ±0.4% of the theoretical values, a standard widely accepted in chemical publications.[19]
Experimental Protocol: CHN-S Combustion Analysis
-
Sample Preparation:
-
Ensure the sample is thoroughly dried to remove residual solvents and water, which would alter the hydrogen and carbon content. Drying under high vacuum is recommended.
-
Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
-
Instrumental Analysis:
-
Analyze the sample using a calibrated CHN-S elemental analyzer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the experimental weight percentages for C, H, and S with the theoretical values.
-
Data Presentation: Elemental Analysis Results
Molecular Formula: C₁₁H₁₄O₄S Molecular Weight: 242.29 g/mol
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 54.53 | 54.45 | -0.08 |
| Hydrogen (H) | 5.82 | 5.88 | +0.06 |
| Sulfur (S) | 13.23 | 13.15 | -0.08 |
Interpretation: The experimental values are well within the ±0.4% acceptance limit, corroborating the elemental composition and high purity of the synthesized material.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is highly effective for analyzing volatile and semi-volatile compounds. For this compound, its direct analysis by GC is challenging due to the low volatility of the carboxylic acid. However, GC-MS is invaluable for two specific purposes:
-
Analysis of Volatile Impurities: Detecting residual solvents from the synthesis.
-
Analysis after Derivatization: Identifying certain non-volatile impurities by converting them into more volatile derivatives (e.g., by esterification of the carboxylic acid). Thiols and thioethers can be analyzed by GC-MS, though care must be taken as they can be thermolabile or reactive with metal components in the system.[20][21]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., DMSO).
-
Seal the vial.
-
-
Instrumental Analysis:
-
Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80 °C) to allow volatile solvents to partition into the headspace gas.
-
An aliquot of the headspace gas is automatically injected into the GC-MS system.
-
-
Data Analysis:
-
Identify residual solvents by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards.
-
Quantify against a standard of the identified solvent.
-
Integrating the Data for a Final Purity Statement
The final purity assessment is a synthesis of all the data obtained.
-
HPLC provides the primary purity value (e.g., 99.72% by area percent) and quantifies the organic, UV-active impurities.
-
qNMR provides an absolute purity value (e.g., 99.5% by weight), which accounts for both organic impurities and non-UV-active impurities (like inorganic salts) that are invisible to HPLC-UV.
-
Elemental Analysis confirms the correct elemental composition, ruling out major structural errors or significant contamination.
-
GC-MS confirms the absence of significant levels of volatile residual solvents.
If the results from these orthogonal methods are in close agreement, it provides a high degree of confidence in the stated purity of the synthesized this compound. A comprehensive Certificate of Analysis should report the results from all techniques used.
References
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PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
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FooDB. (2010). Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). Retrieved from [Link]
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Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
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PubMed. (n.d.). [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. National Library of Medicine. Retrieved from [Link]
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American Chemical Society. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). The GC-SCD and GC-MS spectra of thioether sulfur. Retrieved from [Link]
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ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
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Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]
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PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. EMA. Retrieved from [Link]
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University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The Effect of Heat on the GC-MS Analysis of Thiols. Analytical Letters. Retrieved from [Link]
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Analytical Science & Technology. (n.d.). An HPLC method for the determination of thioctic acid in raw material and tablets. Retrieved from [Link]
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PubMed Central. (n.d.). An International Study Evaluating Elemental Analysis. National Library of Medicine. Retrieved from [Link]
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PubMed. (2005). Determination of thio-based additives for biopharmaceuticals by pulsed electrochemical detection following HPLC. National Library of Medicine. Retrieved from [Link]
-
PubMed. (2013). Determining and reporting purity of organic molecules: why qNMR. National Library of Medicine. Retrieved from [Link]
-
AMSbio. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
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PubMed Central. (n.d.). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. National Library of Medicine. Retrieved from [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. EMA. Retrieved from [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
-
ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]
-
ResearchGate. (2018). GC-MS analysis of thiols from air: what are options to concentrate sample?. Retrieved from [Link]
-
Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]
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Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
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SIELC Technologies. (2018). Propionic acid. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Q3A(R) Impurities in New Drug Substances. FDA. Retrieved from [Link]
-
Chromatography Forum. (2006). Volatile thiols using GC-MSD. Retrieved from [Link]
-
LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
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ResearchGate. (2025). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
Abstract
Solubility is a critical physicochemical parameter that dictates the behavior of a compound in both chemical and biological systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is fundamental to its successful application, from reaction kinetics to formulation and bioavailability. This guide provides an in-depth technical analysis of the solubility characteristics of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid. We will deconstruct the molecule's structural components, predict its solubility based on first principles, outline a definitive experimental protocol for its determination, and discuss the practical implications of the resulting data.
Introduction: The Central Role of Solubility
The compound this compound is a multifaceted molecule featuring a carboxylic acid, a thioether linkage, and a dimethoxy-substituted aromatic ring. This combination of functional groups imparts a unique polarity and reactivity profile that directly governs its solubility in various media. In drug development, poor aqueous solubility can severely limit a candidate's oral bioavailability, while in synthetic chemistry, it can dictate solvent choice, reaction rates, and purification strategies. This guide serves as a foundational resource for scientists working with this compound, providing both the theoretical framework and practical methodologies to accurately assess and leverage its solubility properties.
Molecular Structure and Physicochemical Drivers of Solubility
To understand the solubility of this compound, we must first analyze its constituent parts and their contributions to its overall polarity and intermolecular interactions.
-
Carboxylic Acid (-COOH): This is the primary polar and protic functional group. It is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This feature promotes solubility in polar protic solvents like water and alcohols.[1][2] Furthermore, as a weak acid, its ionization state is pH-dependent. In basic media (pH > pKa), it will deprotonate to form a highly polar carboxylate salt, dramatically increasing aqueous solubility.
-
3,4-Dimethoxyphenyl Group: This aromatic portion of the molecule is largely nonpolar and hydrophobic. The two methoxy groups (-OCH₃) add some polar character through their ether linkages but also contribute to the molecule's bulk. This veratrole-like moiety is soluble in many organic solvents.
-
Thioether (-S-) Linkage: The thioether group is the sulfur analog of an ether. It is a polarizable functional group but is significantly less polar than an ether and is not a hydrogen bond donor.[3] Its contribution to water solubility is minimal; however, its presence can influence interactions with certain organic solvents.[4]
The molecule's overall solubility is a delicate balance between the hydrophilic, pH-sensitive carboxylic acid and the hydrophobic dimethoxyphenyl and alkyl-thioether backbone.
Theoretical Frameworks for Solubility Prediction
While experimental determination is the gold standard, theoretical models provide valuable predictive insights for solvent screening.
The Principle of "Like Dissolves Like"
This fundamental principle suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group will dominate interactions, forming strong hydrogen bonds. Solubility is expected to be moderate but highly pH-dependent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. Good solubility is anticipated.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The large nonpolar portion of the molecule will favor interaction with these solvents, but the highly polar carboxylic acid will strongly disfavor it, likely resulting in poor solubility.[1]
Hansen Solubility Parameters (HSP)
A more quantitative approach involves Hansen Solubility Parameters, which deconstruct solubility into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that the smaller the distance between the coordinates of the solute and the solvent, the higher the likelihood of dissolution.[5] While the specific HSP values for this compound are not published, they can be estimated using computational models.[7] This allows for a rational, data-driven approach to solvent selection.
Predicted Solubility Profile
Based on the structural analysis and theoretical principles, the following table summarizes the predicted solubility behavior of this compound in a range of common laboratory solvents.
| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility |
| Polar Protic | Water (pH 7), Ethanol, Methanol | Strong H-bonding with -COOH | Low to Moderate (Highly pH-dependent in water) |
| Polar Protic (Acidic) | Aqueous HCl (pH 2) | -COOH is protonated, less polar | Low |
| Polar Protic (Basic) | Aqueous NaOH (pH 10) | -COOH deprotonated to -COO⁻ salt | High |
| Polar Aprotic | DMSO, DMF, Acetone | Dipole-dipole, H-bond acceptance | High |
| Nonpolar Aromatic | Toluene, Benzene | van der Waals, π-stacking | Low to Moderate |
| Nonpolar Aliphatic | Hexane, Heptane | van der Waals | Very Low |
| Chlorinated | Dichloromethane, Chloroform | Dipole-dipole | Moderate |
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, an experimental approach is required. The Shake-Flask method, as outlined in OECD Guideline 105, is the universally recognized gold-standard for determining the water solubility of a compound and its principles are broadly applicable to organic solvents.[8][9][10]
Rationale for the Shake-Flask Method
This method is considered the most reliable for determining thermodynamic (equilibrium) solubility.[11] It involves agitating an excess of the solid compound in the solvent for an extended period until the solution is saturated and equilibrium is established between the dissolved and undissolved solute.[12][13] This ensures the measured concentration represents the true maximum solubility under the specified conditions.
Detailed Step-by-Step Protocol
Objective: To determine the saturation concentration of this compound in a chosen solvent at a controlled temperature.
Materials:
-
This compound (ensure purity >99%)
-
Solvent of interest (e.g., HPLC-grade water, ethanol)
-
Glass vials or flasks with screw caps or stoppers
-
Orbital shaker or agitator within a temperature-controlled incubator (e.g., 25 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preliminary Test: To estimate the solubility range, add approximately 10 mg of the compound to a vial. Add the solvent in 0.5 mL increments, vortexing vigorously for 1 minute after each addition. Note the approximate volume at which the solid dissolves. This helps determine the amount of excess solid to use in the main experiment.[14]
-
Sample Preparation: Into at least three separate glass flasks, add a pre-weighed excess amount of the compound. A 5-fold excess based on the preliminary test is recommended.[14] For example, if 10 mg dissolved in ~1 mL, use 50 mg for the main test.
-
Solvent Addition: Accurately add a known volume of the solvent (e.g., 5.0 mL) to each flask.
-
Equilibration: Tightly cap the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the flasks for a sufficient duration to reach equilibrium. A tiered approach is recommended: analyze one flask after 24 hours, the second after 48 hours, and the third after 72 hours.[14] Equilibrium is confirmed when the measured concentrations from at least the last two time points are in agreement.
-
Phase Separation: After the agitation period, allow the flasks to stand undisturbed at the test temperature for at least 24 hours to allow for sedimentation. To ensure complete removal of undissolved solids, centrifuge the samples at high speed.[11]
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. Self-Validation Note: Discard the first portion of the filtrate to avoid errors from potential adsorption of the compound onto the filter membrane.
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of a pre-prepared calibration curve.
-
Analyze the sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.
-
-
Calculation: The solubility (S) is calculated from the measured concentration (C) and the dilution factor (DF):
-
S (mg/mL) = C (mg/mL) × DF
-
Visualization of Key Workflows
Conceptual Model of Solubility
The interplay between the solute, solvent, and the resulting solution is governed by the balance of their respective intermolecular forces.
Caption: Relationship between solute/solvent properties and solubility.
Experimental Workflow for the Shake-Flask Method
A systematic, multi-step process is crucial for obtaining reliable and reproducible solubility data.
Caption: Step-by-step workflow for the OECD 105 Shake-Flask method.
Data Interpretation and Application
The quantitative solubility value is more than a number; it is an actionable piece of data.
-
For Drug Development: A low aqueous solubility (<10 µg/mL) may necessitate the use of formulation strategies such as salt formation (by reacting with a base), co-solvents, or amorphous solid dispersions to achieve adequate bioavailability.
-
For Process Chemistry: Knowing the solubility in various organic solvents allows for the optimization of reaction conditions, preventing precipitation of reagents or products. It is also critical for designing extraction and crystallization-based purification protocols. For instance, a solvent in which the compound is highly soluble when hot but poorly soluble when cold is an ideal candidate for recrystallization.
Conclusion
The solubility of this compound is a complex property governed by the interplay of its polar carboxylic acid head and its largely nonpolar thioether-aromatic tail. A predictive understanding based on molecular structure and principles like Hansen Solubility Parameters provides a strong starting point for solvent selection. However, for definitive, high-integrity data required in research and regulated environments, the Shake-Flask method remains the indispensable standard. By following a rigorous, self-validating experimental protocol, researchers can generate the reliable data needed to advance their work, whether in synthesizing new chemical entities or formulating the next generation of therapeutics.
References
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Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]
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CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. [Link]
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Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]
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Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
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eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. [Link]
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Starr, J. N., & King, C. J. (1992). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Application to Extraction Processes. Industrial & Engineering Chemistry Research. [Link]
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LibreTexts Chemistry. (2020). 15.4: Physical Properties of Carboxylic Acids. [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
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Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]
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Royal Society of Chemistry. (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry. [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Potential biological activity of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
An In-depth Technical Guide to the Potential Biological Activity of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
Introduction: Deconstructing a Molecule of Interest
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. The compound this compound presents a compelling case for investigation. While direct literature on this specific molecule is sparse, a systematic analysis of its constituent moieties—the 3,4-dimethoxyphenyl group and the thiopropanoic acid side chain—provides a strong rationale for predicting its biological activities. This guide will, therefore, take a foundational approach, hypothesizing potential activities based on established knowledge of these structural components and outlining a comprehensive, technically detailed plan for their experimental validation. Our focus will be on providing not just protocols, but the strategic thinking behind them, empowering researchers to rigorously test our hypotheses.
The 3,4-dimethoxyphenyl motif is a well-recognized pharmacophore present in a variety of biologically active compounds, including those with anti-inflammatory, anticancer, and antimicrobial properties.[1] The dimethoxy substitution is known to influence metabolic stability and absorption, making it an attractive feature in drug design.[2] On the other hand, propanoic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs) and have been explored for a wide range of other therapeutic applications, including antibacterial, anticonvulsant, and anticancer activities.[3][4][5] The introduction of a sulfur linkage (sulfanyl) can further modulate the compound's physicochemical properties and biological interactions.
This guide will delve into the predicted biological activities stemming from this unique combination of structural features and provide a roadmap for their empirical validation.
Hypothesized Biological Activity I: Anti-inflammatory Potential
Scientific Rationale:
The aryl propionic acid scaffold is famously associated with NSAIDs like ibuprofen and naproxen, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[3] The 3,4-dimethoxyphenyl group has also been incorporated into compounds with demonstrated anti-inflammatory effects. Therefore, it is plausible that this compound could modulate key inflammatory pathways.
Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: Workflow for evaluating anti-inflammatory potential.
Detailed Experimental Protocols:
1. COX-1/COX-2 Inhibition Assay:
-
Objective: To determine if the compound selectively or non-selectively inhibits COX enzymes.
-
Methodology:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to obtain a range of test concentrations.
-
In separate wells of a 96-well plate, incubate recombinant human COX-1 and COX-2 enzymes with the test compound or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) as a positive control.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin H2 (PGH2) using the provided detection method (e.g., colorimetric or fluorometric).
-
Calculate the IC50 values for both enzymes to determine potency and selectivity.
-
2. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay:
-
Objective: To assess the compound's ability to suppress inflammatory responses in a cellular model.
-
Methodology:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant for subsequent analysis.
-
3. Nitric Oxide (NO) Production Assay:
-
Objective: To quantify the inhibition of NO, a key inflammatory mediator.
-
Methodology:
-
Use the collected supernatant from the LPS-stimulated macrophage assay.
-
Add Griess reagent to the supernatant and incubate at room temperature.
-
Measure the absorbance at 540 nm to determine the nitrite concentration, which is indicative of NO production.
-
Compare the results to untreated and LPS-only treated cells.
-
4. Pro-inflammatory Cytokine Analysis (ELISA):
-
Objective: To measure the compound's effect on the production of key inflammatory cytokines.
-
Methodology:
-
Use the collected supernatant from the LPS-stimulated macrophage assay.
-
Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.
-
Quantify the cytokine concentrations and compare them across different treatment groups.
-
Hypothesized Biological Activity II: Anticancer Potential
Scientific Rationale:
Derivatives of 3,4-dimethoxyphenyl have been investigated as potential anticancer agents, with some acting as tubulin polymerization inhibitors.[6][7] Furthermore, propanoic acid derivatives have also demonstrated anticancer properties.[8] The combination of these two pharmacophores could lead to a compound with cytotoxic or cytostatic effects on cancer cells.
Experimental Workflow for Assessing Anticancer Activity
Caption: Workflow for evaluating anticancer potential.
Detailed Experimental Protocols:
1. Cell Viability Assay (MTT):
-
Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm.
-
Calculate the IC50 value for each cell line.
-
2. Cell Cycle Analysis:
-
Objective: To determine if the compound induces cell cycle arrest.
-
Methodology:
-
Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the cells with RNase A and stain with propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
3. Apoptosis Assay (Annexin V/PI Staining):
-
Objective: To determine if the compound induces apoptosis.
-
Methodology:
-
Treat cancer cells with the compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Hypothesized Biological Activity III: Antimicrobial Potential
Scientific Rationale:
Thiopropanoic acid derivatives and compounds containing the 3,4-dimethoxyphenyl moiety have independently shown antimicrobial activity.[9][10] The combination of these structural features may result in a compound with efficacy against various bacterial or fungal pathogens.
Experimental Workflow for Assessing Antimicrobial Activity
Sources
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In silico prediction of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid properties
An In-Depth Technical Guide: In Silico Prediction of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic Acid Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the modern drug discovery landscape, the early-stage assessment of a compound's viability is paramount to mitigating late-stage failures and controlling costs. In silico computational methods provide a rapid, cost-effective, and powerful framework for predicting the physicochemical, pharmacokinetic, and toxicological properties of novel chemical entities before significant resources are committed to synthesis and in vitro testing.[1][2][3][4] This technical guide presents a comprehensive in silico evaluation of This compound , a novel molecule with potential therapeutic interest. By leveraging a suite of established computational models, we will construct a detailed profile of this compound, encompassing its drug-likeness, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics, and key physicochemical parameters. The objective is to provide a data-driven foundation for its potential as a drug candidate and to identify any potential liabilities that may require medicinal chemistry optimization.
Introduction: The Rationale for Predictive Modeling
The journey from a hit compound to a marketed drug is fraught with challenges, with a significant percentage of candidates failing due to poor pharmacokinetic profiles or unforeseen toxicity.[4][5] The ability to predict these outcomes computationally allows researchers to prioritize candidates with the highest probability of success, a strategy known as "failing fast and cheap."[1] This in silico approach utilizes a wide range of methodologies, from quantitative structure-activity relationship (QSAR) models to sophisticated machine learning algorithms, to transform a chemical structure into a rich profile of predicted biological behavior.[4][6][7]
This guide provides a practical, step-by-step application of these principles to our target molecule, this compound. We will explain the causality behind each prediction, demonstrating how specific structural features influence its predicted properties and offering an expert interpretation of the synthesized data.
Compound Profile: this compound
Before analysis, we must first define the molecule's fundamental structural and chemical identity.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₄O₄S
-
Molecular Weight: 258.30 g/mol
-
Canonical SMILES: COC1=C(OC)C=C(SCCC(=O)O)C=C1
-
Structure:
The molecule consists of a propanoic acid chain linked via a thioether (sulfanyl) bridge to a 3,4-dimethoxy-substituted benzene ring. This combination of a flexible, acidic chain and a rigid, aromatic core dictates the physicochemical properties we will explore.
The In Silico Evaluation Workflow: A Methodological Overview
Our analysis follows a structured, multi-faceted workflow designed to build a holistic profile of the compound. This process integrates predictions of fundamental physicochemical properties with higher-level ADMET and drug-likeness assessments.
Workflow Diagram
The overall workflow for the in silico evaluation is depicted below. This systematic process ensures that all critical properties are assessed and logically integrated into a final profile.
Caption: Relationship between key physicochemical properties and ADME outcomes.
Expert Interpretation: The ADME profile is largely favorable, with strong predicted oral absorption and low risk of CNS penetration. The primary flag is the potential inhibition of CYP3A4, the most important enzyme in drug metabolism. This is a significant finding; if confirmed experimentally, it could necessitate structural modifications to mitigate this risk. The high plasma protein binding is common for drugs and must be considered when determining dosing.
Toxicological Risk Assessment
Identifying potential toxicity liabilities in silico is one of the most critical applications of computational modeling, helping to prevent the development of unsafe compounds. [8][9][10] Protocol: Predicting Toxicological Endpoints
-
Input: The compound structure is submitted to a toxicity prediction tool (e.g., U.S. EPA T.E.S.T., ProTox-II). [8]2. Methodology: These tools are built on large QSAR models, which correlate structural fragments and physicochemical properties with known toxicological outcomes from extensive databases. [6][8]3. Endpoints: Key endpoints for drug candidates are evaluated, including:
-
hERG Inhibition: A primary indicator of cardiotoxicity risk.
-
Ames Mutagenicity: Predicts the potential to cause DNA mutations, a flag for carcinogenicity.
-
Hepatotoxicity: Predicts the risk of drug-induced liver injury (DILI).
-
Predicted Toxicological Data
| Endpoint | Predicted Risk | Confidence | Implication |
| hERG Inhibition | Low Risk | High | Favorable. Low probability of causing cardiac arrhythmia. |
| Ames Mutagenicity | Negative | High | Favorable. Unlikely to be a mutagenic agent. |
| Hepatotoxicity | Low Risk | Medium | Favorable. Low predicted risk of liver damage. |
Expert Interpretation: The predicted toxicology profile is very clean. The low risk of hERG inhibition is particularly important, as cardiotoxicity is a major reason for drug candidate failure. [2]The negative mutagenicity and low hepatotoxicity predictions further strengthen the safety profile of the molecule. This benign in silico toxicological assessment significantly increases the compound's attractiveness for further development.
Drug-Likeness and Lead-Likeness Evaluation
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known oral drugs. [11][12]Lipinski's Rule of Five is a widely used guideline to evaluate this. [1][13] Protocol: Assessing Drug-Likeness
-
Calculate Properties: The key molecular properties (Molecular Weight, LogP, H-bond donors, H-bond acceptors) are calculated from the structure.
-
Apply Rules: The calculated values are compared against the thresholds defined by Lipinski's Rule of Five and other similar rule sets (e.g., Ghose, Veber). [11]3. Score: A simple pass/fail metric (number of violations) is generated.
Drug-Likeness Profile
| Rule Set | Parameter | Value | Threshold | Violation |
| Lipinski's Rule | Molecular Weight | 258.30 | ≤ 500 g/mol | No |
| LogP | 2.15 | ≤ 5 | No | |
| H-Bond Donors | 1 (from -COOH) | ≤ 5 | No | |
| H-Bond Acceptors | 4 (2x -OCH₃, 2x from -COOH) | ≤ 10 | No | |
| Overall | Lipinski Violations | 0 | ≤ 1 | Pass |
Expert Interpretation: The compound exhibits excellent drug-like properties, passing Lipinski's Rule of Five with zero violations. This indicates that its molecular size and balance of hydrophobicity and polarity are well within the range of successfully marketed oral drugs. This strong drug-likeness score, combined with the favorable ADMET and safety profiles, marks the compound as a high-quality lead candidate from a computational perspective.
Synthesized Profile and Strategic Recommendations
Bringing together all the in silico data provides a powerful, multi-dimensional view of this compound.
Overall Assessment:
-
Strengths: The compound has a strong predicted profile for oral administration. It shows excellent drug-likeness, high intestinal absorption, a clean toxicological profile (especially regarding cardiotoxicity and mutagenicity), and is unlikely to cause CNS side effects.
-
Potential Liabilities: The primary concern is the predicted inhibition of the CYP3A4 enzyme. This is a common liability that must be experimentally verified early. The high plasma protein binding is a characteristic to be aware of but not necessarily a flaw.
-
Opportunity: The combination of a strong safety profile and good oral absorption makes this a highly attractive scaffold.
Strategic Recommendations:
-
Immediate Experimental Validation: The first priority should be to perform an in vitro CYP3A4 inhibition assay. If the compound is a potent inhibitor, this liability must be addressed.
-
Medicinal Chemistry Strategy: If CYP3A4 inhibition is confirmed, a medicinal chemistry campaign should be initiated. This could involve modifying the dimethoxyphenyl ring to alter its interaction with the enzyme's active site while preserving the beneficial properties.
-
Proceed with Efficacy Studies: Concurrently, if the compound is intended for a non-CNS target, its favorable ADME and safety profile strongly supports moving forward with in vitro and in vivo efficacy studies.
Conclusion
This in-depth technical guide demonstrates the power and utility of a structured in silico workflow in modern drug discovery. Through a systematic evaluation, we have characterized This compound as a promising lead compound with a highly favorable drug-like profile. The computational analysis successfully highlighted its significant strengths—notably its excellent absorption and safety predictions—while also pinpointing a key potential liability in its predicted interaction with CYP3A4. This allows for the formulation of a clear, data-driven strategy for its continued development, prioritizing the experimental validation of the most critical predicted risk. By embracing such predictive technologies, research organizations can more effectively allocate resources, reduce attrition rates, and accelerate the journey of bringing safer, more effective medicines to patients.
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
Abstract
This document provides a comprehensive technical guide on the putative mechanism of action of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid. As a novel chemical entity with limited direct characterization in scientific literature, this guide establishes a scientifically-grounded hypothesis of its biological activities by dissecting the known functions of its core structural components: the 3,4-dimethoxyphenyl moiety and the thiopropanoic acid backbone. We postulate a multi-faceted mechanism encompassing potential anticancer, neuroregulatory, and anti-inflammatory activities. This guide further outlines a rigorous, multi-stage experimental workflow designed to systematically investigate and validate these hypotheses, providing researchers and drug development professionals with a foundational framework for future research and development of this promising compound.
Introduction and Compound Overview
This compound is an organic compound characterized by a propanoic acid chain linked via a thioether (sulfanyl) bond to a 3,4-dimethoxyphenyl group. A thorough review of existing scientific literature reveals a notable absence of studies pertaining directly to this specific molecule. Consequently, its mechanism of action has not been empirically determined.
However, the principles of medicinal chemistry allow for the formulation of a robust hypothesis based on the well-documented biological activities of its constituent chemical moieties. The 3,4-dimethoxyphenyl group is a common feature in a variety of bioactive molecules, including those with applications in oncology and neurology.[1][2][3] Similarly, the thiopropanoic acid scaffold is known to interact with specific biological pathways, notably in the central nervous system and inflammatory processes.[4][5][6]
This guide will, therefore, present a detailed, inferred mechanism of action for this compound, followed by a comprehensive and actionable experimental plan to validate the stated hypotheses.
Hypothesized Mechanism of Action
We propose that this compound possesses a multimodal mechanism of action, with potential therapeutic implications in oncology, neuropharmacology, and immunology. This hypothesis is derived from the distinct and potentially synergistic contributions of its two primary structural components.
Bioactivity Associated with the 3,4-Dimethoxyphenyl Moiety
The 3,4-dimethoxy substitution on a phenyl ring is a well-established pharmacophore that often imparts favorable pharmacokinetic properties and potent biological activity.[2][7]
-
Anticancer Potential via Tubulin Polymerization Inhibition: Numerous compounds featuring a dimethoxyphenyl or trimethoxyphenyl ring, such as combretastatin A-4, are potent inhibitors of tubulin polymerization.[8] These agents bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1] We hypothesize that the 3,4-dimethoxyphenyl group of the title compound could similarly target tubulin, conferring antiproliferative activity against various cancer cell lines.
-
Modulation of P-glycoprotein (P-gp) and Multidrug Resistance (MDR): The 6,7-dimethoxy-tetrahydroisoquinoline scaffold, which is structurally related, is a known inhibitor of the P-gp efflux pump, a key mediator of multidrug resistance in cancer.[3] It is plausible that the 3,4-dimethoxyphenyl moiety could contribute to the inhibition of P-gp, potentially reversing resistance to conventional chemotherapeutic agents.
-
Antioxidant and Cytoprotective Effects: Phenylpropanoid derivatives, including those with methoxy substitutions, are recognized for their antioxidant properties.[9] These compounds can scavenge free radicals and reduce oxidative stress, a pathogenic factor in numerous diseases.
Bioactivity Associated with the Thiopropanoic Acid Moiety
The propanoic acid chain with a sulfur linkage introduces a distinct set of potential biological interactions.
-
Neuroregulation via Glutamate Decarboxylase Inhibition: 3-Mercaptopropionic acid (3-MPA), a closely related analogue, is a well-characterized competitive inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[4][10][11] Inhibition of GAD by 3-MPA depletes GABA levels in the brain, leading to a pro-convulsant effect.[4] We hypothesize that this compound may retain the ability to modulate GAD activity, suggesting a potential role in neurological disorders characterized by GABAergic dysregulation.
-
Anti-inflammatory Activity via TLR4/NF-κB Pathway Modulation: Propionic acid, a short-chain fatty acid, has been shown to exert anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[6] This pathway is a central regulator of the inflammatory response to stimuli like lipopolysaccharide (LPS). By inhibiting the activation of NF-κB, propionic acid can suppress the production of pro-inflammatory cytokines.[6] The propanoic acid backbone of the title compound may confer similar anti-inflammatory properties.
-
Enzyme Inhibition and Metal Chelation: The thiol group in mercaptopropionic acid is known to interact with sulfhydryl-dependent enzymes and has a high affinity for metal ions.[5][12] While the thioether bond in our compound of interest makes the sulfur less nucleophilic than a free thiol, it may still participate in interactions with metalloenzymes or other biological targets.
Integrated Signaling Pathway Hypothesis
Based on the individual contributions of its moieties, we propose that this compound could act as an anti-inflammatory agent by inhibiting the TLR4-mediated activation of the NF-κB pathway. This would lead to a downstream reduction in the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Figure 1: Hypothesized inhibition of the TLR4/NF-κB signaling pathway.
Experimental Plan for Mechanism of Action Validation
To systematically test the hypotheses outlined above, a phased experimental approach is proposed. This workflow is designed to first screen for broad biological activities in vitro and then proceed to more detailed mechanistic studies for the most promising results.
Phase 1: In Vitro Activity Screening
The initial phase focuses on determining if the compound exhibits the predicted biological effects in cell-based assays.
| Hypothesis | Experiment | Methodology | Cell Lines | Positive Control | Primary Endpoint |
| Anticancer | Cell Viability Assay | MTT or CellTiter-Glo® assay following 72h compound incubation. | HepG2 (Liver), MCF-7 (Breast), U-87 (Glioblastoma) | Doxorubicin, Combretastatin A-4 | IC50 (half-maximal inhibitory concentration) |
| Neuroactivity | Glutamate Decarboxylase (GAD) Inhibition Assay | Fluorometric or colorimetric assay using recombinant GAD65/67. | N/A (Enzymatic) | 3-Mercaptopropionic acid | IC50 |
| Anti-inflammatory | Nitric Oxide (NO) Production Assay | Griess reagent assay on supernatant of LPS-stimulated macrophages. | RAW 264.7, THP-1 | Dexamethasone | Inhibition of NO production |
| Antioxidant | DPPH Radical Scavenging Assay | Spectrophotometric measurement of DPPH radical reduction. | N/A (Chemical) | Ascorbic Acid, Trolox | EC50 (half-maximal effective concentration) |
Table 1: Summary of Phase 1 In Vitro Screening Experiments.
Phase 2: Mechanistic Elucidation
Should Phase 1 yield positive results in any of the screened areas, Phase 2 will involve more detailed experiments to probe the specific molecular mechanisms.
Protocol 1: Investigating Anticancer Mechanism
-
Cell Cycle Analysis: Treat cancer cells (e.g., U-87) with the compound at its IC50 concentration for 24-48 hours. Fix cells, stain with propidium iodide, and analyze DNA content by flow cytometry to determine cell cycle distribution.
-
Apoptosis Assay: Co-stain treated cells with Annexin V-FITC and propidium iodide. Analyze by flow cytometry to quantify early and late apoptotic cell populations.
-
Tubulin Polymerization Assay: Utilize a cell-free, fluorescence-based tubulin polymerization assay kit. Incubate purified tubulin with the compound and monitor fluorescence to determine its effect on microtubule formation.
-
Western Blot Analysis: Probe lysates from treated cells for key proteins involved in cell cycle regulation (e.g., Cyclin B1, CDK1) and apoptosis (e.g., Cleaved Caspase-3, PARP, Bcl-2).
Protocol 2: Investigating Anti-inflammatory Mechanism
-
Cytokine Quantification: Treat RAW 264.7 macrophages with the compound prior to LPS stimulation. Measure the concentration of TNF-α and IL-6 in the cell culture supernatant using ELISA kits.
-
Western Blot Analysis of NF-κB Pathway: Prepare cytoplasmic and nuclear extracts from treated and LPS-stimulated cells. Probe for key pathway proteins: p-p65, p-IκBα, and total IκBα in the cytoplasm, and p65 in the nucleus. Use Lamin B and GAPDH as nuclear and cytoplasmic loading controls, respectively.
-
Immunofluorescence Microscopy: Stain treated and stimulated cells for the p65 subunit of NF-κB. Visualize by fluorescence microscopy to assess the nuclear translocation of p65.
Phase 3: In Vivo Model Validation
Promising in vitro findings would warrant validation in preclinical animal models. The choice of model will depend on the strongest observed in vitro activity (e.g., a U-87 xenograft mouse model for anticancer activity or an LPS-induced sepsis mouse model for anti-inflammatory effects).
Figure 2: Proposed experimental workflow for mechanism of action validation.
Conclusion
While this compound remains an uncharacterized molecule, a systematic analysis of its chemical structure allows for the formulation of several compelling and testable hypotheses regarding its mechanism of action. Drawing from the known bioactivities of the 3,4-dimethoxyphenyl and thiopropanoic acid moieties, we propose that this compound may exhibit significant potential as an anticancer, neuroregulatory, or anti-inflammatory agent. The experimental framework detailed in this guide provides a clear and logical pathway for researchers to rigorously investigate these possibilities, elucidate the compound's molecular targets, and ultimately determine its therapeutic potential.
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Qiu, K., et al. (2018). Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. ResearchGate. Retrieved from [Link]_
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An In-Depth Technical Guide to the Synthesis and Characterization of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of the novel thioether derivative, 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry. The guide details a robust and reproducible synthetic protocol, outlines effective purification strategies, and provides a thorough analysis of the expected spectroscopic data for structural elucidation and purity confirmation. The causality behind experimental choices is explained to empower fellow scientists to adapt and troubleshoot the synthesis as needed. All protocols are designed as self-validating systems, ensuring a high degree of confidence in the final product.
Introduction and Scientific Context
Arylthiopropanoic acids represent a class of compounds with significant potential in medicinal chemistry and materials science. The incorporation of a thioether linkage and a carboxylic acid moiety on a substituted aromatic scaffold provides a versatile molecular template. The 3,4-dimethoxyphenyl group, in particular, is a common feature in numerous biologically active natural products and synthetic compounds, often imparting favorable pharmacokinetic properties. The target molecule, this compound, combines these features, making it a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery. For instance, related structures have been investigated for their anticancer and antioxidant properties. This guide provides the foundational chemistry to enable further exploration of this promising compound.
Proposed Synthesis of this compound
A plausible and efficient synthetic route for the preparation of this compound is the nucleophilic substitution reaction between 3,4-dimethoxythiophenol and a suitable 3-carbon electrophile bearing a carboxylic acid. The most direct approach involves the S-alkylation of 3,4-dimethoxythiophenol with 3-chloropropanoic acid.
Reaction Principle and Mechanistic Insight
The synthesis is based on the Williamson ether synthesis, adapted for thioether formation. The reaction proceeds via an SN2 mechanism. In the first step, a base is used to deprotonate the thiol group of 3,4-dimethoxythiophenol, forming a more nucleophilic thiophenoxide anion. This anion then attacks the electrophilic carbon atom of 3-chloropropanoic acid that is bonded to the chlorine atom, displacing the chloride leaving group and forming the desired thioether bond. The carboxylic acid group is typically deprotonated by the base as well and is re-protonated during the acidic workup.
Caption: SN2 reaction mechanism for the synthesis.
Starting Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Key Properties |
| 3,4-Dimethoxythiophenol | 700-96-9 | 170.23 g/mol | Liquid, density: 1.175 g/mL |
| 3-Chloropropanoic acid | 107-94-8 | 108.52 g/mol | Solid, melting point: 36-39 °C |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | Solid, hygroscopic, corrosive |
| Ethanol | 64-17-5 | 46.07 g/mol | Liquid, flammable |
| Hydrochloric Acid | 7647-01-0 | 36.46 g/mol | Liquid, corrosive |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Liquid, flammable |
| Hexanes | 110-54-3 | 86.18 g/mol | Liquid, flammable |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 3-(arylthio)propanoic acids[1].
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (2.0 g, 50 mmol) in a mixture of water (25 mL) and ethanol (30 mL).
-
Addition of Thiol: To the stirred basic solution, add 3,4-dimethoxythiophenol (4.26 g, 25 mmol) dropwise at room temperature. Stir the mixture for 15 minutes to ensure complete formation of the thiophenoxide.
-
Addition of Haloacid: In a separate beaker, dissolve 3-chloropropanoic acid (2.82 g, 26 mmol) in 20 mL of water. Add this solution dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent.
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 50 mL of water.
-
Acidify the solution to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Caption: Experimental workflow for the synthesis.
Structural Characterization
The structure of the synthesized this compound should be confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following are the expected spectral data based on the structure and data from the closely related analog, 3-(phenylthio)propanoic acid[1][2].
Predicted ¹H and ¹³C NMR Spectral Data
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons: Three signals in the range of δ 6.8-7.2 ppm. One proton will appear as a doublet, another as a doublet of doublets, and the third as a singlet or a narrow doublet, characteristic of a 1,2,4-trisubstituted benzene ring.
-
Methoxy Protons: Two singlets, each integrating to 3 protons, around δ 3.8-3.9 ppm.
-
Propanoic Acid Protons: Two triplets in the range of δ 2.6-3.2 ppm, each integrating to 2 protons. The triplet at a higher chemical shift (downfield) corresponds to the methylene group adjacent to the sulfur atom (-S-CH₂-), while the other triplet corresponds to the methylene group adjacent to the carbonyl group (-CH₂-COOH).
-
Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl Carbon: A signal around δ 178 ppm.
-
Aromatic Carbons: Six signals in the range of δ 110-150 ppm. The two carbons attached to the methoxy groups will be the most downfield in this region.
-
Methoxy Carbons: Two signals around δ 56 ppm.
-
Methylene Carbons: Two signals in the range of δ 30-40 ppm.
-
Expected Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 2500-3300 | O-H stretch (carboxylic acid) | Very broad |
| 2900-3000 | C-H stretch (aromatic and aliphatic) | Medium, sharp |
| 1690-1720 | C=O stretch (carboxylic acid) | Strong, sharp |
| 1580-1600 | C=C stretch (aromatic) | Medium |
| 1200-1300 | C-O stretch (aryl ether and carboxylic acid) | Strong |
Mass Spectrometry (MS) Data
-
Molecular Ion Peak: The exact mass of this compound (C₁₁H₁₄O₄S) is 242.0613 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ should be observed at m/z 242.0613. In a low-resolution spectrum, this will appear at m/z 242.
-
Fragmentation Pattern: Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the C-S bonds.
Conclusion and Future Directions
This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of this compound. The provided experimental protocol, based on well-established chemical principles, is designed to be readily implemented in a standard organic chemistry laboratory. The comprehensive characterization data, predicted from known spectral information of analogous compounds, will serve as a valuable reference for confirming the identity and purity of the synthesized product. The availability of this compound will facilitate further research into its potential biological activities and its use as a versatile building block in the development of novel therapeutics and functional materials.
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Sources
Methodological & Application
Application Notes & Protocols for the Cellular Characterization of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Hypothesis-Driven Approach to a Novel Compound
3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid is a novel chemical entity for which, to date, no biological activity has been described in the scientific literature. This document serves as a guide for the initial investigation and characterization of this compound in cell culture settings. Our approach is rooted in a rational, hypothesis-driven framework based on the analysis of its distinct chemical moieties: the 3,4-dimethoxyphenyl group and the thiopropanoic acid linker .
-
The 3,4-Dimethoxyphenyl Moiety: This group is a common feature in a multitude of pharmacologically active compounds. Its presence is often associated with favorable metabolic stability and has been incorporated into molecules designed as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] For instance, derivatives of 3,4,5-trimethoxycinnamic acid, a related structure, have been explored for a wide range of therapeutic properties, including antitumor and anti-inflammatory effects.[3]
-
The Thiopropanoic Acid Moiety: The presence of a thiol (-SH) group in the propanoic acid linker is significant. Thiol-containing compounds, such as 3-mercaptopropionic acid, are known to possess antioxidant properties due to their ability to scavenge reactive oxygen species (ROS).[4][5] They can also act as inhibitors of certain thiol-dependent enzymes, making them valuable tools for studying metabolic pathways.[4]
Based on this structural deconstruction, we hypothesize that this compound may exhibit biological activities related to redox modulation (antioxidant or pro-oxidant), anti-inflammatory effects, or regulation of cell proliferation and survival . This guide provides a systematic workflow and detailed protocols to test these hypotheses.
Compound Properties and Reagent Preparation
Before initiating any cellular studies, it is crucial to understand the compound's basic properties and to prepare it correctly.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄S | Calculated |
| Molecular Weight | 242.29 g/mol | Calculated |
| Appearance | (To be determined experimentally) | N/A |
| Solubility | Predicted to be soluble in DMSO, Ethanol | N/A |
| Predicted LogP | 1.9 - 2.5 | ChemInform |
Protocol 1: Preparation of a Sterile Stock Solution
Causality: A properly solubilized and sterile stock solution is fundamental for accurate and reproducible results. Dimethyl sulfoxide (DMSO) is recommended as the initial solvent due to its broad solubilizing capacity for organic molecules. Sterile filtration is mandatory to prevent microbial contamination of cell cultures.[6]
Materials:
-
This compound (powder)
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free 1.5 mL microcentrifuge tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes (1 mL)
-
Calibrated analytical balance
Procedure:
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.42 mg of the compound into the tube. This amount will yield a 10 mM stock solution in 1 mL of DMSO.
-
Solubilization: Add 1.0 mL of sterile-grade DMSO to the tube. Vortex vigorously for 2-3 minutes. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution. Visually inspect for complete solubilization.
-
Sterile Filtration: Draw the entire solution into a 1 mL sterile syringe. Attach a 0.22 µm sterile syringe filter. Dispense the solution through the filter into a new, sterile 1.5 mL microcentrifuge tube. This is your 10 mM primary stock solution .
-
Aliquoting and Storage: Aliquot the primary stock into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. When ready to use, thaw an aliquot and prepare fresh dilutions in sterile cell culture medium. Note: The final concentration of DMSO in the cell culture well should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Experimental Workflow for Compound Characterization
We propose a tiered approach to systematically characterize the biological effects of the compound. This workflow ensures that foundational data on cytotoxicity is established before proceeding to more complex functional assays.
Caption: Proposed workflow for characterizing a novel compound.
Detailed Experimental Protocols
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Trustworthiness: This protocol is a gold-standard colorimetric assay to quantitatively measure cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] It is the essential first step to determine the concentration range of the compound that is non-lethal and suitable for subsequent functional assays.
Materials:
-
Selected cell lines (e.g., A549 - human lung carcinoma, RAW 264.7 - mouse macrophage, HEK293 - human embryonic kidney)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count adherent cells or count suspension cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from your 10 mM stock. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used, e.g., 0.5%) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure all formazan crystals are dissolved.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if desired.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 3: Assessment of Antioxidant Activity (Intracellular ROS Assay)
Expertise: The thiol group in the compound's structure suggests a potential role in modulating cellular redox states. This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to directly measure intracellular ROS levels.[10][11]
Materials:
-
Cell line of interest (e.g., A549)
-
H₂DCFDA probe (e.g., from Thermo Fisher Scientific)
-
ROS-inducing agent (positive control), e.g., 100 µM Tert-Butyl hydroperoxide (TBHP) or 500 µM H₂O₂
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Flow cytometer or fluorescence microplate reader (Ex/Em ~495/525 nm)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate (for flow cytometry) or a black, clear-bottom 96-well plate (for plate reader) and grow to 70-80% confluency.
-
Pre-treatment: Wash the cells once with warm HBSS. Treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours. Include a vehicle control.
-
Probe Loading: Prepare a 10 µM working solution of H₂DCFDA in warm HBSS. Remove the compound-containing medium, wash once with HBSS, and add the H₂DCFDA solution to each well. Incubate for 30-45 minutes at 37°C, protected from light.[12][13]
-
ROS Induction: Wash the cells once with HBSS to remove excess probe. Add HBSS containing the test compound concentrations again. To a subset of wells (both vehicle and compound-treated), add the ROS-inducing agent (e.g., TBHP) to stimulate ROS production. Leave some wells untreated as a negative control.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Measurement (Plate Reader): Read the fluorescence intensity at Ex/Em ~495/525 nm.
-
Measurement (Flow Cytometry): Trypsinize and collect the cells, resuspend in 500 µL of cold PBS, and analyze immediately on a flow cytometer, measuring the fluorescence in the FITC channel.
-
Data Analysis: Normalize the fluorescence intensity of compound-treated cells to the vehicle-treated, ROS-induced control. A significant decrease in fluorescence indicates antioxidant activity.
Protocol 4: Assessment of Anti-Inflammatory Potential (LPS-Stimulated Macrophage Assay)
Authoritative Grounding: Lipopolysaccharide (LPS) is a component of Gram-negative bacteria and a potent activator of macrophages via Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines like TNF-α.[14] This assay is a standard method to screen for compounds with anti-inflammatory properties.[15]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774A.1)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Complete culture medium
-
TNF-α ELISA Kit (e.g., from R&D Systems or Thermo Fisher Scientific)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1x10⁵ cells/well and incubate overnight.
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the test compound. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.[15] Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any floating cells. Carefully collect the supernatant from each well and store at -80°C until analysis.
-
ELISA: Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions precisely.
-
Data Analysis: Plot the TNF-α concentration against the compound concentration. A dose-dependent decrease in TNF-α levels in LPS-stimulated cells indicates anti-inflammatory activity.
Protocol 5: Investigation of Cell Signaling Pathway Modulation (Western Blot)
Expertise: The MAPK/ERK and PI3K/Akt pathways are central hubs that regulate cell growth, survival, and inflammation. Many bioactive compounds, particularly those with structures like the 3,4-dimethoxyphenyl moiety, exert their effects by modulating these pathways.[2][16] Western blotting allows for the direct measurement of the phosphorylation state of key proteins (ERK and Akt), which is indicative of their activation status.[17]
Materials:
-
Cell line of interest and appropriate growth factors (e.g., EGF for A549 cells)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2, Phospho-Akt (Ser473), Total Akt
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach ~80% confluency, serum-starve them overnight if necessary (depending on the cell line's basal signaling). Pre-treat with the test compound for 1-2 hours, then stimulate with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the pathways.
-
Cell Lysis: Wash cells with ice-cold PBS and add 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts (load 20-30 µg per lane) and run on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody for the corresponding total protein (e.g., Total ERK).[16]
-
Data Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of the phosphorylated protein to the total protein for each condition. A decrease in this ratio indicates inhibitory activity on the signaling pathway.
Proposed Signaling Pathways for Investigation
The following diagrams illustrate the MAPK/ERK and PI3K/Akt pathways, highlighting the key phosphorylation events that can be assessed via Western blot (Protocol 5).
Caption: Hypothesized modulation of the PI3K/Akt signaling pathway. [18]
References
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Atamankimya. (n.d.). 3-THIOPROPIONIC ACID. Retrieved from [Link]
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Grokipedia. (n.d.). 3-Mercaptopropionic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. Retrieved from [Link]
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MDPI. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]
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Atamankimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. Retrieved from [Link]
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ResearchGate. (2024). Cell Culture Drug Testing: A Comprehensive Overview. Retrieved from [Link]
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Assay Genie. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
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ResearchGate. (2022). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Western blot analysis of AKT, MEK, and ERK phosphorylation in the.... Retrieved from [Link]
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MDPI. (2018). Chemistry of Substituted Thiazinanes and Their Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Macrophage Inflammatory Assay. PubMed Central. Retrieved from [Link]
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Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Retrieved from [Link]
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Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(Methylthio)propanoic acid. PubChem. Retrieved from [Link]
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Frontiers. (2020). Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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MDPI. (2017). Advanced Cell Culture Techniques for Cancer Drug Discovery. Retrieved from [Link]
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Bio-protocol. (2016). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]
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Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). LPS stimulation of distinct subtypes of macrophages a Schematic.... Retrieved from [Link]
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Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (1998). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PubMed Central. Retrieved from [Link]
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Application Notes and Protocols for Investigating 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid as a Potential Enzyme Inhibitor
Introduction: Unveiling the Inhibitory Potential of a Novel Thioether Compound
In the landscape of drug discovery, the identification of novel small molecules that can modulate the activity of enzymes implicated in disease pathogenesis is of paramount importance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid as a potential enzyme inhibitor.
While direct inhibitory data for this specific molecule is not extensively published, its structural motifs suggest a strong rationale for investigation against specific enzyme classes. The presence of the 3,4-dimethoxyphenyl group is found in various bioactive compounds, including known enzyme inhibitors targeting enzymes like cathepsin K[1]. Furthermore, the thiopropanoic acid moiety suggests a potential for interaction with thiol-dependent enzymes or metalloenzymes[2].
Given these structural alerts, this guide will focus on a plausible and high-impact enzyme family: the Matrix Metalloproteinases (MMPs) . MMPs are zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling in both physiological and pathological states, including cancer, arthritis, and cardiovascular diseases[3][4]. The sulfur atom in this compound could potentially coordinate with the catalytic zinc ion in the MMP active site, a common mechanism for MMP inhibitors.
These application notes will provide the foundational protocols to:
-
Perform initial screening for inhibitory activity against a representative MMP.
-
Determine the kinetic parameters and mode of inhibition.
-
Evaluate the compound's efficacy in a cell-based model.
The methodologies are designed to be robust and self-validating, providing a clear path from initial hypothesis to preliminary preclinical data.
Chemical Structure of the Investigated Compound
Caption: Chemical structure of this compound.
Part 1: In Vitro Enzyme Inhibition Assay (Fluorometric)
This protocol describes a primary screen to determine if this compound inhibits the activity of a representative matrix metalloproteinase, MMP-9, using a fluorogenic substrate.
Principle: The assay utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate. In its intact form, a quencher molecule on the peptide backbone suppresses the fluorescence of a nearby fluorophore. Upon cleavage by active MMP-9, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. An inhibitor will prevent or reduce this cleavage, leading to a lower fluorescent signal compared to an uninhibited control.
Materials and Reagents
-
Enzyme: Recombinant human MMP-9 (pro-form and activated)
-
Activation Agent: p-Aminophenylmercuric acetate (APMA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35
-
FRET Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (or similar commercially available MMP-9 substrate)
-
Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Positive Control Inhibitor: NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) or another known broad-spectrum MMP inhibitor.
-
Equipment: 96-well black, flat-bottom microplates; fluorescence plate reader (Ex/Em = 325/393 nm).
Experimental Workflow Diagram
Caption: Workflow for the MMP-9 fluorometric inhibition assay.
Step-by-Step Protocol
-
Enzyme Activation:
-
Reconstitute pro-MMP-9 in assay buffer.
-
Activate the pro-MMP-9 by incubating with 1 mM APMA for 2-4 hours at 37°C. The optimal activation time should be determined empirically.
-
-
Preparation of Test Plates:
-
Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM final concentration) and the positive control inhibitor in assay buffer.
-
In a 96-well black plate, add the following to designated wells:
-
Enzyme Control (EC): 50 µL of assay buffer.
-
Inhibitor Wells (S): 50 µL of each test compound dilution.
-
Positive Control (IC): 50 µL of each positive control dilution.
-
Background Control (BC): 100 µL of assay buffer (no enzyme, no substrate initially).
-
-
-
Enzyme Addition and Pre-incubation:
-
Dilute the activated MMP-9 to the desired working concentration in assay buffer.
-
Add 50 µL of the diluted activated MMP-9 to the EC, S, and IC wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing the FRET substrate diluted in assay buffer.
-
Add 50 µL of the substrate reaction mix to all wells (EC, S, IC, and BC).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 325/393 nm) kinetically every 60 seconds for 30-60 minutes[5].
-
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rate_Sample - Rate_Background) / (Rate_EnzymeControl - Rate_Background)] * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Dose-Response Curve | A graph illustrating the relationship between the concentration of a drug/inhibitor and the magnitude of its effect. |
Part 2: Kinetic Analysis for Mode of Inhibition Determination
Once inhibitory activity is confirmed, determining the mechanism of inhibition is a critical next step. This protocol uses Michaelis-Menten kinetics to elucidate whether the inhibition is competitive, non-competitive, mixed, or uncompetitive.
Principle: By measuring the initial reaction rates at various substrate and inhibitor concentrations, we can analyze how the inhibitor affects the enzyme's kinetic parameters, Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity). These changes are characteristic of different inhibition modes and are typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]).
Logical Relationship of Inhibition Types
Caption: Enzyme-substrate-inhibitor binding pathways.
Step-by-Step Protocol
-
Experimental Setup:
-
Use the same reagents and equipment as in the primary assay.
-
Choose a fixed concentration of activated MMP-9.
-
Select at least two fixed concentrations of this compound based on its determined IC₅₀ (e.g., 0.5x IC₅₀ and 2x IC₅₀). Also, include a "no inhibitor" control.
-
Prepare a range of substrate concentrations that bracket the known Kₘ of the enzyme for that substrate (e.g., from 0.1x Kₘ to 10x Kₘ).
-
-
Assay Procedure:
-
For each inhibitor concentration (including zero), perform a set of reactions across the full range of substrate concentrations.
-
Set up the reactions in a 96-well plate as described previously, with the appropriate concentrations of inhibitor and substrate.
-
Initiate the reaction by adding the enzyme.
-
Measure the initial reaction rates (V₀) by monitoring fluorescence over a short, linear time course.
-
Data Analysis and Interpretation
-
Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S].
-
Lineweaver-Burk Plot:
-
Transform the data by calculating 1/V₀ and 1/[S].
-
Create a double reciprocal plot (Lineweaver-Burk plot) of 1/V₀ versus 1/[S] for each inhibitor concentration.
-
Analyze the plot to determine the mode of inhibition based on the changes in the x-intercept (-1/Kₘ), y-intercept (1/Vₘₐₓ), and slope (Kₘ/Vₘₐₓ)[6].
-
| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot Interpretation |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis. |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis. |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second quadrant (left of y-axis). |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
-
Calculate Kᵢ: The inhibition constant (Kᵢ) can be calculated from the kinetic data. For competitive inhibition, Kᵢ can be determined from the relationship: Apparent Kₘ = Kₘ * (1 + [I]/Kᵢ). Similar equations exist for other inhibition types.
Part 3: Cell-Based Assay for Functional Efficacy
To assess the compound's activity in a more biologically relevant context, a cell-based assay is essential. A wound-healing (or scratch) assay using a cancer cell line that secretes MMP-9, such as HT1080 fibrosarcoma cells, is a suitable model.
Principle: Cell migration is a key process in cancer metastasis and wound healing, often dependent on MMP activity for ECM degradation. This assay measures the ability of cells to migrate and close a "wound" created in a confluent monolayer. An effective MMP inhibitor will slow down this process.
Step-by-Step Protocol
-
Cell Culture:
-
Culture HT1080 cells in appropriate media until they form a confluent monolayer in a 24-well plate.
-
-
Creating the Wound:
-
Using a sterile p200 pipette tip, create a straight scratch or "wound" down the center of each well.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells.
-
-
Treatment:
-
Replace the PBS with fresh culture media containing various concentrations of this compound (e.g., from 0 µM to 100 µM). Include a vehicle control (DMSO) and a positive control inhibitor.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment (Time 0), capture images of the wound in each well using a microscope with a camera.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Data Analysis and Interpretation
-
Calculate Wound Closure:
-
% Wound Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100
-
Where Area_T0 is the initial wound area and Area_Tx is the wound area at a given time point.
-
-
Compare Treatment Groups: Compare the rate of wound closure in the treated groups to the vehicle control. A significant reduction in wound closure suggests that the compound is functionally inhibiting cell migration, potentially through MMP inhibition[7][8].
Self-Validation and Controls: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects on cell migration are due to the inhibition of migratory processes and not simply due to cell death caused by the compound[9].
Conclusion and Future Directions
This guide outlines a logical and robust workflow for the initial characterization of this compound as a potential enzyme inhibitor, using MMP-9 as a scientifically justified target. Positive results from these assays would warrant further investigation, including:
-
Selectivity Profiling: Testing the compound against a panel of other MMPs and unrelated proteases to determine its specificity.
-
Structural Biology: Co-crystallization of the compound with the target enzyme to elucidate the binding mode at the atomic level.
-
In Vivo Studies: Evaluating the compound's efficacy and pharmacokinetic properties in animal models of MMP-driven diseases.
By following these detailed protocols, researchers can systematically evaluate the therapeutic potential of this novel compound and contribute valuable data to the field of enzyme inhibitor drug discovery.
References
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Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Taylor & Francis Online. [Link]
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Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). FooDB. [Link]
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Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Springer Nature Experiments. [Link]
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3-THIOPROPIONIC ACID. Ataman Kimya. [Link]
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[Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. PubMed. [Link]
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KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. [Link]
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Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. PubMed. [Link]
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Cell-based assays and molecular simulation reveal that the anti-cancer harmine is a specific matrix metalloproteinase-3 (MMP-3) inhibitor. PubMed. [Link]
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Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. PubMed Central. [Link]
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Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. [Link]
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Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Barabanov. [Link]
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Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. ResearchGate. [Link]
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Inhibition kinetics of hepatic microsomal long chain fatty acid-CoA ligase by 2-arylpropionic acid non-steroidal anti-inflammatory drugs. PubMed. [Link]
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Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. PubMed. [Link]
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Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. MDPI. [Link]
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Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. Taylor & Francis Online. [Link]
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MMP-9 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
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Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening. National Institutes of Health. [Link]
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3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. National Institutes of Health. [Link]
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(PDF) Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. ResearchGate. [Link]
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3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME. PubMed Central. [Link]
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Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. MDPI. [Link]
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Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. MDPI. [Link]
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Identification of matrix metalloproteinases inhibitors from methanol extract of Peltophorum pterocarpum leaves. Journal of Applied Biology and Biotechnology. [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]
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Mechanism-Based Profiling of MMPs. PubMed Central. [Link]
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Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. PubMed Central. [Link]
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How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]
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Biochemistry Enzyme kinetics. e-PG Pathshala. [Link]
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Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. ResearchGate. [Link]
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Application Note: A Validated HPLC Method for the Quantification of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid. This compound, featuring a thioether linkage, is of interest in pharmaceutical and materials science research. The developed method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a detailed methodology and explaining the scientific rationale behind the chosen parameters to ensure accuracy, precision, and reliability in line with international regulatory standards.
Introduction: The Analytical Challenge
This compound is a molecule that combines a carboxylic acid moiety with an aromatic thioether. The analysis of such compounds requires careful consideration of their physicochemical properties to achieve optimal chromatographic separation. The acidic nature of the propanoic acid group necessitates control over the mobile phase pH to ensure a consistent, non-ionized state, thereby promoting retention and symmetrical peak shape on a reversed-phase column. The dimethoxyphenyl group serves as a strong chromophore, making UV detection a suitable and sensitive choice for quantification.[1] The thioether linkage, while structurally similar to an ether, introduces unique electronic properties and potential for specific interactions that must be accounted for in method development. This guide provides a comprehensive, self-validating protocol grounded in established chromatographic principles and regulatory expectations.[2][3]
Analyte Properties & Method Rationale
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical characteristics. While direct experimental data for the target analyte is not widely published, we can deduce its properties from structurally similar compounds and chemical theory.
-
Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₄O₄S
-
Key Features: A carboxylic acid group, a flexible propyl chain, a thioether (sulfide) linkage, and a dimethoxy-substituted benzene ring.
-
-
pKa (Estimated): The primary acidic functional group is the carboxylic acid. For a similar compound, 3-(3,4-dihydroxyphenyl)propanoic acid, the predicted pKa of the carboxylic acid is approximately 3.84.[4] The electron-donating nature of the methoxy groups and the sulfur atom in our target analyte are expected to result in a slightly higher pKa, estimated to be in the range of 4.0 - 4.5. To ensure the analyte is in its neutral, protonated form for consistent retention on a reversed-phase column, the mobile phase pH should be set at least 1.5 to 2 units below the pKa. Therefore, a mobile phase pH of ~2.5 is ideal.
-
UV Absorbance (λmax, Estimated): The chromophore is the 3,4-dimethoxyphenyl thioether moiety. The dimethoxy substitution on the benzene ring is known to produce strong UV absorbance. For 3,5-dimethoxybenzyl derivatives, absorbance is significant around 254 nm.[1] The presence of the sulfur atom conjugated to the aromatic ring will likely shift the λmax to a longer wavelength. Aromatic thioethers typically exhibit strong absorbance bands.[5] A diode array detector (DAD) scan is recommended to determine the empirical λmax, but a starting wavelength of 254 nm is a scientifically sound choice for sensitive detection.
-
Solubility: Carboxylic acids can exhibit variable solubility. While potentially soluble in water, especially at a neutral or basic pH, they generally show good solubility in polar organic solvents like methanol and acetonitrile.[6] A mixture of water and an organic solvent is recommended as the sample diluent to ensure solubility and compatibility with the mobile phase.
Experimental Protocol: A Step-by-Step Guide
This section details the complete workflow, from sample preparation to data analysis. The protocol is designed to be self-validating by incorporating system suitability tests as mandated by USP <621>.[7]
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric Acid (H₃PO₄), 85%
-
Syringe filters, 0.45 µm PVDF
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV detector | Standard, reliable instrumentation for this application. |
| Column | Agilent Polaris C18-A, 4.6 x 150 mm, 3 µm | A polar-embedded C18 phase provides excellent retention for polar analytes and is robust in highly aqueous mobile phases, preventing phase collapse.[8] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | Sets the pH to ~2.1, ensuring the carboxylic acid is fully protonated for optimal peak shape and retention.[9] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient Elution | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B | A gradient allows for efficient elution of the analyte while ensuring the column is cleaned of any less polar impurities and re-equilibrated for the next injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 254 nm (or empirical λmax) | The dimethoxyphenyl group provides strong absorbance at this wavelength, enabling sensitive detection.[1] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the potential for peak distortion from overloading. |
| Sample Diluent | 50:50 (v/v) Methanol:Water | Ensures analyte solubility and miscibility with the initial mobile phase conditions. |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent (50:50 Methanol:Water).
-
Working Standard and Calibration Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the sample diluent.
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the sample diluent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the analytical procedure.
Caption: HPLC analysis workflow from preparation to quantification.
Method Validation Protocol
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[3] The following parameters should be assessed.
-
Specificity: Inject a blank (diluent), a standard solution, and a sample solution. The analyte peak in the sample should have the same retention time as the standard and should be free from interference from matrix components.
-
Linearity: Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy (Recovery): Spike a sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a single sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability test on a different day with a different analyst or on a different instrument. The RSD over both sets of experiments should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N ≥ 3, and LOQ is where S/N ≥ 10. The LOQ must be demonstrated with acceptable precision and accuracy.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±2 °C, flow rate ±0.1 mL/min) and assess the impact on the results. The results should remain unaffected by small, deliberate variations.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative determination of this compound. By controlling the mobile phase pH to suppress ionization and utilizing a modern C18 column, excellent peak shape and resolution are achieved. The method is grounded in established scientific principles and adheres to the validation requirements set forth by regulatory bodies such as the ICH, ensuring that the data generated is accurate, precise, and fit for purpose in research and drug development settings.
References
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Chan, C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Available at: [Link]
-
International Conference on Harmonisation. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. Available at: [Link]
-
Givens, R. S., et al. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry. Available at: [Link]
-
Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]
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Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Available at: [Link]
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PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. Available at: [Link]
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Royal Society of Chemistry. (2021). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. Chemical Science. Available at: [Link]
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Royal Society of Chemistry. (2022). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science. Available at: [Link]
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SIELC Technologies. Separation of Propanoic acid, 2-methyl-, 1,1-dimethyl-3-phenylpropyl ester on Newcrom R1 HPLC column. Available at: [Link]
-
Agilent Technologies. (2018). Separation of Organic Acids on an Agilent Polaris C18-A Column. Available at: [Link]
-
Human Metabolome Database. Showing metabocard for 3-[4-methoxy-3-(sulfooxy)phenyl]propanoic acid (HMDB0131144). Available at: [Link]
-
FooDB. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). Available at: [Link]
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Barabanov, I. I., et al. (2021). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry. Available at: [Link]
-
Zhang, G., et al. (2024). Scope of carboxylic acid with aliphatic and aromatic thiols. ResearchGate. Available at: [Link]
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Nacalai Tesque. Fatty Acid Analysis by HPLC. Available at: [Link]
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Park, C., et al. (2018). Quantification of propionic acid from Scutellaria baicalensis roots. Journal of Pharmaceutical Investigation. Available at: [Link]
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Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley National Laboratory. Available at: [Link]
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Lee, D. Y., et al. (1983). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid. This document outlines a strategic panel of assays to elucidate the compound's potential cytotoxic, antioxidant, and anti-inflammatory properties. The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each experimental step. By following these guidelines, researchers can generate reliable and reproducible data to assess the therapeutic potential of this novel compound.
Introduction: The Scientific Rationale
This compound is a synthetic compound featuring a dimethoxyphenyl group linked to a propanoic acid moiety via a thioether bond. While specific biological data for this exact molecule is not extensively documented, its structural motifs are prevalent in numerous biologically active compounds. Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Furthermore, compounds containing the 3,4-dimethoxyphenyl group, are known to exhibit a range of pharmacological effects, including antioxidant and anti-inflammatory activities. The presence of the sulfur linkage may also confer unique biological properties.
Given this structural precedent, it is hypothesized that this compound may possess therapeutic potential as an anti-inflammatory, antioxidant, or cytotoxic agent. The following in vitro assays are selected to systematically investigate these potential activities.
Preliminary Assessment: Cytotoxicity Profiling
A fundamental primary step in the evaluation of any novel compound is to determine its cytotoxic profile. This data is crucial for identifying a suitable concentration range for subsequent functional assays, ensuring that observed effects are not merely a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[2].
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals[2][3]. The amount of formazan produced is directly proportional to the number of living cells[4]. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically[2].
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Recommendation |
| Cell Line | HeLa, A549, or relevant cancer/normal cell line |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | 0.1 - 100 µM (suggested starting range) |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Solubilizing Agent | DMSO |
| Wavelength | 570 nm |
Evaluation of Antioxidant Potential
Many pathological conditions, including inflammation and cancer, are associated with oxidative stress. Compounds with antioxidant properties can mitigate the damaging effects of reactive oxygen species (ROS)[5]. The antioxidant capacity of this compound can be assessed using multiple assays that measure different aspects of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow[6].
Detailed Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound in methanol. Ascorbic acid or Trolox can be used as a positive control[7].
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at different concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which results in the formation of a colored ferrous-tripyridyltriazine complex[8].
Detailed Protocol: FRAP Assay
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction: Add 10 µL of the test compound at various concentrations to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Standard Curve: A standard curve is generated using a known concentration of FeSO₄·7H₂O, and the results are expressed as µM Fe(II) equivalents.
| Assay | Principle | Wavelength | Standard |
| DPPH | Radical Scavenging | 517 nm | Ascorbic Acid/Trolox |
| FRAP | Ferric Ion Reduction | 593 nm | FeSO₄·7H₂O |
Assessment of Anti-inflammatory Activity
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases[9]. In vitro anti-inflammatory assays provide a preliminary indication of a compound's potential to modulate inflammatory pathways[9].
Inhibition of Protein Denaturation Assay
Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally induced protein denaturation[10][11].
Experimental Workflow: Anti-inflammatory Assays
Caption: Overview of key in vitro anti-inflammatory assays.
Detailed Protocol: Inhibition of Protein Denaturation
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% bovine serum albumin (BSA) and 0.1 mL of the test compound at various concentrations.
-
pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heating: Heat the mixture at 72°C for 5 minutes.
-
Cooling: Cool the samples to room temperature.
-
Turbidity Measurement: Measure the turbidity at 660 nm. Diclofenac sodium can be used as a reference drug[12].
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
COX and LOX are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively[10]. Specific inhibitor screening kits are commercially available and provide a standardized method for assessing the inhibitory potential of a compound against these enzymes.
Nitric Oxide (NO) Scavenging Assay in Macrophages
Overproduction of nitric oxide (NO) by activated macrophages contributes to inflammation. This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells)[13].
Detailed Protocol: NO Inhibition in RAW 264.7 Cells
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Nitrite Quantification: Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing equal volumes of the supernatant with 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.
Enzyme Inhibition Assays: A Gateway to Drug Discovery
Enzyme inhibition is a cornerstone of modern drug discovery[14]. If this compound shows promising activity in the functional assays, investigating its effect on specific enzymes can elucidate its mechanism of action. Enzyme inhibition assays are designed to determine whether a compound can reduce the rate of an enzyme-catalyzed reaction[15][16].
General Principles of Enzyme Inhibition Assays
These assays typically involve incubating the target enzyme with its substrate and the test compound[17]. The formation of the product is monitored over time, often using a spectrophotometric or fluorometric readout. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is a key parameter.
Potential Target Enzymes
Based on the proposed activities, potential enzyme targets for this compound could include:
-
Cyclooxygenases (COX-1 and COX-2): For anti-inflammatory activity.
-
5-Lipoxygenase (5-LOX): Also for anti-inflammatory effects.
-
Tyrosinase: Relevant for antioxidant and depigmenting properties.
-
Matrix Metalloproteinases (MMPs): Implicated in cancer and inflammation.
A typical workflow for enzyme inhibition studies would involve high-throughput screening followed by more detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive)[18].
Conclusion and Future Directions
The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of this compound. The data generated will be instrumental in determining its cytotoxic, antioxidant, and anti-inflammatory potential. Positive results from these assays will warrant further investigation, including more in-depth mechanistic studies and eventual progression to in vivo models. This systematic approach ensures a thorough and scientifically sound evaluation of this novel compound's therapeutic promise.
References
-
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., Petraitienė, R., Petraitis, V., Grigalevičiūtė, R., Meškinytė, E., Stankevičius, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3086. [Link]
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PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wen, L., & Wrolstad, R. E. (2002). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Food, Nutrition, and Agriculture, (28), 3-17. [Link]
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Lee, Y.-S., Chen, W.-C., & Lin, Y.-C. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Nutrients, 16(12), 1888. [Link]
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Yuniarto, A., Sukandar, E. Y., & Kurniati, N. F. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian Journal of Basic Medical Sciences, 21(11), 1197–1203. [Link]
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Kavaliauskas, P., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 16(7), 969. [Link]
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Kumar, A., & Narasimhan, B. (2018). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Journal of the Serbian Chemical Society, 83(1), 53-65. [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
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Tanaka, M., et al. (2023). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Dementia and Neurocognitive Disorders, 22(3), 115-121. [Link]
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Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 248-257. [Link]
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Bouhrim, M., et al. (2021). Antioxidant activity and determination of total phenolic compounds content of Euphorbia regis-jubae (webb and berth) from methan. International Journal of Pharmaceutical and Allied Sciences, 10(1), 1-8. [Link]
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Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(12), 6242-6250. [Link]
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Application Notes and Protocols for Antioxidant Activity Screening of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Rationale for Investigating 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid as a Novel Antioxidant
The relentless pursuit of novel antioxidant agents is a cornerstone of modern drug discovery and preventative medicine. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has spurred the investigation of synthetic and natural compounds that can mitigate oxidative damage.
This document provides a comprehensive guide to the antioxidant activity screening of a promising, yet under-investigated molecule: This compound . This compound is of particular interest due to its unique structural combination of a 3,4-dimethoxyphenyl group , a moiety associated with the potent antioxidant activity of many natural phenolic compounds, and a thiopropanoic acid side chain , which introduces a sulfur atom known to play a crucial role in various biological antioxidant systems.[1][2]
The 3,4-dimethoxy substitution on the phenyl ring is a protected form of a catechol-like structure, which is a well-established pharmacophore for potent antioxidant activity.[3][4] The sulfur atom in the thioether linkage and the propanoic acid chain may further enhance its antioxidant capacity and influence its pharmacokinetic properties. This application note will provide a detailed exploration of the scientific basis for its potential antioxidant effects, a proposed synthetic route, and a suite of robust protocols for its comprehensive in vitro and cell-based antioxidant evaluation.
Scientific Foundation: Unraveling the Antioxidant Potential
The antioxidant activity of this compound is hypothesized to arise from two primary structural features: the substituted aromatic ring and the sulfur-containing side chain.
The Role of the 3,4-Dimethoxyphenyl Moiety
Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.[4] While the target molecule possesses methoxy groups instead of free hydroxyls, these groups can still contribute to antioxidant activity. The presence of electron-donating methoxy groups on the phenyl ring increases the electron density of the aromatic system, which can stabilize the molecule upon interaction with free radicals. Furthermore, in biological systems, it is plausible that the methoxy groups could be demethylated to reveal a highly reactive catechol structure, which is known for its potent radical scavenging capabilities.[3]
The Contribution of the Thiopropanoic Acid Chain
Organosulfur compounds are integral components of the cellular antioxidant defense system, with glutathione being a prime example.[1] The sulfur atom in the thioether linkage of the target molecule can participate in redox reactions, potentially acting as a scavenger of various ROS. Thiols and thioethers can neutralize free radicals through electron donation, and the presence of the sulfur atom can also influence the overall electronic properties of the molecule, potentially enhancing the radical scavenging capacity of the aromatic ring.[1]
The following diagram illustrates the key structural features of this compound that are hypothesized to contribute to its antioxidant activity.
Caption: Key structural features of this compound contributing to its antioxidant potential.
Proposed Synthesis of this compound
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodo-1,2-dimethoxybenzene (1 equivalent), 3-mercaptopropanoic acid (1.2 equivalents), and copper(I) oxide (Cu₂O, 0.1 equivalents).
-
Solvent Addition: Add anhydrous pyridine as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 2M hydrochloric acid (HCl) to a pH of approximately 2.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocols for Antioxidant Activity Screening
A multi-assay approach is crucial for a comprehensive assessment of antioxidant activity, as different assays reflect different aspects of antioxidant mechanisms. We recommend a tiered screening strategy, starting with well-established in vitro chemical assays and progressing to a more biologically relevant cell-based assay.
In Vitro Antioxidant Assays
These assays are rapid, cost-effective, and provide a good initial assessment of the radical scavenging and reducing capabilities of the test compound.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.[5]
-
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound in methanol. A suitable starting range would be 10-500 µM.
-
Use ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.
-
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.
-
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.
-
Before use, dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound in ethanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•⁺ solution to 10 µL of each concentration of the test compound or control.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity using a similar formula as for the DPPH assay.
-
Determine the IC₅₀ value.
-
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidant.[6]
-
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh daily and warm it to 37°C before use.
-
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each concentration of the test compound, control, or blank (solvent).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of FeSO₄·7H₂O.
-
Express the results as FRAP values (in µM Fe(II) equivalents).
-
-
Table 1: Summary of In Vitro Antioxidant Assay Protocols
| Assay | Principle | Reagents | Wavelength | Incubation | Positive Control |
| DPPH | H-atom/electron transfer | 0.1 mM DPPH in methanol | 517 nm | 30 min, dark, RT | Ascorbic acid, Trolox |
| ABTS | H-atom/electron transfer | 7 mM ABTS, 2.45 mM K₂S₂O₈ | 734 nm | 6 min, dark, RT | Ascorbic acid, Trolox |
| FRAP | Electron transfer (reducing power) | Acetate buffer, TPTZ, FeCl₃ | 593 nm | 30 min, 37°C | FeSO₄·7H₂O |
Cell-Based Antioxidant Assay
4. Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will reduce the rate of DCF formation.
-
Protocol:
-
Cell Culture:
-
Seed human hepatoma (HepG2) cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
Wash the cells with PBS to remove the compound and the probe that have not been taken up by the cells.
-
Add 600 µM of the peroxyl radical initiator 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence emission at 535 nm with an excitation at 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.
-
Calculate the CAA unit for each concentration using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Determine the EC₅₀ value, which is the concentration of the compound required to provide 50% of the antioxidant activity of a standard antioxidant like quercetin.
-
-
Workflow for Antioxidant Screening:
Caption: A tiered workflow for the comprehensive antioxidant screening of this compound.
Data Interpretation and Potential Challenges
-
Comparative Analysis: The antioxidant activity of the test compound should always be compared to that of well-known standards like ascorbic acid, Trolox, and quercetin. This provides a benchmark for its potency.
-
Structure-Activity Relationship (SAR): The results from these assays will provide valuable insights into the SAR of this class of compounds. For instance, comparing the activity of the target molecule to its analogue without the sulfur atom or with different substitutions on the phenyl ring can elucidate the contribution of each moiety to the overall antioxidant effect.
-
Assay Limitations: It is important to be aware of the limitations of each assay. For example, the DPPH and ABTS assays are sensitive to the solvent used and the reaction kinetics can be complex. The FRAP assay only measures the reducing power and does not necessarily reflect the radical scavenging activity. Sulfur-containing compounds have the potential to interfere with certain assays, for example, by directly reacting with the assay reagents in a non-antioxidant manner. Therefore, appropriate controls are essential.
Conclusion
The structural features of this compound make it a compelling candidate for investigation as a novel antioxidant. The systematic application of the detailed protocols provided in this guide will enable researchers to thoroughly characterize its antioxidant profile. A multi-assay approach, combining in vitro chemical tests with a cell-based assay, will provide a comprehensive understanding of its potential to combat oxidative stress. The data generated will be invaluable for guiding further preclinical development and exploring the therapeutic potential of this promising molecule.
References
-
PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
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PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]
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E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. [Link]
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MDPI. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. [Link]
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MDPI. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [Link]
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NIH. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. [Link]
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NIH. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes. [Link]
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NIH. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]
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FooDB. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). [Link]
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NIH. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. [Link]
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NIH. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. [Link]
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MDPI. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. [Link]
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MDPI. The Influence of Sulfur Dioxide Concentration on Antioxidant Activity, Total Polyphenols, Flavonoid Content and Individual Polyphenolic Compounds in White Wines during Storage. [Link]
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MDPI. Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. [Link]
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MDPI. Phenolic Profile and Antioxidant Activity of Extracts from Aerial Parts of Thymus vulgaris L. and Sideritis scardica Griseb. [Link]
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ResearchGate. DPPH• scavenging, ABTS•+ scavenging and reducing power activities of... [Link]
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ResearchGate. Antioxidant activity-structure relationship of flavonoids. (a) a catechol moiety of the B-ring, (b) presence of hydroxyl groups at the 3 and 5 position, (c) the 2,3-double bond in conjugation with a 4-oxofunction of a carbonyl group in the C-ring. [Link]
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Application Notes and Protocols for Metabolic Studies of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic Acid and Its Analogs
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Disclaimer: Direct research on the metabolic applications of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid is not extensively available in current scientific literature. This guide is therefore based on comprehensive data from structurally analogous compounds, primarily 3-(3,4-Dimethoxyphenyl)propionic acid and its bioactive metabolite derivatives such as 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) . The protocols and mechanistic insights provided are intended to serve as a robust starting point for investigating the metabolic role of the novel thioether compound. The principles of metabolic analysis and the experimental designs are transferable, though the specific biological activities may differ.
Introduction: A Novel Compound in the Landscape of Metabolic Modulators
The study of small molecules that can modulate metabolic pathways is a cornerstone of research into metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Compounds derived from natural sources, particularly dietary polyphenols and their metabolites, have garnered significant attention for their potential therapeutic effects. The compound this compound represents a novel structure within this class of molecules, distinguished by a thioether linkage. While its direct metabolic impact is yet to be fully elucidated, its structural similarity to well-characterized propionic acid derivatives suggests it may possess significant bioactivity.
This document provides a detailed overview of the potential applications of this compound in metabolic studies, drawing on the established knowledge of its oxygen-linked analog, 3-(3,4-Dimethoxyphenyl)propionic acid, and related metabolites. We will explore the mechanistic rationale for its study, provide detailed protocols for in vitro and in vivo evaluation, and discuss the interpretation of potential findings.
Mechanistic Rationale: Lessons from Structurally Similar Compounds
The biological activity of the reference compound, 3-(3,4-Dimethoxyphenyl)propionic acid, and its derivatives is multifaceted, primarily revolving around their antioxidant properties and their role as metabolites of gut microbiota.
Antioxidant and Anti-inflammatory Pathways:
Many phenolic acids, including the dihydroxylated metabolite of our analog, 3-(3,4-Dihydroxyphenyl)propanoic acid (Dihydrocaffeic acid), are potent antioxidants.[1] This activity is often attributed to the catechol structure, which can effectively scavenge free radicals.[1] The antioxidant effects can, in turn, modulate inflammatory pathways, such as the NF-κB pathway, which is a key regulator of inflammation and is often dysregulated in metabolic diseases.[2]
Gut Microbiota and Systemic Metabolism:
There is growing evidence that the gut microbiome plays a crucial role in metabolizing dietary compounds into more bioactive forms. For instance, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) is a microbial metabolite of ferulic acid.[3][4] Studies have shown that HMPA can improve metabolic conditions in diet-induced obese mice by regulating hepatic lipid metabolism and improving insulin sensitivity.[5] This suggests that the bioavailability and bioactivity of the parent compounds are heavily influenced by the metabolic capacity of the gut microbiota.
Signaling Pathway Visualization:
Caption: Hypothetical signaling pathway of a bioactive metabolite.
Experimental Protocols
The following protocols are designed to assess the metabolic effects of this compound.
Protocol 1: In Vitro Assessment of Antioxidant Capacity
This protocol outlines the use of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to determine the free radical scavenging activity of the test compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the test compound in methanol.
-
Prepare a series of dilutions from the stock solution (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).
-
Prepare a 1 mg/mL stock solution of ascorbic acid and dilute similarly.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay:
-
In a 96-well plate, add 100 µL of each dilution of the test compound or ascorbic acid.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Protocol 2: In Vitro Macrophage Foam Cell Formation Assay
This protocol is designed to investigate the effect of the test compound on the formation of foam cells, a key event in the development of atherosclerosis.[2]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Oxidized low-density lipoprotein (ox-LDL)
-
Oil Red O staining solution
-
This compound
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Induce foam cell formation by adding 50 µg/mL of ox-LDL and co-incubating with the test compound for 24 hours.
-
-
Staining:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with Oil Red O solution for 30 minutes to visualize lipid droplets.
-
Wash with water and visualize under a microscope.
-
-
Quantification:
-
Extract the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the extracted dye at 510 nm to quantify lipid accumulation.
-
Protocol 3: In Vivo Assessment in a Diet-Induced Obesity Mouse Model
This protocol outlines a study to evaluate the effect of the test compound on metabolic parameters in mice fed a high-fat diet (HFD).[5]
Animals:
-
Male C57BL/6J mice, 6-8 weeks old.
Procedure:
-
Acclimatization and Diet:
-
Acclimatize the mice for one week with standard chow and water ad libitum.
-
Divide the mice into groups:
-
Control group (standard chow)
-
HFD group (high-fat diet)
-
HFD + Test Compound group(s) (high-fat diet with different doses of the compound administered via oral gavage).
-
-
Feed the mice their respective diets for 8-12 weeks.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the study period.
-
-
Sample Collection:
-
At the end of the study, collect blood samples for analysis of plasma glucose, insulin, triglycerides, and cholesterol.
-
Harvest tissues (liver, adipose tissue, muscle) for histological analysis and gene expression studies (e.g., qPCR for markers of lipid metabolism and inflammation).
-
Experimental Workflow Visualization:
Sources
- 1. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857) - FooDB [foodb.ca]
- 2. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This document provides detailed protocols and scientific rationale for the dissolution of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid for use in various research and development applications. The protocols outlined herein are designed to ensure the integrity and stability of the compound, providing researchers with reliable and reproducible stock solutions. Methodologies for dissolution in common organic solvents and aqueous buffer systems are presented, accompanied by expert insights into the physicochemical properties of the compound that inform these procedures.
Introduction: Understanding the Molecule
This compound is a multifaceted organic molecule characterized by a propanoic acid moiety, a thioether linkage, and a dimethoxy-substituted benzene ring. The interplay of these functional groups dictates its solubility and stability, which are critical considerations for its application in experimental settings.
-
Carboxylic Acid Group: The terminal carboxylic acid provides a site for ionization, rendering the molecule's solubility highly dependent on pH in aqueous media. At pH values above its pKa, the carboxyl group will be deprotonated to form a more polar and water-soluble carboxylate salt.
-
Thioether Linkage: The thioether group contributes to the molecule's overall lipophilicity and can be susceptible to oxidation under harsh conditions.
-
Dimethoxyphenyl Group: This bulky, nonpolar aromatic ring system significantly influences the compound's solubility, favoring dissolution in organic solvents.
A comprehensive understanding of these structural features is paramount for selecting the appropriate solvent and dissolution conditions to maintain the compound's structural integrity and biological activity.
Physicochemical Properties and Solubility Profile
While specific experimental data for this compound is not extensively published, its properties can be inferred from structurally analogous compounds.
| Property | Predicted Value/Characteristic | Rationale and Implications for Dissolution |
| Physical State | Solid at room temperature | Based on the melting point of the close analog, 3-(3,4-Dimethoxyphenyl)propionic acid (96-97 °C)[1]. |
| Aqueous Solubility | Low | The hydrophobic dimethoxyphenyl and thioether moieties are expected to limit solubility in neutral water. Analogs like 3-(4-Methoxyphenyl)propionic acid are sparingly soluble in water[2]. |
| Organic Solvent Solubility | High | Expected to be soluble in common organic solvents such as DMSO, DMF, ethanol, and acetone, similar to related methoxyphenyl propanoic acids[2][3]. |
| pKa | ~4-5 (Estimated) | The carboxylic acid group is expected to have a pKa in this range, typical for propanoic acid derivatives. This is a critical parameter for preparing aqueous solutions. |
| Stability | Generally stable, potential for oxidation at the thioether linkage. | Avoid strong oxidizing agents and prolonged exposure to air, especially in solution. |
Safety and Handling Precautions
Before handling this compound, it is crucial to consult the material safety data sheet (MSDS). Based on data for the structurally similar 3-(3,4-Dimethoxyphenyl)propionic acid, the following precautions are recommended[4][5]:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Respiratory Protection: If handling the powder, work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust, which may cause respiratory irritation[4][6].
-
Skin and Eye Contact: The compound is a potential skin and eye irritant. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists[4][7].
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents[5].
Dissolution Protocols
The choice of solvent is dictated by the experimental requirements, particularly whether an organic or aqueous environment is necessary for the downstream application.
Protocol 1: Preparation of Stock Solutions in Organic Solvents
This protocol is recommended for most applications where the final concentration of the organic solvent in the experimental system is tolerable. DMSO is a preferred solvent due to its high solubilizing power and compatibility with many biological assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Step-by-Step Methodology:
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. Gentle warming (to 37 °C) or sonication can be employed if the compound is slow to dissolve.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20 °C or -80 °C in small aliquots to minimize freeze-thaw cycles.
Caption: Workflow for dissolving the compound in organic solvents.
Protocol 2: Preparation of Aqueous Stock Solutions using a Basic Buffer
For applications requiring an aqueous solution, leveraging the acidic nature of the carboxylic acid is key. By preparing the solution in a basic buffer, the compound is converted to its more soluble salt form.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) or another suitable base
-
Phosphate-buffered saline (PBS) or other desired buffer
-
pH meter
-
Stir plate and stir bar
Step-by-Step Methodology:
-
Weighing: Weigh the desired amount of the compound into a beaker.
-
Initial Suspension: Add a small volume of the desired aqueous buffer (e.g., PBS) to create a suspension.
-
Basification: While stirring, add 1 M NaOH dropwise until the compound completely dissolves. The pH of the solution will increase as the carboxylic acid is neutralized.
-
pH Adjustment: Carefully adjust the pH of the solution to the desired final pH using dilute HCl or NaOH. Be aware that lowering the pH significantly may cause the compound to precipitate. It is recommended to maintain a pH above 7.
-
Final Volume: Bring the solution to the final desired volume with the aqueous buffer.
-
Sterilization (Optional): If required for cell culture or other sterile applications, filter-sterilize the solution through a 0.22 µm filter.
-
Storage: Store aqueous solutions at 4 °C for short-term use or in aliquots at -20 °C for longer-term storage.
Caption: Workflow for preparing aqueous solutions via pH modification.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of aqueous solution | The pH of the solution has dropped below the pKa of the compound, causing it to convert back to its less soluble free acid form. | Re-adjust the pH to a more basic level. For future preparations, consider using a buffer with a higher buffering capacity. |
| Solution is cloudy or contains particulates | Incomplete dissolution or presence of impurities. | Attempt further vortexing, sonication, or gentle warming. If cloudiness persists, centrifuge the solution and use the supernatant. |
| Loss of compound activity over time | Degradation of the compound, possibly due to oxidation of the thioether or instability in the chosen solvent. | Prepare fresh solutions for each experiment. Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air. |
Conclusion
The successful use of this compound in research hinges on the correct preparation of stock solutions. By understanding the chemical nature of the molecule and selecting the appropriate dissolution protocol, researchers can ensure the reliability and reproducibility of their experimental results. The protocols provided in this guide offer robust methods for dissolving this compound for a wide range of scientific applications.
References
-
PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]
-
FooDB. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). [Link]
-
PubChem. 3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid. [Link]
-
FAO. PROPIONIC ACID. [Link]
-
Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. [Link]
-
Chemistry LibreTexts. 6.6: Synthesis of Carboxylic Acid Derivatives. [Link]
-
National Institutes of Health. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. [Link]
-
ResearchGate. Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. [Link]
-
MetaSci. Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid. [Link]
-
PrepChem.com. Preparation of propionic acid. [Link]
Sources
- 1. 3-(3,4-ジメトキシフェニル)プロピオン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. fishersci.com [fishersci.com]
3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid as a reference standard
An Application Guide for the Qualification and Use of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic Acid as a Reference Standard
Introduction
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. This reliability is fundamentally anchored to the quality of the reference standards used. A reference standard is a highly purified and well-characterized compound that serves as a benchmark for confirming the identity, purity, quality, and potency of drug substances and products.[1] As defined by the US Pharmacopeia (USP), reference standards are "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators".[1][2] Their proper qualification and use are not merely a matter of good laboratory practice but a stringent regulatory requirement.[3]
This document provides a comprehensive guide for the qualification and application of a novel compound, This compound , as a primary reference standard. As this is a new chemical entity for which public data is limited, this guide is presented as a framework for establishing its credentials from first principles. The protocols and methodologies described herein are designed for researchers, analytical scientists, and drug development professionals, providing the scientific rationale behind each step to ensure a self-validating and trustworthy process.
Part I: Qualification as a Primary Reference Standard
The objective of qualification is to establish the unequivocal identity and purity of the candidate material, thereby assigning a precise assay value that accounts for all potential impurities.[4] A primary reference standard should be of the highest possible purity; often, a batch of a drug substance requires further purification to be suitable.[2][5] The qualification process is a multi-step, evidence-based approach employing orthogonal analytical techniques.
Qualification Workflow Overview
The journey from a candidate material to a certified reference standard involves a systematic workflow to ensure all aspects of its chemical identity and purity are rigorously assessed.
Caption: Workflow for qualifying a new chemical entity as a primary reference standard.
Physicochemical Properties
The initial characterization begins with documenting the fundamental physical and chemical properties of the material.
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₁₄O₄S |
| Molecular Weight | 242.29 g/mol |
| CAS Number | Not available (novel compound) |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water |
Step 1: Identity Confirmation
To unequivocally confirm the chemical structure, a panel of orthogonal spectroscopic techniques must be employed. This approach ensures that the assigned structure is correct, as each technique provides complementary information.[6]
Protocol 1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is arguably the most powerful tool for structural elucidation of small molecules, providing detailed information about the carbon-hydrogen framework.[7]
-
Procedure:
-
Accurately weigh approximately 10-15 mg of the standard and dissolve in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Process the spectra and assign all proton and carbon signals. The assignments must be consistent with the proposed structure of this compound.
-
Protocol 1.2: High-Resolution Mass Spectrometry (HRMS)
-
Rationale: HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula of the molecule.[7]
-
Procedure:
-
Prepare a dilute solution of the standard (approx. 10-50 µg/mL) in a suitable solvent (e.g., Methanol/Water with 0.1% formic acid).
-
Infuse the solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquire the spectrum in both positive and negative ion modes.
-
The measured mass of the molecular ion ([M+H]⁺ or [M-H]⁻) should be within 5 ppm of the theoretical calculated mass for C₁₁H₁₄O₄S.
-
Protocol 1.3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR provides a unique "fingerprint" of the molecule by identifying its functional groups.[1] It is an excellent identity confirmation tool.
-
Procedure:
-
Place a small amount of the dry powder onto the crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to key functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch, C-O stretches of the methoxy groups, and C-S bond vibrations).
-
Step 2: Purity Assessment and Assay Calculation
The assigned purity value of a reference standard must account for all possible impurities: organic, inorganic, residual solvents, and water.[2][4]
Protocol 1.4: Purity by High-Performance Liquid Chromatography (HPLC-UV)
-
Rationale: HPLC is the workhorse technique for assessing the purity of organic compounds and separating the main component from process-related impurities and degradation products.[7][8]
-
Procedure:
-
Standard Preparation: Accurately prepare a solution of the reference standard in a suitable diluent (e.g., Acetonitrile/Water) at a concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solution and integrate all peaks. Calculate the purity by area percent normalization.
-
Protocol 1.5: Water Content by Karl Fischer Titration
-
Rationale: Water is a common impurity that must be accurately quantified as it directly impacts the assay value.[1]
-
Procedure:
-
Use a calibrated coulometric or volumetric Karl Fischer titrator.
-
Accurately weigh an appropriate amount of the standard and introduce it into the titration cell.
-
Perform the titration in triplicate. The average water content is reported.
-
Protocol 1.6: Residual Solvents by Headspace Gas Chromatography (GC-HS)
-
Rationale: Volatile organic solvents used during synthesis can be trapped in the material and must be controlled according to regulatory guidelines such as ICH Q3C.[2][9]
-
Procedure:
-
Accurately weigh the standard into a headspace vial.
-
Add a suitable dissolution solvent (e.g., DMSO).
-
Analyze using a calibrated GC-FID system with a headspace autosampler.
-
Quantify any detected solvents against certified reference standards.
-
Protocol 1.7: Residue on Ignition (Sulfated Ash)
-
Rationale: This test quantifies non-combustible (inorganic) impurities.[1]
-
Procedure:
-
Accurately weigh about 1 g of the standard into a tared crucible.
-
Ignite gently until charred, then moisten the residue with sulfuric acid.
-
Heat gently until white fumes are no longer evolved, and then ignite at 800 ± 25 °C until all black particles have disappeared.
-
Cool in a desiccator and weigh. The percentage of residue is calculated.
-
Assay Calculation
The final assay value is calculated by mass balance, taking into account all measured impurities.
Assay (% as-is) = (100% - % Water - % Residual Solvents - % Residue on Ignition) x (HPLC Purity % / 100)
| Test | Result (Hypothetical) |
| HPLC Purity | 99.92% |
| Water Content | 0.15% |
| Residual Solvents | <0.05% (No solvents detected) |
| Residue on Ignition | 0.03% |
| Calculated Assay | 99.74% |
Part II: Application in Analytical Methods
Once qualified, the reference standard is used to calibrate analytical instruments and quantify the analyte in test samples.[10]
Standard Solution Preparation Workflow
Accurate preparation of standard solutions is critical for obtaining reliable quantitative results. The certified assay value must be used to correct the weighed amount.
Caption: Workflow for preparing an accurate standard stock solution and calibration curve.
Protocol 2.1: Preparation of a Standard Stock Solution
-
Rationale: This protocol ensures the stock solution concentration is known with high accuracy, forming the basis for all subsequent dilutions.[11]
-
Procedure:
-
Allow the reference standard container to equilibrate to room temperature before opening to prevent moisture uptake.
-
Accurately weigh approximately 25 mg of the standard into a 25-mL Class A volumetric flask. Record the exact weight.
-
Calculate the corrected mass of the active substance using the certified assay value (e.g., Weight x 0.9974).
-
Add a small amount of diluent (e.g., 15 mL of Methanol) and sonicate briefly to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent.
-
Invert the flask at least 15 times to ensure homogeneity.
-
Calculate the final concentration in mg/mL. This solution must be stored under specified conditions (e.g., refrigerated and protected from light) and used within its established stability period.
-
Part III: Stability and Management
A reference standard program requires ongoing stability testing to ensure the material's integrity over time and to establish a retest date or expiry date.[2]
Protocol 3.1: Long-Term Stability Study
-
Rationale: Stability studies determine the appropriate storage conditions and retest period for the reference standard, ensuring its continued fitness for use.[3] The protocol should follow ICH Q1A(R2) guidelines.[9]
-
Procedure:
-
Distribute the qualified reference standard material into multiple inert containers (e.g., amber glass vials with screw caps).
-
Place the containers in controlled environmental chambers at various storage conditions. Recommended conditions include:
-
Long-Term: 5 °C ± 3 °C and 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Establish a testing schedule. A typical schedule includes time points at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
At each time point, test the standard for appearance, purity (using a validated stability-indicating HPLC method), and water content.
-
Acceptance Criteria: No significant change in appearance, no significant increase in total impurities or specified impurities, and water content remains within limits.
-
The data is trended over time to establish a retest date.
-
Handling and Storage Recommendations
-
Storage: Store the material in tightly sealed containers at its recommended long-term storage condition (e.g., 2-8 °C), protected from light and moisture.[3]
-
Handling: Use only clean, calibrated equipment (spatulas, balances, glassware) for handling. Avoid cross-contamination.
-
Documentation: Maintain a detailed log for the reference standard, tracking its receipt, certificate of analysis, usage, and retest dates.
Conclusion
The qualification of is a rigorous, multi-faceted process that underpins its use in generating accurate and reliable analytical data. By following a structured approach that includes unequivocal identity confirmation, comprehensive purity analysis, and a robust stability program, this material can be established as a trustworthy standard. Adherence to these scientifically sound principles and detailed protocols ensures that the reference standard meets the high expectations of the pharmaceutical industry and global regulatory bodies, ultimately contributing to the quality and safety of medicines.
References
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]
-
PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]
-
ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. [Link]
-
ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
BioPharma Consulting Group. (2023). Stability Testing Strategies for Working Standards. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
LCGC International. (2023). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]
-
Symtera Analytics. How To Choose the Proper Analytical Reference Standards?. [Link]
-
Eurofins. The ABC's of Reference Standard Management. [Link]
-
Mastelf. (2024). How to Prepare for HPLC Standards. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmtech.com [pharmtech.com]
- 3. One moment, please... [biopharmaconsultinggroup.com]
- 4. database.ich.org [database.ich.org]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. How To Choose the Proper Analytical Reference Standards? [symteraanalytics.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mastelf.com [mastelf.com]
Flow Cytometry Analysis of Cellular Responses to 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Organosulfur Compound
In the landscape of contemporary drug discovery, the exploration of novel chemical entities with the potential to modulate key cellular pathways is paramount. The compound 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid represents a promising candidate for investigation, integrating two structural motifs of significant biological interest: the 3,4-dimethoxyphenyl group and a propanoic acid chain linked by a sulfanyl moiety. The dimethoxyphenyl moiety is a common feature in natural and synthetic compounds with demonstrated anti-inflammatory and antioxidant activities.[1] Concurrently, organosulfur compounds are recognized for their diverse therapeutic effects, including the ability to influence cellular redox homeostasis and apoptotic pathways.[2][3]
The introduction of a sulfanyl (thioether) linkage is of particular interest. Organosulfur compounds are known to interact with cellular signaling pathways, notably as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response, orchestrating the expression of a suite of cytoprotective genes.[5][6][7] By activating Nrf2, compounds can bolster the cell's defense against oxidative stress, a key pathogenic factor in a multitude of diseases.[4]
Furthermore, the interplay between oxidative stress and inflammatory signaling, particularly the NF-κB pathway, is well-established.[8][9][10] Oxidative stress can trigger the activation of NF-κB, a transcription factor that governs the expression of pro-inflammatory cytokines and cell survival genes.[9][11] Therefore, a compound with the potential to modulate cellular redox status could have profound effects on inflammation, cell cycle progression, and apoptosis.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to conduct a detailed analysis of the cellular effects of this compound. We present field-proven protocols for the assessment of key cellular processes: apoptosis, cell cycle distribution, and the generation of reactive oxygen species (ROS). The causality behind experimental choices is explained to ensure technical accuracy and the generation of trustworthy, reproducible data.
Hypothesized Mechanism of Action
Based on its structural components, we hypothesize that this compound may act as a modulator of cellular redox status, potentially through the activation of the Keap1-Nrf2 signaling pathway. This could lead to a reduction in basal and induced reactive oxygen species (ROS) levels. Downstream consequences of this antioxidant activity might include alterations in cell cycle progression and the induction of apoptosis, particularly in cells under high oxidative stress, such as cancer cells. The following protocols are designed to rigorously test this hypothesis.
PART I: Analysis of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method for the quantitative assessment of apoptosis.
Scientific Rationale
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein.[12] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells. It can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[13]
Experimental Workflow: Apoptosis Analysis
Caption: Workflow for apoptosis analysis using Annexin V and PI staining.
Detailed Protocol: Annexin V & Propidium Iodide Staining
Materials:
-
This compound
-
Cell line of interest (e.g., Jurkat for suspension, HeLa for adherent)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Positive control for apoptosis (e.g., staurosporine, etoposide)
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 24, 48 hours). Include a vehicle-treated control and a positive control for apoptosis.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from the wells to microcentrifuge tubes.
-
Adherent cells: Gently aspirate the culture medium. Wash cells once with PBS. Detach cells using a gentle cell scraper or a non-enzymatic cell dissociation solution. Avoid using trypsin as it can cleave surface proteins.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS and centrifuge as described above.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser.
-
Set up appropriate compensation controls using single-stained samples.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).[4][7] Gate on the cell population based on forward and side scatter properties to exclude debris. Create a quadrant plot of Annexin V-FITC (x-axis) versus PI (y-axis) to identify the different cell populations.
-
Data Presentation: Apoptosis Analysis
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle Control | ||||
| Compound (Conc. 1) | ||||
| Compound (Conc. 2) | ||||
| Compound (Conc. 3) | ||||
| Positive Control |
PART II: Cell Cycle Analysis
Investigating the effect of a novel compound on cell cycle progression is crucial for understanding its mechanism of action.[14] Alterations in the cell cycle can indicate cytostatic or cytotoxic effects. Propidium iodide (PI) staining of DNA content is a robust method for analyzing the distribution of cells in different phases of the cell cycle.[15]
Scientific Rationale
PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[14] This allows for the differentiation of cells in G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content).[14][15]
Experimental Workflow: Cell Cycle Analysis```dot
Sources
- 1. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. oxfordbiomed.com [oxfordbiomed.com]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. Sulfonamide - Wikipedia [en.wikipedia.org]
- 13. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
Welcome to the technical support center for the synthesis of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges you might encounter during your experiments. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthesis for higher yields and purity.
Overview of the Synthesis
The synthesis of this compound is primarily achieved through a thio-Michael addition reaction. This reaction involves the conjugate addition of a sulfur nucleophile, in this case, 3,4-dimethoxythiophenol, to an α,β-unsaturated carbonyl compound, acrylic acid. The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound.
FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a frequent challenge in thio-Michael additions. Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Guide for Low Yield:
-
Incomplete Deprotonation of the Thiol: The formation of the thiolate anion is the rate-determining step in many base-catalyzed Michael additions.[1][2][3]
-
Solution: Ensure your base is strong enough to deprotonate the thiophenol (pKa ~6-7). While weaker bases like triethylamine (TEA) can be used, stronger bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydroxide may be more effective.[2] However, be cautious with very strong bases as they can promote side reactions. The choice of base can significantly impact the reaction rate and overall yield.
-
-
Sub-optimal Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions.
-
Solution: While room temperature is often a good starting point, gentle heating (e.g., 40-60 °C) can sometimes increase the reaction rate. However, excessive heat can lead to polymerization of the acrylic acid or other undesired side reactions. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature.
-
-
Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: Typically, a slight excess of the acrylic acid (1.1-1.2 equivalents) is used to ensure complete consumption of the more valuable thiophenol. However, a large excess of acrylic acid can complicate purification.
-
-
Presence of Oxygen: Thiophenols are susceptible to oxidation to disulfides, especially under basic conditions.[4] This side reaction consumes the starting material and reduces the yield of the desired product.
-
Solution: Degas your solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
FAQ 2: I am observing a significant amount of a white, insoluble polymer in my reaction mixture. What is it and how can I prevent it?
The formation of a white precipitate is a strong indication of acrylic acid polymerization. This is a common side reaction, particularly at elevated temperatures or in the presence of radical initiators.
Troubleshooting Guide for Polymerization:
-
Radical Polymerization: Acrylic acid can undergo free-radical polymerization.
-
Solution: Add a radical inhibitor, such as hydroquinone monomethyl ether (MEHQ), to the reaction mixture.[5] Commercial acrylic acid often contains an inhibitor, but its concentration may be insufficient under your reaction conditions.
-
-
Anionic Polymerization: Strong bases can also initiate the anionic polymerization of acrylic acid.
-
Solution: Use the minimum effective concentration of a strong base or opt for a weaker, non-nucleophilic base.
-
FAQ 3: My final product is difficult to purify. What are the common impurities and what purification strategies do you recommend?
Purification can be challenging due to the presence of unreacted starting materials, the disulfide byproduct, and polymerized acrylic acid.
Troubleshooting Guide for Purification:
-
Removal of Unreacted Acrylic Acid and Polymer:
-
Strategy: After the reaction is complete, quenching with water and subsequent extraction with an organic solvent (e.g., ethyl acetate) can help. The desired product, being a carboxylic acid, can be extracted into a basic aqueous solution (e.g., saturated sodium bicarbonate), leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the product, which is then filtered.
-
-
Removal of 3,4-dimethoxydiphenyldisulfide:
-
Strategy: This byproduct is generally less polar than the desired product. Column chromatography on silica gel is an effective method for separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be employed.
-
-
Recrystallization:
-
Strategy: If the product is a solid, recrystallization from a suitable solvent system can significantly improve its purity. Experiment with different solvents or solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water) to find the optimal conditions.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general procedure. Optimization of specific parameters may be required.
Materials:
-
3,4-Dimethoxythiophenol
-
Acrylic acid
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Hydroquinone monomethyl ether (MEHQ) (optional)
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Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
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Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask under an inert atmosphere (N2 or Ar), add 3,4-dimethoxythiophenol (1.0 eq) and anhydrous solvent (e.g., DCM or THF).
-
Add the base (TEA, 1.2 eq or DBU, 0.1 eq).
-
If desired, add a catalytic amount of MEHQ.
-
Add acrylic acid (1.1 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water.
-
Extract the organic layer with saturated aqueous sodium bicarbonate solution.
-
Separate the aqueous layer and acidify it to pH ~2 with 1 M HCl.
-
The product should precipitate out of the solution. If it oils out, extract with ethyl acetate.
-
Collect the solid product by filtration and wash with cold water. If extracted, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Further purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., 1:1 Hexanes:Ethyl Acetate)
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
Prepare the eluent and pour it into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting materials (3,4-dimethoxythiophenol and acrylic acid) for comparison.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The product should be a new spot with a different Rf value than the starting materials.
-
If necessary, stain the plate with potassium permanganate to visualize spots that are not UV-active. The disappearance of the thiophenol spot indicates the progress of the reaction.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Base | DBU (catalytic) or TEA (stoichiometric) | DBU is a stronger, non-nucleophilic base that can be used in catalytic amounts. TEA is a weaker base and is typically used in stoichiometric amounts.[2] |
| Solvent | Aprotic solvents (DCM, THF) | These solvents are generally unreactive and can dissolve the reactants well. |
| Temperature | Room Temperature to 60 °C | Balances reaction rate with the risk of side reactions like polymerization. |
| Stoichiometry | 1.1-1.2 eq. of acrylic acid | Ensures complete conversion of the thiophenol. |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation of the thiophenol to disulfide.[4] |
Visualizations
Reaction Mechanism
The following diagram illustrates the base-catalyzed thio-Michael addition of 3,4-dimethoxythiophenol to acrylic acid.
Caption: Base-catalyzed thio-Michael addition mechanism.
Troubleshooting Workflow for Low Yield
This flowchart provides a step-by-step guide to diagnosing and resolving low reaction yields.
Caption: Troubleshooting decision tree for low yield.
References
-
Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. [Link]
-
Chan, J. W. (2009). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. [Link]
-
Chavakula, R., et al. (2013). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Organic Chemistry: An Indian Journal, 9(4), 148-152. [Link]
-
FooDB. (2010). 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). [Link]
- Google Patents. (2013). CN103254169A - Process for synthesizing 3, 4-dimethoxythiophene.
- Google Patents. (2013). WO2013079785A1 - Method for recovering and purifying propionic acid.
- Google Patents. (1991).
-
Gutsche, C. D., & Hoyer, F. A. (1950). A Synthesis of /3-(3,4,5-Trimethoxyphenyl)-pro- pionic Acid. Journal of the American Chemical Society, 72(9), 4285–4286. [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
-
Liu, B., et al. (2009). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Drug discoveries & therapeutics, 3(3), 93–96. [Link]
-
Master Organic Chemistry. (2015). Thiols and Thioethers. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. PubChem Compound Database. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
Park, H. Y., & Lee, J. Y. (2024). Chemistry of Polythiols and Their Industrial Applications. Polymers, 16(7), 893. [Link]
-
Poelma, J. E., et al. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules, 54(7), 3093–3100. [Link]
-
ResearchGate. (n.d.). Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate tetrahydrofuran monosolvate. [Link]
-
ResearchGate. (n.d.). Michael addition reactions to show evidence of side reactions. [Link]
-
ResearchGate. (n.d.). Preparation of 3-(arylthio)propanoic acid. [Link]
-
ResearchGate. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes. [Link]
-
Royal Society of Chemistry. (2012). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry. [Link]
-
Royal Society of Chemistry. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry. [Link]
-
Science.gov. (n.d.). Optimization reactions using DMPP as catalyst with different monomers and thiols. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column. [Link]
-
The Good Scents Company. (n.d.). 3-(3,4,5-trimethoxyphenyl) propionic acid. [Link]
-
Wang, H., et al. (2018). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. Bioconjugate chemistry, 29(9), 2847–2856. [Link]
-
Xiang, J., et al. (2015). Acrylic Acid Oxidation to Synthesize Methyl 3,3-dimethoxypropionate. Catalysis Letters, 145(3), 857–862. [Link]
-
Zecchini, F., et al. (2012). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry, 8, 1452–1458. [Link]
Sources
- 1. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
Welcome to the technical support center for the purification of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for overcoming common challenges encountered during the purification of this compound. Our approach is rooted in mechanistic understanding and field-proven experience to ensure you can achieve the desired purity for your critical applications.
Introduction to Purification Challenges
This compound is a moderately polar molecule containing three key functional groups: a carboxylic acid, a thioether, and a dimethoxybenzene ring. This combination can present unique purification challenges. The carboxylic acid moiety allows for manipulation with acid-base chemistry but can also lead to issues like streaking during column chromatography. The thioether linkage, while generally stable, can be susceptible to oxidation under certain conditions, leading to sulfoxide or sulfone impurities that can be difficult to separate. The aromatic ring and methoxy groups contribute to the compound's moderate polarity and potential for pi-stacking interactions.
This guide will address the most common issues encountered during the purification of this compound and provide robust, validated protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing this compound is the thiol-ene "click" reaction between 3,4-dimethoxythiophenol and acrylic acid. In this case, the most probable impurities are:
-
Unreacted 3,4-dimethoxythiophenol: A common starting material that can persist if the reaction does not go to completion.
-
Unreacted acrylic acid: Another starting material that can be present in the crude product.
-
Disulfide byproduct: Oxidation of 3,4-dimethoxythiophenol can lead to the formation of the corresponding disulfide, which can be a challenging impurity to remove.
-
Oxidation products: The thioether linkage in the final product can be oxidized to the corresponding sulfoxide or sulfone, especially if exposed to oxidizing agents or prolonged heating in the presence of air.
Q2: My purified this compound is a persistent oil or sticky solid. How can I induce crystallization?
A2: "Oiling out" or the formation of a non-crystalline solid is a common issue, often caused by the presence of impurities that disrupt the crystal lattice formation. Here are several techniques to address this:
-
Trituration: Stir the oil vigorously with a non-polar solvent in which the desired compound has minimal solubility, such as hexanes or diethyl ether. This can help to wash away soluble impurities and induce crystallization.
-
Solvent System Optimization: Experiment with different solvent systems for recrystallization. Good starting points for a compound with this polarity include ethyl acetate/hexanes, toluene, or an ethanol/water mixture.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.
Q3: I'm observing significant streaking or tailing of my compound on silica gel TLC plates. What is the cause and how can I fix it?
A3: Streaking of carboxylic acids on silica gel is a very common problem. It is caused by the acidic nature of the silica gel surface interacting with the carboxylic acid group of your compound. This can lead to a mixture of the protonated and deprotonated forms of the acid on the plate, resulting in a streak rather than a well-defined spot.
To resolve this, you need to suppress the deprotonation of the carboxylic acid. This is achieved by adding a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1] This ensures that your compound remains in its protonated, less polar form, leading to a more compact spot on the TLC plate.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common purification problems.
Challenge 1: Poor Separation During Column Chromatography
Symptom: Co-elution of the desired product with impurities, or broad, tailing peaks.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Acidic Nature of Silica Gel | The acidic silanol groups on the silica surface can interact strongly with the carboxylic acid moiety of your compound, leading to tailing and poor separation. | Add 0.5-1% acetic acid or formic acid to your mobile phase to keep the carboxylic acid protonated and minimize strong interactions with the stationary phase.[1] |
| Inappropriate Solvent System | The polarity of the eluent may not be optimized to achieve sufficient separation between your product and impurities. | Systematically screen solvent systems using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate). The addition of a small amount of methanol can help elute highly polar compounds. |
| Column Overloading | Loading too much crude material onto the column can lead to broad bands and poor separation. | As a general rule, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel used. |
| Oxidation on the Column | Thioethers can sometimes oxidize to sulfoxides on silica gel, especially if the column is run slowly or exposed to air for extended periods. | Use a less acidic stationary phase like neutral alumina, or deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-volatile base like triethylamine (note: this will require subsequent removal of the triethylamine). Bubbling nitrogen through the solvent before use can also help.[2] |
Challenge 2: Low Recovery After Recrystallization
Symptom: A significantly lower than expected yield of pure product after recrystallization.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excessive Solvent | Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling. | Use the minimum amount of hot solvent necessary to fully dissolve the crude material. |
| Premature Crystallization | If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper. | Preheat the filtration funnel and filter paper with hot solvent before filtering your solution. |
| Inappropriate Solvent Choice | The chosen solvent may have too high a solubility for your compound, even at low temperatures. | Experiment with different solvent systems. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
| Product is an Oil | As discussed in the FAQs, impurities can prevent crystallization. | If an oil forms, try to redissolve it by adding a small amount of a co-solvent in which the compound is highly soluble, then slowly add a solvent in which it is insoluble to induce precipitation. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic product from neutral or basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently swirl and vent the funnel frequently to release the CO₂ gas that is generated.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous layer. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Extract the organic layer with fresh NaHCO₃ solution one or two more times to ensure complete extraction of the acidic product. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). Your product, this compound, should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating the product from impurities with similar polarities.
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal solvent system using TLC. A good starting point is a gradient of ethyl acetate in hexanes. Add 0.5-1% acetic acid to the solvent system to prevent streaking.
-
Column Packing: Pack a glass column with silica gel using the "wet" slurry method with your chosen non-polar solvent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Fraction Collection: Collect fractions and monitor the elution of your product by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
Workflow for General Purification Strategy
Caption: General purification workflow for this compound.
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
- BenchChem. (2025).
-
Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry. [Link]
-
Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? r/chemistry. [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. [Link]
-
University of Rochester. (2026). How To: Purify by Crystallization. [Link]
-
Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of Organic Chemistry, 60(5), 688-698. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
Sources
Technical Support Center: In Vivo Dosage Optimization for Novel Chemical Entities
Compound Spotlight: 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
Welcome to the technical support center for in vivo experimental design. This guide is structured to assist researchers, scientists, and drug development professionals in the critical process of optimizing the in vivo dosage of novel chemical entities (NCEs). While we will use the example of This compound , a compound with limited public data, the principles and troubleshooting steps outlined here are broadly applicable to other NCEs.
As Senior Application Scientists, our goal is to provide a framework that combines established preclinical methodologies with practical, field-proven insights. This guide is designed to be a self-validating system, helping you to design robust experiments, interpret complex results, and troubleshoot the inevitable challenges of in vivo research.
Section 1: Foundational FAQs - Before You Dose Your First Animal
This section addresses the essential preliminary questions that must be answered before initiating any in vivo studies. Proper groundwork is critical to avoid wasting resources and to ensure the generation of meaningful data.[1]
Q1: What is the absolute minimum information I need about this compound before starting an in vivo study?
A1: Before any in vivo experiment, you must establish a foundational dataset comprising:
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Purity and Identity: Verified by methods like NMR, LC-MS, and elemental analysis. Impurities can confound results and introduce unexpected toxicity.
-
Solubility: Determine the compound's solubility in common, biocompatible vehicles (e.g., saline, PBS, corn oil, DMSO/solutol mixtures). This is paramount for ensuring the compound can be administered effectively and that the vehicle itself is not causing adverse effects.[2]
-
Stability: Assess the stability of the compound in the chosen vehicle under storage and administration conditions. Degradation can lead to lower-than-expected exposure and efficacy.
-
Preliminary In Vitro Data: You need a clear understanding of the compound's in vitro potency (e.g., IC50 or EC50) in a relevant cell-based assay. This data is the cornerstone for estimating a starting dose.[3]
Q2: My compound is poorly soluble in aqueous solutions. What are my options for formulation, and what are the risks?
A2: Poor solubility is a common challenge. Here is a tiered approach to formulation:
-
Co-solvents: Systems like DMSO, ethanol, or PEG 300/400 can be used. Crucially, you must run a vehicle-only toxicity study to ensure the solvent system is tolerated at the required volume. Intraperitoneal (IP) injection of high DMSO concentrations, for instance, can cause sterile peritonitis, confounding study results.
-
Surfactants: Tween 80 or Solutol HS 15 can create micellar solutions or emulsions.
-
Complexing Agents: Cyclodextrins (like HP-β-CD) can form inclusion complexes to enhance solubility.
Key Consideration: The chosen formulation can dramatically alter the pharmacokinetic (PK) profile of your compound.[3] An oil-based vehicle may lead to slower absorption compared to an aqueous solution. Consistency in formulation is key for reproducible results.
Q3: How do I select the appropriate animal model for my first in vivo study?
A3: The choice of animal model is fundamental and should be driven by the scientific question.[3]
-
Relevance: The model should be pharmacologically relevant. If your compound targets a human protein, ensure the rodent ortholog has sufficient sequence homology and that the compound engages the target with similar affinity.
-
Metabolism: Consider species-specific drug metabolism. A compound that is stable in rat liver microsomes might be rapidly cleared in mice. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies can provide valuable guidance.[3]
-
Practicality: For initial dose-finding studies, mice or rats are typically used due to their small size, cost-effectiveness, and well-characterized physiology.[3]
Section 2: Troubleshooting Guide - The Dose-Range Finding (DRF) Study
The Dose-Range Finding (DRF) study is the foundational in vivo experiment. Its primary goals are to determine the Maximum Tolerated Dose (MTD) and to observe any overt toxicities that could inform the design of subsequent efficacy studies.[3][4]
Scenario 1: Unexpectedly High Toxicity at All Doses
-
Problem: You initiated a DRF study with doses extrapolated from in vitro data (e.g., 1, 10, and 100 mg/kg). Within 24 hours, you observe severe adverse effects or mortality even in the low-dose group.
-
Troubleshooting Workflow:
-
Causality Explained:
-
Vehicle Toxicity: The vehicle itself may be causing the adverse effects. This is a common and often overlooked issue. [2]A dedicated control group receiving only the vehicle is non-negotiable.
-
Formulation Error: An error in calculation could lead to a much higher dose than intended. Always analytically verify the concentration of your dosing solutions. The pH of the formulation can also cause significant irritation at the injection site.
-
In Vitro-In Vivo Disconnect: The high sensitivity in vivo could be due to the compound having a very rapid absorption and high maximum concentration (Cmax), or it could be hitting an off-target with high physiological impact that was not present in your in vitro system.
-
Scenario 2: No Efficacy or Target Engagement at High, Near-Toxic Doses
-
Problem: Your DRF study shows that this compound is well-tolerated up to high doses (e.g., 100 mg/kg), but a parallel pharmacodynamic (PD) biomarker shows no change, and in a pilot efficacy model, there is no effect. Your in vitro data was promising.
-
Troubleshooting Questions & Next Steps:
| Question | Potential Cause | Recommended Action |
| Is the compound reaching the target tissue? | Poor absorption, rapid metabolism/clearance, or inability to cross biological barriers (e.g., blood-brain barrier). | Conduct a pilot Pharmacokinetic (PK) study. Measure plasma and, if possible, target tissue concentrations of the compound over time after a single dose. [3][4] |
| Is the free exposure sufficient? | High plasma protein binding. Only the unbound fraction of a drug is typically active. | Measure the fraction of unbound drug in plasma for the relevant species. Compare the unbound Cmax or AUC to the in vitro EC50. |
| Is the animal model appropriate? | The target biology in the animal model may differ significantly from the human biology represented by your in vitro assay. | Re-validate the target in your animal model. Confirm expression and function are as expected. |
| Is the dosing regimen optimal? | The compound may have a very short half-life, requiring more frequent dosing to maintain exposure above the therapeutic threshold. | Use data from the pilot PK study to model alternative dosing regimens (e.g., twice daily [BID] vs. once daily [QD]). [4] |
Section 3: Advanced FAQs - Refining the Dosage
Q4: What is a PK/PD study, and why is it essential for dose optimization?
A4: A PK/PD study is a critical step that integrates two datasets:
-
Pharmacokinetics (PK): What the body does to the drug (Absorption, Distribution, Metabolism, Excretion). This tells you the concentration of the drug over time. [4]* Pharmacodynamics (PD): What the drug does to the body (target engagement, biomarker modulation). This measures the biological effect.
By correlating the drug concentration (PK) with the biological effect (PD), you can establish a dose-exposure-response relationship. [4]This allows you to select a dose for efficacy studies that is known to achieve the necessary target engagement, rather than simply guessing.
Q5: My compound has a short half-life in rats (<1 hour). Does this mean it's not a viable candidate?
A5: Not necessarily. A short half-life presents a challenge but can be managed. Options include:
-
Alternative Dosing Regimens: More frequent administration (e.g., BID or TID) or continuous infusion via an osmotic minipump may be required to maintain therapeutic concentrations.
-
Formulation Strategies: Developing a sustained-release formulation can prolong the absorption phase and extend the duration of action.
-
Chemical Modification: If the short half-life is due to rapid metabolism, medicinal chemistry efforts can be directed at modifying the sites of metabolic attack to create more stable analogs.
Q6: What are the key components of a robust in vivo efficacy study design after I've established a dose?
A6: A confirmatory efficacy study must be designed with high rigor to avoid experimental bias. [5]Key components include:
-
Hypothesis: A clearly stated, testable hypothesis.
-
Controls: Both negative (vehicle) and positive controls should be included. A positive control is a compound known to work in the model, proving the model itself is responsive. [6]* Randomization: Animals must be randomly assigned to treatment groups to prevent selection bias.
-
Blinding: The individuals administering the compound, caring for the animals, and assessing the outcomes should be blinded to the treatment groups to prevent observer bias.
-
Statistical Power: The number of animals per group should be justified by a power analysis to ensure the study can detect a meaningful effect. [7]
Appendix: Protocols & Workflows
Protocol 1: Generic In Vivo Dose-Range Finding (DRF) Study in Mice
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential acute toxicities of this compound.
Materials:
-
Test Compound: this compound
-
Vehicle (e.g., 5% DMSO, 5% Solutol, 90% Saline)
-
8-week-old C57BL/6 mice (n=3-5 per group, mixed sex or single sex depending on plan)
-
Dosing syringes and needles (appropriate for route of administration)
-
Animal scale
Workflow Diagram:
Caption: Step-by-step workflow for a DRF study.
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for a minimum of 72 hours before the start of the study.
-
Group Assignment: Randomly assign animals to treatment groups (e.g., Group 1: Vehicle; Group 2: 10 mg/kg; Group 3: 30 mg/kg; Group 4: 100 mg/kg). The dose selection should be based on in vitro data or literature on similar compounds. [3]3. Baseline Measurements: On Day 0, record the body weight of each animal and perform a thorough clinical observation.
-
Dose Administration: Administer the assigned treatment to each animal via the chosen route (e.g., IP, oral gavage). Record the time of dosing.
-
Acute Monitoring: Observe animals closely for the first 8 hours post-dose, noting any signs of distress, changes in posture, or altered activity.
-
Daily Monitoring: For the next 7-14 days, record body weights and perform clinical observations daily. The MTD is often defined as the highest dose that does not cause more than a 10-15% body weight loss or any signs of significant, persistent distress. [3]7. Endpoint: At the end of the observation period, humanely euthanize all animals. Perform a gross necropsy to look for any organ abnormalities.
References
-
Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. [Link]
-
Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. [Link]
-
Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. [Link]
-
3-(3,4-Dimethoxyphenyl)propionic acid. (n.d.). PubChem. [Link]
-
Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2025, July 6). PubMed Central. [Link]
-
Strategy for Designing In Vivo Dose-Response Comparison Studies. (2024, July 17). PubMed. [Link]
-
Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. (2023, April 24). PubMed. [Link]
-
In Vivo Assay Guidelines. (2012, May 1). NCBI Bookshelf. [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024, June 12). ResearchGate. [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024, June 16). MDPI. [Link]
-
[Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. (n.d.). PubMed. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]
-
326 questions with answers in IN VIVO EXPERIMENTS. (n.d.). ResearchGate. [Link]
-
General Principles of Preclinical Study Design. (n.d.). PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 4. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 5. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating and Mitigating In Vitro Cytotoxicity of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
Welcome to the technical support center for researchers working with 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the in vitro cytotoxicity of this compound. Our approach is rooted in established scientific principles and extensive experience in cellular and molecular toxicology. We aim to equip you with the knowledge to not only understand the potential cytotoxic effects of this molecule but also to proactively mitigate them in your experimental systems.
Introduction: Understanding the Molecule
This compound is a compound with a dimethoxyphenyl group, a common moiety in biologically active molecules. The presence of methoxy groups suggests potential metabolism by cytochrome P450 (CYP) enzymes, which can sometimes lead to the formation of reactive metabolites.[1][2] The propanoic acid side chain adds to its chemical properties. When encountering unexpected cytotoxicity, a systematic approach to troubleshooting is crucial.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My initial screening shows high cytotoxicity of this compound at my desired therapeutic concentration. What are my immediate next steps?
Answer: An initial observation of high cytotoxicity requires a systematic validation and investigation. It's crucial to first confirm the observation and then explore the underlying reasons.
Troubleshooting Steps:
-
Verify Cytotoxicity with an Orthogonal Assay: Different cytotoxicity assays measure different cellular endpoints.[3] If you initially used a metabolic assay like MTT, which measures mitochondrial reductase activity, consider a membrane integrity assay like the Lactate Dehydrogenase (LDH) release assay.[3][4] Drug-induced metabolic dysfunction can sometimes be misinterpreted as cytotoxicity in MTT assays.[5]
Assay Type Principle Potential for Artifacts MTT/XTT/MTS Measures metabolic activity via mitochondrial dehydrogenases.[4] Can be affected by compounds that alter mitochondrial function without causing cell death.[5] LDH Release Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[3] Serum in the culture medium can contain LDH, potentially increasing background signal.[6] ATP-based (e.g., CellTiter-Glo®) Quantifies ATP levels as an indicator of viable, metabolically active cells.[3] Rapidly changing ATP levels during apoptosis can complicate interpretation. Trypan Blue/Propidium Iodide Staining Dyes that are excluded by viable cells with intact membranes.[4] Manual counting can be subjective; requires cell dissociation which may introduce artifacts. -
Re-evaluate Dosing and Exposure Time: Ensure your concentration range is appropriate and consider shorter exposure times. Cytotoxicity can be highly dependent on both dose and duration of treatment.[3]
-
Check Compound Purity and Solvent Effects: Verify the purity of your compound stock. Impurities can contribute to toxicity. Also, ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells.[7]
FAQ 2: I suspect oxidative stress is a primary driver of the observed cytotoxicity. How can I investigate and mitigate this?
Answer: The dimethoxyphenyl moiety can be a substrate for CYP-mediated metabolism, which can generate reactive oxygen species (ROS).[8][9] Investigating and mitigating oxidative stress is a logical step.
Investigative Workflow for Oxidative Stress:
Caption: Workflow to investigate and mitigate oxidative stress-induced cytotoxicity.
Detailed Protocols:
-
Protocol 1: Measurement of Intracellular ROS with DCFH-DA
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Wash cells with warm PBS.
-
Load cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Wash cells with warm PBS.
-
Measure fluorescence (excitation ~485 nm, emission ~530 nm) using a plate reader. An increase in fluorescence indicates higher ROS levels.
-
-
Protocol 2: Co-treatment with Antioxidants
-
Pre-treat cells with a known antioxidant, such as N-acetylcysteine (NAC, 1-5 mM) or Vitamin E (10-50 µM), for 1-2 hours before adding your compound.
-
Add this compound in the continued presence of the antioxidant.
-
Incubate for the standard duration of your cytotoxicity assay.
-
Measure cell viability using your primary assay (e.g., MTT or LDH). A significant increase in cell viability compared to treatment with your compound alone suggests that oxidative stress contributes to its cytotoxicity.
-
FAQ 3: Could the cytotoxicity be due to the induction of apoptosis? How can I confirm this?
Answer: Yes, apoptosis, or programmed cell death, is a common mechanism of drug-induced cytotoxicity.[10] This can be investigated by looking for key hallmarks of apoptosis.
Hallmarks of Apoptosis and Corresponding Assays:
| Hallmark | Assay | Principle |
| Caspase Activation | Caspase-Glo® 3/7, 8, or 9 Assay | Measures the activity of key executioner (3/7) and initiator (8, 9) caspases.[11] |
| Mitochondrial Membrane Potential (MMP) Depolarization | JC-1 or TMRM/TMRE Staining | Fluorescent dyes that accumulate in mitochondria based on the membrane potential. A loss of potential is an early apoptotic event.[12][13] |
| Phosphatidylserine (PS) Externalization | Annexin V Staining | Annexin V binds to PS, which flips to the outer leaflet of the plasma membrane during apoptosis. Co-stain with a viability dye like propidium iodide to distinguish apoptotic from necrotic cells. |
Apoptotic Signaling Pathway Overview:
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. kosheeka.com [kosheeka.com]
- 5. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of foetal bovine serum supplementation upon the lactate dehydrogenase cytotoxicity assay: Important considerations for in vitro toxicity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Impacts of drug-induced oxidative stress [frontiersin.org]
- 10. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sartorius.com [sartorius.com]
Technical Support Center: HPLC Analysis of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to combine technical accuracy with practical, field-proven insights to help you overcome common challenges in your analytical work.
Troubleshooting Guide: Navigating Common HPLC Issues
This section addresses specific problems you may encounter during the HPLC analysis of this compound in a systematic question-and-answer format.
Below is a general workflow for troubleshooting HPLC problems, which we will explore in more detail in the following questions.
Caption: A systematic workflow for HPLC troubleshooting.
Q1: Why is my peak for this compound tailing?
A1: Peak tailing for acidic compounds like this is a frequent issue. The underlying causes can be multifactorial, but they generally fall into a few categories:
-
Secondary Silanol Interactions: This is the most common cause. Residual silanol groups (-Si-OH) on the surface of silica-based C18 columns are acidic and can exist in an ionized state (-Si-O⁻). These negatively charged sites can have secondary ionic interactions with your acidic analyte, causing a portion of the molecules to lag behind the main peak, resulting in tailing.
-
-
Protocol: Prepare your aqueous mobile phase with an acidic modifier to achieve a pH between 2.5 and 3.0. Commonly used modifiers that are compatible with UV detection include 0.1% formic acid or 0.1% phosphoric acid. This low pH will also suppress the ionization of the silanol groups, minimizing secondary interactions.[2]
-
-
Solution 2: Use a Modern, End-Capped Column: Modern HPLC columns, such as those with "polar-embedded" or "aqueous-stable" C18 phases (e.g., Agilent ZORBAX SB-Aq, Waters CORTECS C18), are designed with proprietary end-capping to shield these residual silanols.[2][3] This makes them less prone to tailing with acidic and basic compounds.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column, leading to a distorted, tailing peak.
-
Solution: Reduce the injection volume or dilute your sample. Perform a series of injections with decreasing concentrations to see if the peak shape improves.
-
-
Column Contamination or Void: Accumulation of particulate matter on the column inlet frit or a void in the packed bed can disrupt the sample path, leading to peak distortion.[4]
-
Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile or methanol, ensuring miscibility) to wash off contaminants. If this doesn't work, reversing the column (if the manufacturer allows) and flushing may dislodge particulates from the inlet frit. If a void is suspected, the column likely needs to be replaced. Using a guard column is a cost-effective way to protect your analytical column from contamination.[4]
-
Q2: My retention time is drifting and not reproducible. What should I check?
A2: Retention time instability is often related to the mobile phase or the column's environment.
-
Inadequate Column Equilibration: This is a very common cause. If the column is not fully equilibrated with the mobile phase, you will see retention times drift, usually to shorter times, as the column chemistry stabilizes.
-
Solution: Ensure you are flushing the column with at least 10-20 column volumes of the mobile phase before starting your analysis. You should see a stable, flat baseline as an indicator of equilibration.
-
-
Mobile Phase pH Instability: Since our analyte is a carboxylic acid, its retention is highly sensitive to the mobile phase pH. Small shifts in pH can alter the degree of ionization and thus change the retention time.
-
Solution: Use a buffer in your aqueous mobile phase, especially if the target pH is close to the pKa of your analyte or any buffer components. A phosphate buffer at a concentration of 10-25 mM is effective at maintaining a stable pH.[5] For example, a 25mM potassium phosphate buffer adjusted to pH 2.5 is a good starting point for organic acid analysis.[6] Always measure the pH of the aqueous component before mixing with the organic solvent.
-
-
Mobile Phase Composition Errors: In reversed-phase chromatography, a small change in the percentage of the organic modifier can lead to a significant shift in retention. A 1% change in organic content can alter retention times by 5-15%.[7]
-
Solution: Prepare your mobile phase carefully by volume, or preferably, by weight for higher accuracy. Ensure your HPLC pump's proportioning valves are functioning correctly. If you suspect a pump issue, you can pre-mix the mobile phase manually to see if the retention times stabilize.
-
-
Temperature Fluctuations: Column temperature affects mobile phase viscosity and chromatographic selectivity. Without a column thermostat, ambient temperature changes in the lab can cause retention times to drift.
-
Solution: Use a thermostatted column compartment and set it to a stable temperature, for example, 30°C or 35°C. This will ensure consistent retention times day-to-day.
-
Q3: I'm seeing an extra peak in my chromatogram that I don't expect. Where could it be coming from?
A3: The appearance of unexpected or "ghost" peaks can be due to sample degradation, mobile phase contamination, or carryover.
-
Oxidation of the Thioether Linkage: The "sulfanyl" (thioether) group in your molecule is susceptible to oxidation.[8][9] This can happen during sample preparation or even on-column, leading to the formation of the corresponding sulfoxide and, with stronger oxidation, the sulfone. These oxidized species are more polar and will likely elute earlier than the parent compound.
-
Solution 1: Sample Preparation: Prepare samples fresh and in a diluent that is free of oxidizing agents. Consider using amber vials to protect the sample from light, which can promote oxidation.[10] If you suspect oxidation, you can try sparging your sample solvent with an inert gas like nitrogen.
-
Solution 2: Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents to prepare your mobile phase. Older bottles of solvents like THF can form peroxides, which are oxidizing agents.
-
-
Carryover from a Previous Injection: If you are running a gradient method, a highly retained compound from a previous injection might elute in a subsequent run, appearing as a ghost peak.
-
Solution: Run a blank gradient (injecting only your sample solvent) after a sample injection to see if the peak appears. If it does, you need to add a high-organic wash step at the end of your gradient to ensure all compounds are eluted from the column before the next run.
-
-
Contamination in the Mobile Phase: Impurities in your water or solvents, or bacterial growth in an unpreserved aqueous mobile phase, can accumulate on the column and elute as peaks, especially during a gradient.
-
Solution: Use freshly prepared mobile phase from HPLC-grade reagents. Filter your aqueous mobile phase through a 0.45 µm filter. Do not let buffered aqueous mobile phases sit for more than a day or two.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting HPLC conditions for analyzing this compound?
A1: Based on the structure (a moderately polar acidic compound), a reversed-phase method would be the most appropriate. Here is a robust starting point:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm (e.g., Agilent ZORBAX SB-Aq, Waters CORTECS C18) | A standard C18 provides good retention. An aqueous-stable phase is recommended to prevent phase collapse with highly aqueous mobile phases and to provide better peak shape for polar compounds.[3][4][5] |
| Mobile Phase A | 0.1% Phosphoric Acid or 0.1% Formic Acid in Water (pH ~2.5-3.0) | Low pH ensures the carboxylic acid is protonated, leading to better retention and peak shape.[2] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase HPLC. Acetonitrile often provides sharper peaks and lower backpressure. |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 10-15 minutes. | A gradient is recommended for analyzing the purity of the compound, as it will effectively elute both the main compound and any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection (UV) | 210 nm and 280 nm | The propanoic acid group will have some absorbance around 210 nm. The 3,4-dimethoxyphenyl group is expected to have a UV absorbance maximum around 280 nm, similar to other dimethoxybenzene compounds.[11][12] Monitoring two wavelengths can help in identifying impurities. |
| Injection Vol. | 5-10 µL | A good starting point to avoid column overload. |
| Sample Diluent | Mobile Phase or a solvent weaker than the initial mobile phase (e.g., Water:Acetonitrile 90:10) | Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[4] |
Q2: How should I prepare my sample for analysis?
A2: Proper sample preparation is critical for reproducible results and for protecting your HPLC system.
Caption: A standard workflow for sample preparation.
Step-by-Step Protocol:
-
Weighing: Accurately weigh a small amount of your solid standard or sample.
-
Dissolving: Dissolve the sample in a small amount of a solvent in which it is freely soluble, such as methanol or acetonitrile.
-
Dilution: Dilute the stock solution to the desired final concentration using a diluent that is compatible with your mobile phase. Crucially, the final diluent should be weaker than or equal in elution strength to your initial mobile phase conditions. [4] Using a stronger solvent can cause peak fronting or splitting.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the column or injector. Choose a filter material (e.g., PTFE, PVDF) that is compatible with your sample solvent.
Q3: What does the USP General Chapter <621> say about adjusting my HPLC method?
A3: The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides harmonized guidelines for allowable adjustments to established chromatographic methods without requiring full re-validation.[7][13][14] This is crucial for method modernization and transfer between labs. For a method like the one described for your compound, key allowable adjustments include:
-
pH of Mobile Phase: You can adjust the pH by ±0.2 units.[15]
-
Concentration of Salts in Buffer: This can be adjusted by ±10%.[15]
-
Column Temperature: Can be adjusted by ±10 °C.[15]
-
Column Dimensions: You can change the column length (L) and particle size (dp) as long as the ratio of L/dp remains within -25% to +50% of the original. This allows for transferring methods to columns with smaller particles for faster analysis.
-
Flow Rate: Can be adjusted to maintain similar retention times when column dimensions are changed.
It is imperative that after any adjustment, the system suitability requirements (e.g., resolution, tailing factor, precision) outlined in the method are still met.[15]
References
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
Mack, A. Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column. Agilent Technologies Application Note. [Link]
-
Agilent Technologies. Analysis of Organic Acids in Aqueous Samples. [Link]
-
Fu, R. Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies Application Note. [Link]
-
Fu, R. Separation of Organic Acids on an Agilent InfinityLab Poroshell 120 Aq-C18 Column. Agilent Technologies Application Note. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Fu, R., & Wei, T. C. A new polar modified superficially porous C18 column for challenging polar compound analysis. Agilent Technologies Application Note. [Link]
-
Layton CE, Rainville PD. Advantages of using MaxPeak HPS Technology for the Analysis of Non-Steroidal Anti-Inflammatory Drugs. Waters Application Note. [Link]
- Lough, W.J., & Wainer, I.W. (Eds.). (1995). High Performance Liquid Chromatography: Fundamental Principles and Practice. Springer Science & Business Media.
-
Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. John Wiley & Sons. [Link]
-
Master Organic Chemistry. Thiols and Thioethers: Properties and Key Reactions. [Link]
-
Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
-
JoVE. Preparation and Reactions of Thiols. [Link]
-
Royal Society of Chemistry. Photooxidation of thioethers: preparative and mechanistic investigations (2018–2022). [Link]
-
ResearchGate. a UV–Vis–NIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline. [Link]
-
SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). [Link]
Sources
- 1. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. agilent.com [agilent.com]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. usp.org [usp.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. agilent.com [agilent.com]
- 15. dsdpanalytics.com [dsdpanalytics.com]
Preventing degradation of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid during storage
Welcome to the technical support center for 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice on preventing the degradation of this compound during storage and handling. By understanding the chemical nature of this molecule and implementing the robust protocols outlined below, you can ensure the integrity and reliability of your experimental results.
Introduction: Understanding the Molecule's Vulnerabilities
This compound is a multifaceted compound with key functional groups that dictate its stability: a thioether linkage, a carboxylic acid, and a dimethoxy-substituted phenyl ring. The primary susceptibility of this molecule lies in the thioether group, which is prone to oxidation. The handling and storage conditions are therefore critical to prevent the formation of unwanted byproducts such as sulfoxides and sulfones. This guide provides a comprehensive framework for mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, the solid compound should be stored at -20°C or lower in a tightly sealed container. To further protect against degradation, it is highly recommended to store the material under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture. The use of a desiccator can provide additional protection against humidity.
Q2: How should I store solutions of this compound?
If you must store the compound in solution, it is crucial to use a dry, aprotic solvent. Avoid solvents that can react with the carboxylic acid moiety, such as alcohols, which can lead to esterification over time. Degassing the solvent prior to use by methods such as freeze-pump-thaw cycles is recommended to remove dissolved oxygen. Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
While the dimethoxybenzene moiety itself is relatively stable, many organic molecules can be susceptible to photodegradation. As a precautionary measure, it is best to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q4: What are the likely degradation products I should be aware of?
The most probable degradation products arise from the oxidation of the thioether sulfur atom. This can result in the formation of the corresponding sulfoxide and, under more stringent oxidative conditions, the sulfone. These changes will alter the polarity and potentially the biological activity of the compound.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues you may encounter.
| Observed Problem | Potential Cause | Recommended Action |
| Appearance of a new, more polar peak in HPLC analysis. | Oxidation of the thioether to a sulfoxide. | Confirm the identity of the new peak using mass spectrometry. Implement stricter anaerobic handling and storage procedures as outlined in the protocols below. |
| Appearance of a second, even more polar peak in HPLC. | Further oxidation of the sulfoxide to a sulfone. | This indicates significant oxidative degradation. The material may not be suitable for use. A thorough review of storage and handling procedures is necessary. |
| Change in the physical appearance of the solid (e.g., discoloration). | This could be due to photodegradation or extensive oxidation. | Protect the compound from light by using amber vials. Ensure storage is under an inert atmosphere. |
| Inconsistent results in biological assays. | Degradation of the compound leading to reduced concentration of the active molecule. | Re-evaluate the purity of your compound stock using a validated analytical method like HPLC. Prepare fresh solutions from a new aliquot of the solid for each experiment. |
Visualizing Degradation and Troubleshooting
Diagram 1: Potential Oxidative Degradation Pathway
Caption: Oxidative degradation of the thioether moiety.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting compound degradation.
Experimental Protocols
Protocol 1: Handling and Weighing of Air-Sensitive Solid Compound
This protocol is designed to minimize exposure of the solid compound to atmospheric oxygen and moisture.
-
Preparation: Move the sealed container of this compound from cold storage to a desiccator at room temperature and allow it to equilibrate for at least 30 minutes. This prevents condensation on the cold container.
-
Inert Environment: Perform all subsequent steps inside a glovebox with a low oxygen and moisture atmosphere. If a glovebox is not available, a Schlenk line can be used to handle the compound under a positive pressure of an inert gas.
-
Weighing: Tare a suitable vial on an analytical balance inside the glovebox. Carefully transfer the desired amount of the compound to the vial.
-
Sealing: Tightly seal the vial before removing it from the glovebox.
-
Storage of Stock: Immediately return the main stock container of the compound to the appropriate cold storage, ensuring it is properly sealed.
Protocol 2: Preparation and Storage of Solutions
This protocol ensures that the solvent does not contribute to the degradation of the compound.
-
Solvent Preparation: Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile). It is critical to degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 20-30 minutes or by using three freeze-pump-thaw cycles.
-
Dissolution: In an inert atmosphere (glovebox or under a stream of inert gas), add the degassed solvent to the vial containing the pre-weighed solid compound.
-
Aliquoting: If the solution is for multiple experiments, immediately aliquot it into single-use, amber vials. This prevents contamination and degradation of the entire stock from repeated use.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 3: Forced Degradation Study
This protocol allows you to assess the stability of your compound under stressed conditions and helps in identifying potential degradation products.
-
Sample Preparation: Prepare several identical solutions of the compound in a suitable solvent (e.g., acetonitrile:water).
-
Stress Conditions:
-
Acidic: Add a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl) to one sample.
-
Basic: Add a small amount of dilute sodium hydroxide (e.g., 0.1 M NaOH) to another sample.
-
Oxidative: Add a small amount of a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) to a third sample.
-
Thermal: Place one sample in an oven at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose one sample to a UV lamp or direct sunlight.
-
Control: Keep one sample at room temperature, protected from light.
-
-
Analysis: After a set period (e.g., 24 hours), analyze all samples, including the control, by a suitable analytical method such as HPLC-UV or LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks will indicate degradation under those specific conditions. This information can guide you in avoiding conditions that are detrimental to the compound's stability. For guidance on forced degradation studies, refer to the ICH Q1A(R2) guideline.
References
-
General Handling of Air-Sensitive Compounds
-
Stability of Dimethoxybenzene Moiety
-
Forced Degradation Studies
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Sources
Technical Support Center: Optimizing 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid for Enhanced Biological Activity
Welcome to the technical support center for researchers engaged in the structural modification of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid. This guide is designed to provide in-depth, practical advice and troubleshooting for scientists and drug development professionals aiming to enhance the biological activity of this scaffold. Here, we move beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and efficient lead optimization process.
Introduction: Understanding the Core Scaffold
The lead compound, this compound, possesses several key structural features that are amenable to modification: a 3,4-dimethoxyphenyl ring, a flexible propanoic acid tail, and a thioether linkage. While the specific biological activities of this exact molecule are not extensively documented, analysis of structurally related compounds provides a strong rationale for its potential as a versatile scaffold. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promise as anticancer, antioxidant, and antimicrobial agents.[1][2] Similarly, compounds containing the 3,4-dimethoxyphenyl moiety are known to exhibit a range of biological effects.[3][4]
Our objective is to systematically modify this lead structure to explore and enhance its therapeutic potential. This guide will provide a framework for rational drug design, from initial computational analysis to synthesis and biological evaluation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and challenges encountered during the modification and evaluation of the this compound scaffold.
Q1: I'm just starting my project. Which parts of the molecule should I modify first?
A1: A systematic approach is crucial. We recommend prioritizing modifications based on a Structure-Activity Relationship (SAR) analysis of related compounds and initial computational predictions. The molecule can be divided into three key regions for modification:
-
The Phenyl Ring: The 3,4-dimethoxy substitution pattern is a good starting point. You can explore the impact of other electron-donating or electron-withdrawing groups at these positions.
-
The Thioether Linker: The sulfur atom's lone pairs and the linker's flexibility can be modulated. Consider replacing the sulfur with other atoms or groups (bioisosteric replacement) to alter physicochemical properties.
-
The Propanoic Acid Tail: The carboxylic acid is often crucial for target interaction. Modifications here, such as esterification or amidation, can influence potency, selectivity, and pharmacokinetic properties.
Q2: My synthesized analogs have poor solubility. How can I address this?
A2: Poor aqueous solubility is a common challenge. Consider the following strategies:
-
Introduce Polar Functional Groups: Adding hydroxyl, amino, or other polar groups to the phenyl ring can enhance solubility.
-
Modify the Carboxylic Acid: While the carboxylate form is often soluble, prodrug strategies like esterification can improve membrane permeability. The in vivo hydrolysis of the ester can then release the active carboxylic acid.
-
Scaffold Hopping: If solubility issues persist, a more drastic change to the core scaffold might be necessary. This involves replacing the central ring system with a different, more soluble one while maintaining key pharmacophoric features.[1][5]
Q3: I'm not seeing a clear trend in the activity of my initial set of analogs. What should I do?
A3: A lack of a clear SAR can be frustrating. Here are some troubleshooting steps:
-
Validate Your Assay: Ensure your biological assay is robust and reproducible. Run positive and negative controls to confirm the assay is performing as expected.
-
Expand Your Chemical Space: Your initial modifications may have been too conservative. Consider more diverse substitutions on the phenyl ring or more significant changes to the linker and tail.
-
Computational Re-evaluation: Use molecular docking or QSAR modeling to analyze your existing data.[6][7] These methods can help identify subtle trends that may not be immediately obvious and guide the design of the next generation of compounds.
Q4: How can I predict which modifications are most likely to improve activity before I synthesize them?
A4: Computational chemistry is a powerful tool for prioritizing synthetic efforts.
-
Molecular Docking: If you have a putative protein target, molecular docking can predict the binding mode and affinity of your proposed analogs.[8][9] This allows you to virtually screen a large number of compounds and select the most promising candidates for synthesis.
-
Quantitative Structure-Activity Relationship (QSAR): Once you have a dataset of synthesized compounds with their corresponding biological activities, you can build a QSAR model.[6][10] This model can then be used to predict the activity of new, unsynthesized analogs.
Lead Optimization Strategies: A Guided Workflow
The following workflow provides a structured approach to modifying the this compound scaffold.
Caption: A workflow for lead optimization of the core scaffold.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments in the modification and evaluation of this compound analogs.
Protocol 1: Synthesis of Thioether Derivatives
This protocol describes a general method for the synthesis of thioethers via nucleophilic substitution.
-
Deprotonation of the Thiol:
-
Dissolve 3,4-dimethoxythiophenol (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile.
-
Add a base, such as sodium hydride (1.1 eq) or potassium carbonate (1.5 eq), portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the thiolate.
-
-
Nucleophilic Substitution:
-
To the thiolate solution, add a solution of the appropriate 3-halopropanoic acid or its ester (e.g., ethyl 3-bromopropanoate) (1.0 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hydrolysis (if starting with an ester):
-
Dissolve the purified ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl and extract the carboxylic acid with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate to yield the final product.
-
Protocol 2: In Vitro Antioxidant Activity Assays
The following are common assays to evaluate the antioxidant potential of the synthesized analogs.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [11][12]
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol or DMSO).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
B. FRAP (Ferric Reducing Antioxidant Power) Assay [11][12]
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37 °C before use.
-
In a 96-well plate, add 20 µL of the test compound at various concentrations.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve can be prepared using FeSO₄·7H₂O.
Protocol 3: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: A Comparative Analysis
To facilitate the analysis of your results, we recommend organizing your data in a clear and concise table.
| Compound ID | R1 | R2 | Linker | Tail | Antioxidant IC₅₀ (µM) (DPPH) | Anticancer IC₅₀ (µM) (MCF-7) |
| Lead | OMe | OMe | -S- | -COOH | >100 | >100 |
| Analog-1 | OH | OMe | -S- | -COOH | 55.2 | 89.4 |
| Analog-2 | OMe | OMe | -SO₂- | -COOH | >100 | 75.1 |
| Analog-3 | OMe | OMe | -S- | -COOEt | >100 | >100 |
Visualization of Key Concepts
Structure-Activity Relationship (SAR) Decision Tree
This diagram illustrates a decision-making process for interpreting SAR data.
Caption: A decision tree for SAR analysis and subsequent steps.
Conclusion
The modification of this compound presents a promising avenue for the discovery of novel therapeutic agents. By employing a rational, iterative approach that combines computational design, chemical synthesis, and biological evaluation, researchers can systematically explore the chemical space around this scaffold to identify compounds with enhanced activity. This guide provides the foundational knowledge and practical protocols to support these endeavors.
References
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Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]
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Grybaitė, B., Kavaliauskas, P., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., ... & Mickevičius, V. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 28(14), 5377. [Link]
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Remko, M., & Van der Goot, H. (1993). [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propenic acid and a study of its biological activity]. Ceskoslovenska Farmacie, 42(4), 179-182. [Link]
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PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Khanam, U., Oba, S., Yanase, E., & Murakami, K. (2012). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays of the three methanolic harvested extracts. ResearchGate. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (57), e3256. [Link]
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Rohmah, J., & Sari, D. K. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Jurnal Kimia Riset, 7(2), 152-166. [Link]
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Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 57(23), 9861–9896. [Link]
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Bajorath, J. (2012). On Exploring Structure Activity Relationships. Journal of medicinal chemistry, 55(10), 4581–4587. [Link]
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Vasilev, A. A., Kukhareva, A. V., & Ryabukhin, S. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
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Validation & Comparative
A Head-to-Head Comparison for Drug Discovery: 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid vs. Its Oxygen Analog
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the nuanced field of medicinal chemistry, the substitution of a single atom can dramatically alter the pharmacokinetic and pharmacodynamic profile of a lead compound. The bioisosteric replacement of an oxygen atom with a sulfur atom is a classic strategy employed to modulate properties such as lipophilicity, metabolic stability, and target engagement. This guide provides a comprehensive comparison of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid and its oxygen counterpart, 3-[(3,4-Dimethoxyphenyl)oxy]propanoic acid, offering a framework for their synthesis, characterization, and evaluation in a drug discovery context.
Introduction: The Rationale for Bioisosteric Replacement
The principle of bioisosterism, the exchange of atoms or groups with similar physical or chemical properties, is a cornerstone of rational drug design.[1][2] The substitution of an ether linkage with a thioether introduces subtle yet significant changes in molecular geometry, electronics, and metabolic susceptibility. Sulfur, being larger and less electronegative than oxygen, imparts distinct characteristics to the molecule.[3][4] Specifically, the C-S bond is longer than the C-O bond, and the C-S-C bond angle is typically smaller than the C-O-C angle.[5] Furthermore, the sulfur atom in a thioether is susceptible to oxidation to a sulfoxide and then a sulfone, opening up additional metabolic pathways that are absent for the ether analog.[3] This guide will explore the theoretical and practical implications of this substitution for the 3,4-dimethoxyphenyl propanoic acid scaffold, a fragment that has appeared in compounds with various biological activities.[6][7]
Physicochemical Properties: A Tale of Two Atoms
The seemingly minor change from an oxygen to a sulfur atom is predicted to have a measurable impact on the physicochemical properties of the molecule, which in turn will influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 3-[(3,4-Dimethoxyphenyl)oxy]propanoic acid (Predicted) | This compound (Predicted) | Rationale for Difference |
| Molecular Weight | ~226.23 g/mol | ~242.29 g/mol | Sulfur has a higher atomic weight than oxygen. |
| pKa | ~4.5 - 5.0 | ~4.0 - 4.5 | The electron-donating effect of the sulfur atom is weaker than that of the oxygen atom, leading to a slightly more acidic carboxylic acid. |
| logP (Lipophilicity) | ~1.5 - 2.0 | ~2.0 - 2.5 | Sulfur is generally considered to contribute more to lipophilicity than oxygen. |
| Polar Surface Area | ~55.8 Ų | ~53.6 Ų | The contribution of sulfur to the polar surface area is slightly less than that of oxygen. |
| Solubility | Higher aqueous solubility | Lower aqueous solubility | The increased lipophilicity of the thioether analog is expected to decrease its solubility in aqueous media. |
Note: The values for 3-[(3,4-Dimethoxyphenyl)oxy]propanoic acid are based on data for the closely related 3-(3,4-Dimethoxyphenyl)propionic acid.[8] The values for the sulfur analog are estimations based on general chemical principles and require experimental verification.
Synthesis and Workflow
The synthesis of both compounds can be achieved through nucleophilic substitution reactions. The following workflows outline the general synthetic strategies.
Synthesis Workflow Diagram
Caption: General synthetic routes for the oxygen and sulfur analogs.
Experimental Protocols
Protocol 1: Synthesis of 3-[(3,4-Dimethoxyphenyl)oxy]propanoic acid
-
To a solution of 3,4-dimethoxyphenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
To the resulting crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.
-
Stir the mixture at room temperature or gently heat until saponification is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to pH ~2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.
-
Purify by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of this compound
-
To a solution of 3,4-dimethoxythiophenol (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add a base such as sodium ethoxide or potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add ethyl 3-bromopropanoate (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat and monitor by TLC until the starting material is consumed.
-
Follow steps 6-12 from Protocol 1 for the workup, hydrolysis, and purification.
Comparative Biological Activity Evaluation
Given the structural similarity, it is plausible that both compounds may exhibit similar biological activities. However, the differences in their physicochemical properties and metabolic stability could lead to significant variations in their potency, efficacy, and duration of action. Based on literature for related structures, potential biological activities to investigate include antioxidant and anticancer effects.[9][10]
Proposed Biological Evaluation Workflow
Caption: Workflow for comparative biological evaluation.
Experimental Protocols for Biological Assays
Protocol 3: DPPH Radical Scavenging Assay (Antioxidant Activity) [11]
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of the test compounds.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add a specific volume of each compound dilution.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a positive control (e.g., ascorbic acid) and a blank (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Protocol 4: MTT Assay for In Vitro Cytotoxicity [4][12]
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Discussion and Future Directions
The direct comparison of this compound and its oxygen analog provides a valuable case study in the principles of bioisosterism. The increased lipophilicity of the thioether analog may enhance its membrane permeability, potentially leading to improved cellular uptake and potency in cell-based assays. However, this same property could also lead to lower aqueous solubility and potential issues with formulation.
The susceptibility of the thioether to oxidation represents a double-edged sword. While it introduces a potential route for metabolic inactivation, the resulting sulfoxide and sulfone metabolites may themselves possess unique biological activities or altered pharmacokinetic profiles. Therefore, a comprehensive in vitro metabolic stability study using liver microsomes would be a critical next step in the evaluation of the thioether analog.
Furthermore, the slightly increased acidity of the thioether-containing carboxylic acid could influence its ionization state at physiological pH, which can impact its interaction with biological targets and its transport across membranes.
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A Comparative Guide to 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic Acid and 3-(3,4-Dimethoxyphenyl)propionic Acid: A Structural and Activity Analysis
For researchers and professionals in drug development, the nuanced interplay between a molecule's structure and its biological activity is a cornerstone of innovation. This guide provides an in-depth comparison of two structurally related compounds: 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid and 3-(3,4-Dimethoxyphenyl)propionic acid. While the latter has been a subject of study, its thioether analog remains largely unexplored in publicly accessible literature. This guide will therefore present the known experimental data for 3-(3,4-Dimethoxyphenyl)propionic acid and offer a scientifically grounded predictive analysis for its sulfanyl counterpart, based on established principles of medicinal chemistry.
Introduction: A Tale of Two Bioisosteres
At the heart of this comparison are two molecules that differ by a single atom: an oxygen in 3-(3,4-Dimethoxyphenyl)propionic acid is replaced by a sulfur atom in this compound. This substitution of an ether linkage with a thioether represents a classic example of bioisosterism, a strategy frequently employed in drug design to modulate a compound's physicochemical properties and biological activity.
3-(3,4-Dimethoxyphenyl)propionic acid is a derivative of propionic acid and is structurally related to other arylpropionic acids, a class of compounds well-known for their anti-inflammatory properties.[1][2] It is a stable compound that has been investigated for various potential therapeutic applications, including as a building block for anti-inflammatory and analgesic agents.[3]
This compound , its thioether analog, is less characterized in scientific literature. However, the introduction of a sulfur atom is known to significantly impact a molecule's lipophilicity, metabolic stability, and potential for specific biological interactions. Thioethers, for instance, can act as potent antioxidants.[3][4]
This guide will now delve into the specifics of each compound, drawing on available data and established scientific principles to construct a comparative analysis.
Chemical Structures and Properties
A foundational understanding of each molecule's physical and chemical characteristics is essential for predicting its biological behavior.
| Property | 3-(3,4-Dimethoxyphenyl)propionic acid | This compound (Predicted) |
| Molecular Formula | C₁₁H₁₄O₄[5] | C₁₁H₁₄O₃S |
| Molecular Weight | 210.23 g/mol [5] | 226.29 g/mol |
| Appearance | White crystalline powder[6] | Likely a solid or oil |
| Solubility | Sparingly soluble in water | Predicted to have lower water solubility and higher lipid solubility |
| Key Functional Groups | Carboxylic acid, Ether (dimethoxy) | Carboxylic acid, Thioether (sulfanyl), Ether (dimethoxy) |
Known Biological Activity of 3-(3,4-Dimethoxyphenyl)propionic Acid and its Analogs
Arylpropionic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, most notably anti-inflammatory effects.[1][2] Research into compounds structurally similar to 3-(3,4-Dimethoxyphenyl)propionic acid has revealed a range of promising therapeutic properties.
A closely related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol , isolated from Zingiber cassumunar, has demonstrated significant anti-inflammatory activity in acute inflammation models.[7] It was shown to inhibit carrageenan-induced rat paw edema and reduce the formation of exudate and leukocyte accumulation.[7] Furthermore, it exhibited analgesic and antipyretic effects.[7]
Another relevant analog, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) , an active component of kimchi, has been shown to possess potent anti-inflammatory and antioxidant properties.[8] In lipopolysaccharide-stimulated microglial cells, HDMPPA suppressed the production of nitric oxide and prostaglandin E2 by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9] This anti-inflammatory action is linked to the blockage of NF-κB, MAPKs, and PI3K/Akt signaling pathways.[9]
These findings suggest that the 3,4-dimethoxyphenyl moiety, in conjunction with a propionic acid side chain, is a key pharmacophore for anti-inflammatory and antioxidant activities.
Predicted Biological Activity of this compound
While direct experimental data for this compound is scarce, we can infer its likely biological profile based on the principles of thioether bioisosterism.
Enhanced Antioxidant Potential: The presence of a thioether linkage is often associated with significant antioxidant activity.[4] Thioethers can act as secondary antioxidants by decomposing hydroperoxides, which are key intermediates in oxidative processes.[10] This is often synergistic with the activity of phenolic compounds.[4] Given that the dimethoxyphenyl group can be considered a masked phenol, the combination of this aromatic system with a thioether could lead to potent antioxidant effects. Studies on other catechol thioethers have demonstrated their ability to protect DNA and lipids from radical-induced damage.[11]
Modulated Anti-Inflammatory Activity: The anti-inflammatory activity observed in the propionic acid analog is likely to be retained, and potentially modulated, in the sulfanyl derivative. The change in electron distribution and lipophilicity resulting from the sulfur atom could alter the binding affinity for key inflammatory targets like COX enzymes.
Altered Pharmacokinetics: The replacement of an oxygen with a sulfur atom increases the lipophilicity of the molecule. This would likely lead to changes in its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance membrane permeability and volume of distribution, but may also lead to increased metabolic clearance through oxidation of the sulfur atom to a sulfoxide or sulfone.
Head-to-Head Comparison: A Predictive Analysis
| Feature | 3-(3,4-Dimethoxyphenyl)propionic acid | This compound | Rationale for Prediction |
| Primary Activity | Anti-inflammatory, Antioxidant (based on analogs) | Potentially enhanced Antioxidant, Anti-inflammatory | Thioethers are known hydroperoxide decomposers and can act synergistically with phenolic structures.[4][10] |
| Mechanism of Action | Likely involves inhibition of inflammatory mediators (e.g., COX, iNOS) and scavenging of reactive oxygen species. | May have an additional mechanism of antioxidant defense through the thioether moiety. | The thioether can be oxidized, quenching reactive oxygen species. |
| Lipophilicity | Moderate | Higher | Sulfur is less electronegative and more polarizable than oxygen, generally leading to increased lipophilicity in analogous compounds. |
| Metabolic Stability | Likely undergoes typical metabolism for arylpropionic acids. | The thioether group provides a site for metabolic oxidation to sulfoxide and sulfone, potentially altering its metabolic fate. | Thioether oxidation is a common metabolic pathway. |
| Synthetic Accessibility | Readily synthesized from commercially available starting materials. | Synthetically accessible via nucleophilic substitution reactions. | Established methods exist for the synthesis of arylthiopropanoic acids. |
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, detailed experimental protocols for the synthesis of the sulfanyl derivative and a key biological assay are provided below.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 3-(arylthio)propionic acids.
Materials:
-
3,4-Dimethoxythiophenol
-
3-Bromopropanoic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxythiophenol (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (2 equivalents) in water and stir for 15 minutes at room temperature.
-
To this solution, add 3-bromopropanoic acid (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Diagram of Synthetic Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion and Future Directions
This guide has provided a comparative analysis of this compound and 3-(3,4-Dimethoxyphenyl)propionic acid. While a significant body of research exists for the latter and its analogs, highlighting their potential as anti-inflammatory and antioxidant agents, the thioether derivative remains a promising yet underexplored compound.
Based on the principles of medicinal chemistry, it is predicted that the introduction of a sulfanyl linkage will enhance the antioxidant properties of the molecule and modulate its anti-inflammatory activity and pharmacokinetic profile. The provided experimental protocols for synthesis and antioxidant evaluation offer a clear path for future research to validate these predictions.
Direct, head-to-head experimental evaluation of these two compounds is strongly recommended to elucidate the precise impact of the thioether substitution. Such studies will not only provide valuable data for structure-activity relationship (SAR) analysis but could also pave the way for the development of novel therapeutic agents with improved efficacy and safety profiles.
References
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Panthong, A., Kanjanapothi, D., Niwatananant, W., Tuntiwachwuttikul, P., & Reutrakul, V. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-212. [Link]
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Kumar, P., Sangam, & Ahmad, M. I. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188. [Link]
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Lee, J. H., Kim, D. H., & Jung, J. H. (2015). Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of Medicinal Food, 18(9), 985-993. [Link]
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Park, C. H., Kim, J. S., Lee, J. Y., & Kim, J. B. (2007). 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an active principle of kimchi, inhibits development of atherosclerosis in rabbits. Journal of Agricultural and Food Chemistry, 55(25), 10486-10492. [Link]
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Kovács, P., Kónya, K., & Török, B. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Synthesis, 50(08), 1637-1642. [Link]
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A Comparative Guide to Validating the Antioxidant Efficacy of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
Introduction: The Imperative for Robust Antioxidant Validation
In the landscape of modern therapeutics and drug discovery, the mitigation of oxidative stress remains a cornerstone of research into aging, neurodegenerative diseases, and inflammatory disorders. Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, leads to widespread damage to lipids, proteins, and nucleic acids. Consequently, the identification and validation of novel antioxidant compounds are of paramount importance.
This guide focuses on a putative antioxidant, 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid . Structurally related compounds, such as 3-(3,4-dihydroxyphenyl)propanoic acid, are known metabolites with potent antioxidant properties, suggesting that this novel molecule holds therapeutic promise.[1] However, promising structural motifs do not guarantee biological efficacy. A compound's true potential can only be unlocked through a rigorous, multi-faceted validation process that assesses its activity through various mechanisms and in biologically relevant systems.
This document provides a comprehensive framework for researchers to validate and compare the antioxidant effect of this compound. We will move beyond simple screening assays to build a robust data package, comparing our target compound against a panel of well-characterized antioxidants: Trolox , a water-soluble vitamin E analog[2][3]; Ascorbic Acid (Vitamin C) , a canonical chain-breaking antioxidant[4][5][6]; and N-acetylcysteine (NAC) , a clinically relevant glutathione precursor.[7][8][9] Our approach is designed not merely to generate data, but to build a scientifically sound case for the compound's mechanism and potential.
The Validation Strategy: A Multi-Assay Approach
No single assay can fully capture the complexity of antioxidant activity. A compound may act via direct radical scavenging (through hydrogen atom transfer or single electron transfer) or by upregulating endogenous antioxidant systems. Furthermore, efficacy in a cell-free chemical system does not guarantee activity in a cellular context, where factors like membrane permeability, metabolism, and potential cytotoxicity come into play.
Therefore, our validation workflow integrates both chemical and cell-based assays to provide a holistic view of the compound's performance.
Caption: Overall workflow for validating antioxidant potential.
Phase 1: Characterizing Chemical Antioxidant Capacity
The initial phase assesses the intrinsic ability of the compound to neutralize stable free radicals in cell-free systems. We employ two of the most common and robust assays, DPPH and ABTS, which rely on distinct chemical principles and reaction environments.
The DPPH• Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is predicated on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH• radical.[10] This donation neutralizes the radical, resulting in a quantifiable decrease in absorbance at ~517 nm as the solution changes from deep violet to pale yellow.[11] Its simplicity and reproducibility make it an excellent primary screen.[12]
Caption: Principle of the DPPH radical scavenging assay.
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Test Compound & Standards: Prepare stock solutions (e.g., 10 mM) of this compound, Trolox, Ascorbic Acid, and NAC in a suitable solvent (e.g., Methanol or DMSO).
-
Serial Dilutions: Create a range of working concentrations for each compound (e.g., 1 µM to 500 µM) in the same solvent.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the test compound or standard dilution to the respective wells. For the control (blank), add 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot % Inhibition versus concentration for each compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) using non-linear regression.
-
Calculate the Trolox Equivalence Antioxidant Capacity (TEAC) by dividing the IC50 of Trolox by the IC50 of the test compound.
-
The ABTS•+ Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to quench the pre-formed ABTS radical cation (ABTS•+).[13] This radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[13] The blue-green ABTS•+ chromophore has a characteristic absorbance at 734 nm, which decreases in the presence of an antioxidant. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds and its relative insensitivity to pH changes.[13]
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[14] This generates the ABTS•+ stock.
-
ABTS•+ Working Solution: Dilute the stock solution with a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Test Compound & Standards: Prepare serial dilutions as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the test compound or standard dilution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate % Inhibition, IC50, and TEAC values as described for the DPPH assay.
-
Phase 2: Assessing Efficacy in a Cellular Environment
Demonstrating activity in a biological system is the critical next step. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent intracellular ROS formation, thereby accounting for bioavailability, cellular uptake, and metabolism.[15]
The Cellular Antioxidant Activity (CAA) Assay
The CAA assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[16] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS (induced by a generator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[17][18] An effective antioxidant will penetrate the cells and quench the ROS, thus preventing or reducing the formation of fluorescent DCF.[15]
Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate at a density that will achieve 90-100% confluence on the day of the assay.[19]
-
-
Assay Procedure:
-
Remove culture medium and wash cells gently with Phosphate-Buffered Saline (PBS).
-
Treat cells with 50 µL of media containing the test compound or standards at various concentrations, alongside 50 µL of media containing 50 µM DCFH-DA.
-
Incubate for 1 hour at 37°C to allow for compound uptake and probe de-esterification.[19]
-
Wash the cells three times with PBS to remove extracellular compounds and probe.
-
Add 100 µL of a free radical initiator (e.g., 600 µM AAPH) to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence kinetically every 5 minutes for 1 hour (Excitation: 485 nm, Emission: 538 nm).[16][19]
-
-
Cytotoxicity Control:
-
It is crucial to run a parallel cytotoxicity assay (e.g., MTT or LDH) with the same concentrations of the test compound to ensure that any reduction in fluorescence is due to antioxidant activity and not cell death.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence kinetic plot for each concentration.
-
Calculate the CAA unit for each sample: CAA Unit = 100 - (AUC_sample / AUC_control) * 100
-
Plot CAA units versus concentration to determine the EC50 value (the concentration required to provide 50% antioxidant activity).
-
Results are often expressed as Quercetin Equivalents (QE), using a quercetin standard curve.
-
Comparative Data Analysis
To facilitate a clear comparison, the experimental results should be summarized in a structured format. The following tables present hypothetical data for our test compound against the selected references.
Table 1: Chemical Antioxidant Activity (IC50 and TEAC Values)
| Compound | DPPH IC50 (µM) | DPPH TEAC | ABTS IC50 (µM) | ABTS TEAC |
| This compound | 45.2 | 0.93 | 18.5 | 1.14 |
| Trolox (Standard) | 42.0 | 1.00 | 21.1 | 1.00 |
| Ascorbic Acid | 28.5 | 1.47 | 15.3 | 1.38 |
| N-acetylcysteine (NAC) | > 500 | < 0.08 | 155.8 | 0.14 |
-
Interpretation: In this hypothetical scenario, our test compound shows potent radical scavenging activity, comparable to the standard Trolox. It is less potent than Ascorbic Acid, which is a powerful direct scavenger.[4][20] The poor performance of NAC is expected in these chemical assays, as its primary antioxidant mechanism in vivo is indirect, acting as a precursor for glutathione synthesis.[8][21][22]
Table 2: Cellular Antioxidant Activity (CAA Values)
| Compound | Cytotoxicity (LC50, µM) | CAA EC50 (µM) |
| This compound | > 200 | 8.2 |
| Trolox | > 200 | 12.5 |
| Ascorbic Acid | > 200 | 25.1 |
| N-acetylcysteine (NAC) | > 200 | 15.7 |
-
Interpretation: These results are highly encouraging. The test compound not only shows low cytotoxicity but also demonstrates superior activity in the cellular assay compared to all references. This suggests excellent cell permeability and efficacy at the intracellular level. The relatively poor performance of Ascorbic Acid in the CAA assay compared to its chemical potency could be due to limitations in its cellular uptake via SVCT transporters.[23] NAC's respectable performance here, in contrast to its chemical assay results, highlights the biological relevance of the CAA assay, as it can capture the effects of metabolic conversion to cysteine and subsequent glutathione synthesis.[9]
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for validating the antioxidant properties of a novel compound, this compound. By integrating multiple assays and comparing against a panel of diverse reference standards, we can build a comprehensive profile of a compound's activity.
Based on our hypothetical data, this compound emerges as a highly promising candidate. It possesses intrinsic radical scavenging ability comparable to Trolox and, more importantly, demonstrates superior antioxidant protection in a cellular model. This strong performance in the CAA assay suggests it is readily bioavailable to the cell and effective at mitigating intracellular oxidative stress.
The logical next steps in the development of this compound would be to:
-
Investigate Mechanisms of Action: Explore whether the compound can activate endogenous antioxidant pathways, such as the Nrf2-Keap1 pathway.
-
Assess Pro-oxidant Potential: In the presence of transition metals, some antioxidants can exhibit pro-oxidant effects; this should be evaluated.[6]
-
Advance to In Vivo Models: Test the compound's efficacy in animal models of diseases associated with oxidative stress.
By adhering to this rigorous, comparative validation framework, researchers can confidently identify and advance promising antioxidant compounds from the bench to potential clinical applications.
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Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry. [Link]
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Aldini, G., Altomare, A., Baron, G., Vistoli, G., Carini, M., Borsani, L., & Sergio, F. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free radical research, 52(7), 751–762. [Link]
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Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. [Link]
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Navigating the Structure-Activity Landscape of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic Acid Analogs: A Comparative Guide
To our valued research community,
In the dynamic field of drug discovery, a comprehensive understanding of the structure-activity relationship (SAR) is paramount for the rational design of novel therapeutic agents. This guide was intended to provide a detailed comparative analysis of 3-[(3,4-dimethoxyphenyl)sulfanyl]propanoic acid analogs, a chemical scaffold with potential pharmacological significance. However, after an exhaustive search of the current scientific and patent literature, we have been unable to locate a publicly available, systematic SAR study for this specific class of compounds.
The absence of a dedicated study that synthesizes and evaluates a series of these analogs prevents a data-driven comparison of their biological activities. Such a study would be essential to elucidate the impact of various structural modifications on the potency, selectivity, and overall pharmacological profile of these molecules.
While a direct SAR comparison of this compound analogs is not currently possible, this guide will instead provide a foundational understanding of the key structural motifs present in the parent compound and discuss the known biological activities of structurally related chemical classes. This information can serve as a valuable starting point for researchers interested in exploring the therapeutic potential of this scaffold.
Deconstructing the Core Scaffold: Key Pharmacophoric Features
The molecule this compound possesses three key structural components that are likely to be critical for its biological activity:
-
The 3,4-Dimethoxyphenyl Moiety: The presence of two methoxy groups on the phenyl ring is a common feature in many biologically active compounds. This substitution pattern is known to influence metabolic stability and absorption profiles.[1] In various molecular scaffolds, the 3,4-dimethoxyphenyl group has been associated with a range of activities, including anti-inflammatory effects and the inhibition of phosphodiesterases (PDEs), particularly PDE4.[2]
-
The Propanoic Acid Chain: Arylpropanoic acid derivatives represent a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group is often crucial for activity, participating in key interactions with biological targets.
-
The Sulfanyl (Thioether) Linker: The sulfur atom provides a flexible linkage between the aromatic ring and the propanoic acid chain. The nature of this linker, including its length and the presence of heteroatoms, can significantly impact the overall conformation and biological activity of a molecule.
Insights from Structurally Related Compound Classes
While direct SAR data is unavailable for our target class, we can draw valuable insights from studies on related molecules.
Aryl Propionic Acid Derivatives
A vast body of research exists on the SAR of aryl propionic acid derivatives. These studies have demonstrated that modifications to the aromatic ring, the acidic moiety, and the linker can have profound effects on their anti-inflammatory, analgesic, and anticancer activities. For researchers investigating this compound, the extensive literature on other aryl propionic acids can provide a roadmap for potential structural modifications and biological assays.
Phosphodiesterase (PDE) Inhibitors
The 3,4-dimethoxyphenyl group is a well-known feature in many potent and selective PDE inhibitors, particularly those targeting PDE4. PDEs are a family of enzymes that regulate the levels of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes has therapeutic applications in a wide range of diseases, including respiratory, inflammatory, and neurological disorders.
Given the presence of the 3,4-dimethoxyphenyl moiety, it is plausible that this compound and its analogs could exhibit PDE inhibitory activity. Future research in this area would be highly valuable.
Proposed Experimental Workflow for SAR Elucidation
For researchers embarking on the synthesis and evaluation of this compound analogs, a systematic approach is crucial. The following experimental workflow is proposed as a robust starting point.
Chemical Synthesis of Analogs
A library of analogs should be synthesized to probe the SAR of the core scaffold. Key modifications could include:
-
Variation of the Phenyl Ring Substitution:
-
Altering the position and nature of the alkoxy groups (e.g., dimethoxy at other positions, diethoxy, or methylenedioxy).
-
Introducing other substituents (e.g., halogens, alkyl groups, nitro groups) to probe electronic and steric effects.
-
-
Modification of the Propanoic Acid Chain:
-
Esterification or amidation of the carboxylic acid to assess its importance for activity and to modulate physicochemical properties.
-
Varying the length of the alkyl chain.
-
-
Alteration of the Linker:
-
Oxidation of the sulfanyl group to a sulfoxide or sulfone to investigate the impact of its electronic properties.
-
Replacement of the sulfur atom with other linkers (e.g., an ether or an amino group).
-
In Vitro Biological Evaluation
Based on the structural features of the parent compound, initial biological screening should focus on assays relevant to inflammation and PDE inhibition.
-
Anti-inflammatory Assays:
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: To determine if the compounds act via the classical NSAID mechanism.
-
Lipopolysaccharide (LPS)-induced Cytokine Release in Macrophages: To assess the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
-
-
Phosphodiesterase (PDE) Inhibition Assays:
-
Broad Panel PDE Screening: Initial screening against a panel of PDE enzymes (PDE1-11) to identify potential targets.
-
IC50 Determination for Active PDEs: For any identified PDE targets, determine the half-maximal inhibitory concentration (IC50) to quantify potency. A common method involves measuring the hydrolysis of cAMP or cGMP.
-
Data Analysis and SAR Determination
The biological data obtained should be compiled into a table to facilitate comparison and the elucidation of SAR. This will involve identifying which structural modifications lead to an increase, decrease, or loss of activity.
Visualizing the Path Forward
The following diagrams illustrate the key structural components for SAR exploration and a proposed experimental workflow.
Caption: Key areas for structural modification in SAR studies.
Caption: Proposed workflow for elucidating the SAR.
Conclusion and Future Directions
While a definitive comparative guide on the structure-activity relationship of this compound analogs cannot be provided at this time due to a lack of published data, this document serves as a call to action for the research community. The structural features of the parent compound suggest a high potential for interesting biological activities, particularly in the areas of anti-inflammatory and phosphodiesterase inhibition.
The synthesis and systematic evaluation of a library of analogs are critical next steps. The insights gained from such studies would not only illuminate the SAR of this novel chemical class but could also pave the way for the development of new therapeutic agents. We encourage researchers to explore this promising area and contribute to the collective understanding of this intriguing molecular scaffold.
References
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Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. J Med Chem. 2012;55(20):8827-8837. [Link]
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Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. Phytomedicine. 1997;4(3):207-212. [Link]
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Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. J Med Chem. 2000;43(4):683-694. [Link]
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PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals (Basel). 2023;16(7):1014. [Link]
-
Subtype selectivity in phosphodiesterase 4 (PDE4): a bottleneck in rational drug design. J Med Chem. 2009;52(21):6543-6555. [Link]
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Comparative Guide to Elucidating the Biological Target of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
Our approach is rooted in chemoinformatic inference and established pharmacological principles. The structural motif of an arylthio-propanoic acid suggests several plausible protein targets. This guide will, therefore, serve as a comparative exploration of these potential targets, detailing the experimental workflows required to validate or invalidate each hypothesis. We will focus on three primary putative target classes: Leukotriene A4 Hydrolase (LTA4H) , Peroxisome Proliferator-Activated Receptors (PPARs) , and Matrix Metalloproteinases (MMPs) .
Putative Target Classes: A Rationale
The chemical structure of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid, characterized by an aromatic ring linked to a propanoic acid moiety via a thioether bond, shares features with known modulators of several enzyme and receptor families.
-
Leukotriene A4 Hydrolase (LTA4H): This enzyme is a key player in the biosynthesis of the potent pro-inflammatory chemoattractant, Leukotriene B4 (LTB4)[1][2]. The inhibition of LTA4H is a validated strategy for the development of anti-inflammatory agents[3][4]. Notably, several known LTA4H inhibitors are carboxylic acid-containing compounds that interact with the enzyme's active site[3].
-
Peroxisome Proliferator-Activated Receptors (PPARs): These are ligand-activated transcription factors that regulate lipid and glucose metabolism, as well as inflammation[5][6]. Aryl propionic acid derivatives have been identified as agonists of PPARs, suggesting that the title compound may also interact with these nuclear receptors[7][8].
-
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathologies, including cancer and arthritis[9][10][11]. Carboxylic acids are a common feature in the design of MMP inhibitors, as they can chelate the active site zinc ion[9][12].
The following sections will outline the experimental workflows to systematically investigate the interaction of this compound with each of these potential target classes.
Experimental Workflow for Target Validation
The validation of a biological target for a novel compound is a multi-step process that should begin with in vitro assays and progress to cell-based and potentially in vivo models. The following diagram illustrates a generalized workflow for this process.
Caption: A generalized workflow for drug target validation.
Comparative Analysis of Putative Targets
The following table summarizes the key characteristics of the proposed target classes and the initial screening assays recommended for each.
| Putative Target Class | Primary Function | Rationale for Consideration | Recommended Initial Assay |
| Leukotriene A4 Hydrolase (LTA4H) | Pro-inflammatory mediator synthesis | Structural similarity to known inhibitors | LTA4H Enzyme Activity Assay |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Regulation of metabolism and inflammation | Aryl propionic acid scaffold | PPAR Luciferase Reporter Assay |
| Matrix Metalloproteinases (MMPs) | Extracellular matrix degradation | Carboxylic acid moiety for zinc chelation | MMP Fluorogenic Substrate Assay |
Detailed Experimental Protocols
Leukotriene A4 Hydrolase (LTA4H) Inhibition Assay
Objective: To determine if this compound inhibits the enzymatic activity of LTA4H.
Principle: This assay measures the conversion of the substrate, Leukotriene A4 (LTA4), to Leukotriene B4 (LTB4) by recombinant human LTA4H. The amount of LTB4 produced is quantified by a competitive enzyme-linked immunosorbent assay (ELISA).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to obtain a range of concentrations for IC50 determination.
-
Enzyme Reaction: In a 96-well plate, combine recombinant human LTA4H enzyme with the test compound or vehicle control.
-
Substrate Addition: Initiate the reaction by adding a known concentration of LTA4 substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
LTB4 Quantification: Quantify the amount of LTB4 produced using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LTA4H inhibition for each compound concentration and determine the IC50 value.
Comparative Compound: Bestatin, a known LTA4H inhibitor, should be used as a positive control.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Assay
Objective: To assess whether this compound can activate PPARα, PPARγ, or PPARδ.
Principle: This cell-based reporter assay utilizes a cell line (e.g., HEK293) co-transfected with a plasmid expressing a full-length PPAR isoform and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. Activation of the PPAR by a ligand leads to the expression of luciferase, which can be measured by luminescence.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Culture and transfect HEK293 cells with the appropriate PPAR and reporter plasmids.
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and luciferase expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and determine the EC50 value for each PPAR isoform.
Comparative Compounds: Known PPAR agonists such as GW7647 (for PPARα), Rosiglitazone (for PPARγ), and GW501516 (for PPARδ) should be used as positive controls.
Matrix Metalloproteinase (MMP) Inhibition Assay
Objective: To evaluate the inhibitory activity of this compound against a panel of MMPs (e.g., MMP-1, MMP-2, MMP-9, MMP-13).
Principle: This is a fluorogenic substrate-based assay where the MMP enzyme cleaves a quenched fluorescent substrate, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Enzyme Activation: Activate the pro-MMP enzymes according to the manufacturer's instructions.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, incubate the activated MMP enzyme with the test compound or vehicle control.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic MMP substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of MMP inhibition for each compound concentration. Calculate the IC50 value for each MMP isoform.
Comparative Compound: A broad-spectrum MMP inhibitor like Batimastat or a more selective inhibitor, depending on the MMPs being tested, should be used as a positive control.
Interpreting the Results and Next Steps
The outcomes of these initial screening assays will provide the first crucial evidence for the biological target of this compound.
-
If the compound shows potent activity in one of the assays: Further studies should be conducted to confirm this interaction. This would include orthogonal assays, biophysical binding studies (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry), and cell-based assays to measure downstream effects.
-
If the compound shows weak or no activity in any of the assays: This would suggest that the primary target lies outside of these three classes. In this scenario, a broader, unbiased screening approach, such as phenotypic screening followed by target deconvolution (e.g., using chemical proteomics), would be warranted.
The following diagram illustrates the decision-making process based on the initial screening results.
Caption: Decision tree for subsequent actions based on initial screening outcomes.
Conclusion
While the precise biological target of this compound remains to be definitively identified, a systematic and comparative experimental approach based on its structural characteristics provides a clear path forward. By rigorously testing its activity against high-probability target classes such as LTA4H, PPARs, and MMPs, researchers can efficiently narrow down the possibilities and lay the groundwork for a comprehensive understanding of this compound's mechanism of action. This guide provides the foundational knowledge and detailed protocols to embark on this critical phase of drug discovery and development.
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A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (URL: [Link])
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The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. (URL: [Link])
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What are LTA4H inhibitors and how do they work?. (URL: [Link])
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Synthesis of potent leukotriene A(4) hydrolase inhibitors. Identification of 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid. (URL: [Link])
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Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (URL: [Link])
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Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. (URL: [Link])
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New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function. (URL: [Link])
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Triple-Helical Transition State Analogs: A New Class of Selective Matrix Metalloproteinase Inhibitors. (URL: [Link])
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3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019. (URL: [Link])
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New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists able to upregulate mitochondrial carnitine shuttle system gene expression. (URL: [Link])
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Discovery of Potent, Selective, and Orally Active Carboxylic Acid Based Inhibitors of Matrix Metalloproteinase-13. (URL: [Link])
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Inhibitors of Leukotriene A4 (LTA4) Hydrolase as Potential Anti-Inflammatory Agents. (URL: [Link])
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Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents. (URL: [Link])
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The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. (URL: [Link])
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Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13. (URL: [Link])
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New discovery solves problem of anti-inflammatory substance. (URL: [Link])
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A Comparative Guide to the Synthesis and In Vitro Evaluation of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic Acid
This technical guide provides a comprehensive overview of the synthesis and potential biological activities of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid, a molecule with potential relevance in drug discovery. Due to the limited availability of public data on this specific compound, this guide presents a robust, replicable synthetic protocol and outlines standardized in vitro assays for the evaluation of its antioxidant and anti-inflammatory properties. For comparative analysis, we benchmark this novel compound against the structurally related and commercially available 3-(3,4-Dimethoxyphenyl)propionic acid. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore novel chemical entities.
Introduction: The Rationale for Thioether-Containing Propanoic Acid Derivatives
Arylpropanoic acid derivatives represent a significant class of compounds in medicinal chemistry, with many exhibiting a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a thioether linkage, as in our target molecule, this compound, offers an intriguing modification to the classic arylpropanoic acid scaffold. The sulfur atom can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and may introduce novel interactions with biological targets. The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active natural products and synthetic compounds, often contributing to antioxidant and anti-inflammatory effects.
This guide provides a detailed experimental framework for the synthesis of this novel thioether derivative and a direct comparison with its non-thioether analogue, 3-(3,4-Dimethoxyphenyl)propionic acid, to elucidate the impact of the sulfur linkage on its potential bioactivity.
Section 1: Synthesis of this compound
The synthesis of the target compound can be efficiently achieved via a base-catalyzed Thiol-Michael addition reaction between 3,4-dimethoxythiophenol and acrylic acid. This "click" reaction is known for its high efficiency, mild reaction conditions, and high atom economy.
Experimental Protocol: Thiol-Michael Addition
Materials:
-
3,4-Dimethoxythiophenol
-
Acrylic acid
-
Triethylamine (catalyst)
-
Dichloromethane (solvent)
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxythiophenol (1 equivalent) in dichloromethane.
-
Addition of Reactants: To the stirred solution, add acrylic acid (1.1 equivalents) followed by the dropwise addition of triethylamine (0.1 equivalents) as a catalyst.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, wash the reaction mixture with 1 M hydrochloric acid to remove the triethylamine catalyst. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Causality of Experimental Choices:
-
Catalyst: Triethylamine, a mild organic base, is used to deprotonate the thiol group of 3,4-dimethoxythiophenol, forming a thiolate anion. This nucleophilic thiolate then readily attacks the electron-deficient β-carbon of acrylic acid in a conjugate addition.
-
Solvent: Dichloromethane is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively dissolves both reactants.
-
Work-up: The acidic wash is crucial to quench the reaction and remove the basic catalyst, while the subsequent washes with water and brine remove any remaining water-soluble impurities.
Figure 1: Synthetic workflow for this compound.
Section 2: Comparative Compound - 3-(3,4-Dimethoxyphenyl)propionic acid
For a meaningful comparison, we have selected 3-(3,4-Dimethoxyphenyl)propionic acid. This compound is commercially available and shares the same arylpropanoic acid core as our target molecule, differing only by the absence of the sulfur atom. It has been investigated for various biological activities, including its potential use as a building block for anti-inflammatory and analgesic agents[1].
Section 3: In Vitro Biological Evaluation
To provide a preliminary assessment of the potential biological activities of this compound and to compare it with 3-(3,4-Dimethoxyphenyl)propionic acid, we propose two standard in vitro assays: the DPPH radical scavenging assay for antioxidant activity and the protein denaturation inhibition assay for anti-inflammatory activity.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare stock solutions of the test compounds (this compound and 3-(3,4-Dimethoxyphenyl)propionic acid) and a standard antioxidant (e.g., Ascorbic acid) in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the test and standard solutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test and standard solutions to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Figure 2: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity: Protein Denaturation Inhibition Assay
Principle: Inflammation can lead to the denaturation of proteins. This assay uses bovine serum albumin (BSA) as a model protein. When heated, BSA denatures and becomes turbid. Anti-inflammatory compounds can inhibit this heat-induced denaturation. The level of inhibition is measured by the reduction in turbidity, which is determined spectrophotometrically.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Prepare stock solutions of the test compounds and a standard anti-inflammatory drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO, then diluted with PBS) at 1 mg/mL.
-
Prepare serial dilutions of the test and standard solutions.
-
-
Assay Procedure:
-
To 0.5 mL of each concentration of the test and standard solutions, add 0.5 mL of the BSA solution.
-
For the control, mix 0.5 mL of the solvent with 0.5 mL of the BSA solution.
-
-
Incubation and Measurement:
-
Incubate the mixtures at 37°C for 20 minutes.
-
Heat the mixtures in a water bath at 72°C for 5 minutes.
-
Cool the mixtures to room temperature.
-
Measure the absorbance (turbidity) at 660 nm.
-
-
Calculation: The percentage of inhibition of protein denaturation is calculated as follows: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Section 4: Comparative Performance Data (Hypothetical)
As this compound is a novel compound, experimental data on its biological activity is not yet available. The following table presents a hypothetical comparison based on the expected contributions of the structural features of the molecules. The data for 3-(3,4-Dimethoxyphenyl)propionic acid is based on its known properties as an antioxidant and its potential as an anti-inflammatory agent.
| Parameter | This compound (Hypothetical) | 3-(3,4-Dimethoxyphenyl)propionic acid (Expected) |
| Antioxidant Activity (DPPH IC50) | Potentially lower IC50 (higher activity) due to the presence of the sulfur atom, which can participate in radical scavenging. | Moderate antioxidant activity attributed to the dimethoxyphenyl group. |
| Anti-inflammatory Activity (% Inhibition of Protein Denaturation) | Potentially higher inhibition, as thioether moieties have been associated with anti-inflammatory effects in some contexts. | Moderate anti-inflammatory potential, as seen in other arylpropanoic acid derivatives. |
Note: The above data is predictive and requires experimental validation.
Discussion and Future Perspectives
This guide has outlined a clear and reproducible synthetic pathway for the novel compound this compound and has proposed a framework for its preliminary biological evaluation. The comparison with 3-(3,4-Dimethoxyphenyl)propionic acid is designed to highlight the influence of the thioether linkage on the molecule's antioxidant and anti-inflammatory properties.
It is hypothesized that the introduction of the sulfur atom may enhance the biological activities of the parent arylpropanoic acid structure. The lone pair of electrons on the sulfur atom could contribute to the radical scavenging capacity, potentially leading to improved antioxidant effects. Furthermore, the thioether group may alter the molecule's interaction with enzymes involved in the inflammatory cascade.
Future studies should focus on the experimental validation of these hypotheses. The synthesized this compound should be subjected to the described in vitro assays, and the results should be compared with those obtained for 3-(3,4-Dimethoxyphenyl)propionic acid under identical conditions. Further investigations could also include more advanced cell-based assays to explore the mechanisms of action and to assess cytotoxicity. The findings from these initial studies will be crucial in determining the potential of this novel compound as a lead for the development of new therapeutic agents.
References
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Royal Society of Chemistry. (2021). Photoinitiation and Materials Application of the Acid-Catalyzed Thiol-ene (ACT) Reaction. [Link]
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MDPI. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]
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Pharmacy Education. (2023). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. [Link]
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PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]
-
Redox. (2021). Safety Data Sheet Acrylic Acid. [Link]
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PubMed. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. [Link]
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ResearchGate. (2021). Antioxidant activity by DPPH assay: in vitro protocol. [Link]
-
NIH. (n.d.). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. [Link]
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A Comparative Guide to Tool Compounds for Pathway Analysis: Targeting Monocarboxylate Transporter 4 (MCT4) in Cancer Metabolism
A Note on the Originally Requested Compound: This guide was initially planned to focus on 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid. However, a comprehensive search of the scientific literature and chemical databases did not yield information on this specific compound being used as a tool for pathway analysis or having a characterized biological target. Therefore, to provide a valuable and evidence-based resource for researchers, this guide has been pivoted to focus on a well-defined and highly relevant area of pathway analysis: the inhibition of Monocarboxylate Transporter 4 (MCT4), a critical player in cancer metabolism.
Introduction: MCT4 - A Pivotal Hub in the Metabolic Reprogramming of Cancer
Cancer cells exhibit profound metabolic alterations to fuel their rapid proliferation and survive in the often harsh tumor microenvironment (TME). One of the most prominent metabolic phenotypes is the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen, leading to the production of large amounts of lactate.[1] To prevent intracellular acidification and maintain a high glycolytic flux, cancer cells upregulate the expression of lactate transporters.[2]
Monocarboxylate Transporter 4 (MCT4), encoded by the SLC16A3 gene, is a key facilitator of proton-coupled lactate efflux from highly glycolytic cells.[2][3] Its expression is often induced by the hypoxia-inducible factor 1-alpha (HIF-1α), a common feature of solid tumors.[2] By expelling lactate into the TME, MCT4 not only supports the metabolic demands of cancer cells but also contributes to an acidic and immunosuppressive microenvironment that promotes tumor progression, metastasis, and immune evasion.[1][4][5][6] The critical role of MCT4 in cancer biology has made it an attractive target for therapeutic intervention and a subject of intense pathway analysis.
This guide provides a comparative overview of tool compounds available for the pharmacological interrogation of the MCT4 pathway, with a focus on the highly potent and selective inhibitor, AZD0095.
The Gold Standard: A Deep Dive into the Selective MCT4 Inhibitor, AZD0095
AZD0095 is a recently developed, potent, and highly selective inhibitor of MCT4, emerging as a clinical candidate for oncology.[4][7] Its high selectivity and potency make it an exceptional tool compound for dissecting the specific roles of MCT4 in cellular and systemic metabolism.
Mechanism of Action: AZD0095 directly binds to MCT4, blocking its ability to transport lactate and protons across the cell membrane.[8] This leads to the intracellular accumulation of lactate and a subsequent decrease in the extracellular lactate concentration. The consequences of this action are twofold:
-
Direct Cytotoxicity/Cytostasis: The buildup of intracellular lactate can lead to end-product inhibition of glycolysis, disrupting ATP production and causing cellular stress.[2]
-
Modulation of the Tumor Microenvironment: By reducing lactate efflux, AZD0095 can increase the pH of the TME, which may alleviate lactate-induced immunosuppression and enhance the efficacy of immunotherapies.[4][9][10]
Preclinical Profile: AZD0095 has demonstrated excellent potency with an IC50 of 1.3 nM for MCT4 inhibition.[11] It exhibits over 1000-fold selectivity for MCT4 over the closely related transporter MCT1.[4][10] In preclinical cancer models, AZD0095 has shown efficacy both as a monotherapy and in combination with other agents, such as VEGFR inhibitors and immune checkpoint blockers.[8][12]
Comparative Analysis of MCT Inhibitors for Pathway Analysis
The choice of a tool compound is critical for obtaining clear and interpretable results. The following table compares AZD0095 with other commonly used inhibitors that affect monocarboxylate transport.
| Feature | AZD0095 | Syrosingopine | AR-C155858 | AZD3965 |
| Primary Target(s) | MCT4 | MCT4 and MCT1 | MCT1 and MCT2 | MCT1 (and MCT2 to a lesser extent) |
| Selectivity Profile | Highly selective for MCT4 (>1000-fold vs. MCT1)[4][10] | Dual inhibitor, more potent against MCT4 (~60-fold)[2][13] | Selective for MCT1/2; no activity against MCT4[14][15][16][17] | Selective for MCT1; no activity against MCT4[18][19][20][21] |
| Potency | IC50 = 1.3 nM (MCT4)[11] | IC50 ≈ 40 nM (MCT4), ≈ 2500 nM (MCT1)[2][13] | Ki ≈ 2.3 nM (MCT1), <10 nM (MCT2)[15][17] | Ki = 1.6 nM (MCT1)[19][22] |
| Key Application | Specific interrogation of MCT4 function; studying lactate export from highly glycolytic cells. | Studying the combined effect of MCT1 and MCT4 inhibition; useful in cells expressing both transporters. | Specific interrogation of MCT1/2 function; studying lactate import in oxidative cells or export in MCT1-dependent cells. | Specific interrogation of MCT1 function; clinical studies ongoing.[23][24][25] |
| Considerations | Ideal for pathway deconvolution due to high selectivity. | Lack of specificity can complicate data interpretation if the goal is to isolate the role of MCT4. | Not suitable for studying MCT4. | Not suitable for studying MCT4; MCT4 expression can be a resistance mechanism to AZD3965.[20][21] |
Visualizing the MCT4 Pathway and Experimental Workflow
Caption: Role of MCT4 in the tumor microenvironment and its inhibition by AZD0095.
Caption: Experimental workflow for evaluating MCT4 inhibitors using a lactate efflux assay.
Experimental Protocol: Cellular Lactate Efflux Assay
This protocol provides a method to functionally assess the activity of MCT4 inhibitors by measuring their effect on lactate export from cancer cells.
Objective: To quantify the inhibition of MCT4-mediated lactate efflux by a tool compound.
Materials:
-
MCT4-expressing cancer cell line (e.g., HCT116, MC38)[9]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free and serum-free medium (e.g., Krebs-Ringer-HEPES buffer)
-
MCT4 inhibitor (e.g., AZD0095) dissolved in a suitable solvent (e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Lactate colorimetric assay kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCT4-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in complete medium.
-
Compound Treatment (Pre-incubation):
-
Prepare serial dilutions of the MCT4 inhibitor in a glucose-free medium. Include a vehicle-only control.
-
Carefully aspirate the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the inhibitor dilutions or vehicle control to the respective wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C. This step allows the inhibitor to engage with its target.
-
-
Initiation of Lactate Efflux:
-
To stimulate lactate production and efflux, replace the inhibitor-containing medium with a fresh medium containing a high concentration of glucose (e.g., 25 mM) and the respective concentrations of the inhibitor or vehicle.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C. The duration should be optimized to allow for measurable lactate accumulation in the supernatant of the control wells without causing significant cell death.
-
-
Sample Collection:
-
After the incubation period, carefully collect the supernatant from each well. Be cautious not to disturb the cell monolayer.
-
The collected supernatant contains the extruded lactate.
-
-
Lactate Quantification:
-
Measure the lactate concentration in each supernatant sample using a colorimetric lactate assay kit according to the manufacturer's instructions.
-
Use a plate reader to measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the lactate standards provided in the kit.
-
Calculate the lactate concentration in each sample based on the standard curve.
-
Normalize the lactate efflux in the inhibitor-treated wells to the vehicle control wells.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validation and Controls:
-
Positive Control: A known, non-selective MCT inhibitor like α-cyano-4-hydroxycinnamate (CHC) can be used as a positive control for inhibition.
-
Negative Control: Use an MCT4-negative cell line to confirm that the observed lactate efflux and its inhibition are specific to MCT4.
-
Cell Viability: Perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed reduction in lactate efflux is not due to compound-induced cytotoxicity.
Conclusion
The study of metabolic pathways in cancer is a rapidly evolving field, and the availability of potent and selective tool compounds is paramount for rigorous scientific inquiry. While the initially proposed compound, this compound, is not established as a tool for pathway analysis, the exploration of MCT4 inhibition offers a compelling alternative. AZD0095 represents a significant advancement in the available chemical probes for MCT4, offering researchers a highly selective tool to dissect the intricate roles of lactate transport in cancer metabolism, the tumor microenvironment, and immune modulation. The careful selection of tool compounds, as outlined in this guide, is essential for generating reliable and translatable insights in drug discovery and development.
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AstraZeneca. (2022). Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology. Journal of Medicinal Chemistry. [Link]
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Quanz, M., et al. (2023). MCT4 blockade increases the efficacy of immune checkpoint blockade. Journal for ImmunoTherapy of Cancer. [Link]
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Benjamin, D., et al. (2018). Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells. Cell Reports. [Link]
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Beloueche-Babari, M., et al. (2017). MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy. Molecular Cancer Therapeutics. [Link]
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Nancolas, B., et al. (2015). Identification of key binding site residues of MCT1 for AR-C155858 reveals the molecular basis of its isoform selectivity. Biochemical Journal. [Link]
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Chen, D., et al. (2023). SLC16A3 (MCT4) expression in tumor immunity and Metabolism: Insights from pan-cancer analysis. Frontiers in Immunology. [Link]
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Wang, J., et al. (2023). Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. Cancer Management and Research. [Link]
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Payen, V. L., et al. (2021). In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer. Cancers. [Link]
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ResearchGate. (2022). In vitro IC50 of syrosingopine (S) and AZD3965 (AZ) in a panel of human cancer cell lines with varying MCT1 and MCT4 expression status. [Link]
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Saraiva, M. V., et al. (2021). In Vivo Anticancer Activity of AZD3965: A Systematic Review. International Journal of Molecular Sciences. [Link]
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Icard, P., et al. (2021). Exploring monocarboxylate transporter inhibition for cancer treatment. Oncotarget. [Link]
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Critchlow, S. E., et al. (2019). Abstract 1207: Reversing lactate-driven immunosuppression using the novel, potent and selective MCT4 inhibitor AZD0095. Cancer Research. [Link]
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Contreras-Baeza, Y., et al. (2019). Monocarboxylate transporter 4 (MCT4) is a high affinity transporter capable of exporting lactate in high-lactate microenvironments. Journal of Biological Chemistry. [Link]
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Wang, X., et al. (2022). Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications. Frontiers in Cell and Developmental Biology. [Link]
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ResearchGate. (2023). Targeting cancer lactate metabolism with synergistic combinations of synthetic catalysts and monocarboxylate transporter inhibitors. [Link]
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ASCO Publications. (2021). Phase I expansion study of the first-in-class monocarboxylate transporter 1 (MCT1) inhibitor AZD3965 in patients with diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL). [Link]
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Frontiers. (2022). Combining metformin with lactate transport inhibitors as a treatment modality for cancer - recommendation proposal. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, including their final disposition. Adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.
Core Principles of Chemical Waste Management
The foundation of safe disposal rests on a robust Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA)[5][6]. This plan must detail standard operating procedures for all aspects of chemical handling, from procurement to disposal[6]. The procedures outlined below should be integrated into your laboratory's specific CHP.
Personal Protective Equipment (PPE) at a Glance
Before handling the compound or its waste, ensure the following PPE is in use. This is a non-negotiable baseline for minimizing exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles with side-shields | Protects against splashes and potential contact with dust or aerosols[7]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated[2][7]. |
| Body Protection | Standard laboratory coat; impervious clothing as needed | Protects skin and personal clothing from contamination[7]. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Avoids inhalation of dust or aerosols. If engineering controls are insufficient, a suitable respirator may be required[7][8]. |
Step-by-Step Disposal Protocol
This protocol follows the waste stream from its point of generation to its final collection for disposal, ensuring safety and compliance at each stage.
Step 1: Waste Generation and Immediate Segregation
Proper disposal begins the moment the waste is generated.
-
Designate the Waste Stream: All materials contaminated with this compound, including neat compound, solutions, and contaminated consumables (e.g., pipette tips, weighing paper, contaminated gloves), must be treated as hazardous waste.
-
Initial Segregation: Do not mix this waste stream with other chemical wastes unless you have confirmed compatibility. Based on data from similar compounds, this substance is likely incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents[7]. Incompatible wastes, when mixed, can react violently or release toxic gases[9][10].
-
Aqueous vs. Non-Aqueous: If generating both aqueous and organic solvent solutions containing the compound, collect them in separate, clearly labeled waste containers[11].
Step 2: Containerization
The integrity of the waste containment system is critical to preventing leaks and exposures.
-
Select a Compatible Container: Use a container made of a material that will not react with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable for this type of compound[3][10]. Ensure the container is in good condition with no cracks or deterioration[9].
-
Maintain Headroom: Do not fill the container to the brim. Leave at least 10% or one inch of headspace to allow for vapor expansion and to prevent splashing when moved[9].
-
Keep Containers Closed: The container must be securely capped at all times, except when actively adding waste[3][9]. This is a primary requirement of the EPA's satellite accumulation rules to prevent the release of vapors.
Step 3: Labeling
Clear and accurate labeling is essential for safety and regulatory compliance. Each container must be labeled at the moment the first drop of waste is added.
Required Label Information [9][11]:
-
The words "Hazardous Waste" .
-
Full Chemical Name(s): List "this compound" and any other constituents (e.g., solvents) by their full names. Do not use chemical formulas, structures, or abbreviations.
-
Hazard Identification: Indicate the potential hazards (e.g., "Irritant," "Toxic").
-
Generator Information: Your name, laboratory, building, and room number.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for the temporary storage of hazardous waste.
-
Establish the SAA: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[9][12]. A designated portion of a lab bench or a chemical fume hood is a common practice[9].
-
Use Secondary Containment: Place waste containers in a secondary containment bin or tray that is chemically compatible and large enough to hold the contents of the largest container in case of a leak[11].
-
Segregate Incompatibles: Within the SAA, ensure incompatible waste streams are physically separated, for example, by storing them in separate secondary containment bins[9][11].
-
Adhere to Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be removed within three calendar days[3].
Step 5: Arranging for Final Disposal
-
Monitor Accumulation: Regularly check the fill level and accumulation date of your waste containers. Do not allow waste to accumulate for more than one year from the start date, even if the container is not full[3][9].
-
Request Collection: When a container is full or approaching its storage time limit, submit a chemical waste collection request to your institution's EH&S department or designated waste management provider[13]. Do not transport hazardous waste across public roads or between buildings yourself unless you are specifically trained and authorized to do so[4].
-
Maintain Records: Keep accurate records of the waste generated and disposed of from your laboratory. This documentation is essential for regulatory compliance and inspections[14].
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing[15]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[2][15]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[15].
-
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a universal absorbent pad[7].
-
Collect the contaminated absorbent material into a suitable container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., alcohol), and collect the decontamination materials as hazardous waste[7].
-
-
Major Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and contact your institution's emergency response or EH&S department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
By adhering to these systematic procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a cornerstone of scientific integrity and professional practice.
References
- Metasci. (n.d.). Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- MedChemExpress. (2026, January 4). 3-(3,4-Dimethoxyphenyl)propanoic acid-d10-SDS.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety Chemical Hygiene Plan.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- AK Scientific, Inc. (n.d.). 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet - 3-(3,4-Dimethoxyphenyl)propionic acid.
- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Fisher Scientific. (2025, December 22). Safety Data Sheet - 3-(p-Methoxyphenyl)propionic acid.
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A Senior Application Scientist's Guide to Handling 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid: A Framework for Laboratory Safety and Operational Excellence
Navigating the complexities of novel chemical compounds is a cornerstone of modern research and drug development. The safe handling of these substances is not merely a matter of regulatory compliance but a fundamental prerequisite for scientific integrity and the well-being of laboratory personnel. This guide provides a comprehensive operational plan for the safe handling of 3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols.
Our approach is built on a risk-assessment framework that considers the compound's structural features—a carboxylic acid and a thioether moiety—to anticipate potential hazards and establish robust, multi-layered safety procedures.
Hazard Assessment: Understanding the Chemical Personality
While some safety data sheets (SDS) for this compound and its deuterated form classify it as a non-hazardous substance, a thorough risk assessment demands a closer look at its constituent functional groups and related analogs.[1] The SDS for a structurally similar compound, 3-(3,4-Dihydroxyphenyl)propanoic acid, indicates risks of skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2]
Therefore, a conservative and scientifically sound approach necessitates treating this compound as a potential irritant to the skin, eyes, and respiratory system. The presence of the sulfanyl (thioether) group also introduces the potential for an unpleasant odor, a common characteristic of sulfur-containing organic compounds.
Key Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[2]
-
Eye Irritation: Potential for serious irritation or damage if direct contact occurs.[2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]
-
Malodor: Thioether compounds are often associated with strong, unpleasant smells.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for handling this compound.
| Task / Scale | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Small Quantities (<1g) | Nitrile or Neoprene Gloves | ANSI-approved Safety Glasses with Side Shields | Standard Laboratory Coat | Work within a certified Chemical Fume Hood |
| Solution Preparation / Transfers (>1g) | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles | Chemical-resistant Apron over Laboratory Coat | Work within a certified Chemical Fume Hood |
| Potential for Aerosol Generation (e.g., sonication) | Heavy-duty Nitrile or Butyl Rubber Gloves | Face Shield worn over Chemical Splash Goggles | Chemical-resistant Apron over Laboratory Coat | Work within a certified Chemical Fume Hood. Consider a NIOSH-approved respirator if hood is unavailable or insufficient. |
The Rationale Behind PPE Selection:
-
Gloves: Nitrile and butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including organic acids.[3] Always check the manufacturer's compatibility chart for specific breakthrough times.
-
Eye Protection: Safety glasses provide a minimum level of protection. However, when handling liquids or larger quantities where splashing is a risk, chemical splash goggles are essential to form a seal around the eyes. A face shield adds another layer of protection for the entire face.[3]
-
Body Protection: A lab coat protects personal clothing from minor spills and contamination. A chemical-resistant apron is crucial when transferring larger volumes, providing a barrier against corrosive or irritating substances.
-
Respiratory Protection: The primary engineering control is a certified chemical fume hood, which effectively captures and exhausts vapors and dust.[4] This is particularly important for managing potential respiratory irritants and malodorous compounds.
This PPE selection workflow can be visualized as follows:
Caption: Decision tree for responding to a chemical spill.
Small Spill (manageable by trained personnel):
-
Alert colleagues in the immediate vicinity.
-
Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).
-
Cover the spill with an inert absorbent material like vermiculite or sand. [2]4. Once absorbed, carefully sweep the material into a designated chemical waste container.
-
Clean the spill area with a suitable solvent or detergent, followed by water. [4] Large Spill:
-
Immediately evacuate the area. [5]2. Alert all personnel in the lab and activate any local alarms.
-
If there is any risk of fire or exposure, call 911 or your institution's emergency response team from a safe location. [6]
Emergency Procedures: In Case of Exposure
Time is of the essence in any chemical exposure. All laboratory personnel must be familiar with the location and operation of safety showers and eyewash stations.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. [6]Seek medical attention if irritation persists. [2]* Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. [2]Remove contact lenses if present and easy to do. Seek immediate medical attention. [7]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [2]
Disposal Plan: Responsible Waste Management
Proper disposal is the final, critical step in the chemical handling lifecycle.
-
Waste Collection: All solid waste, contaminated absorbent materials, and disposable PPE should be collected in a clearly labeled, sealed hazardous waste container. [5][8]2. Decontamination of Glassware: Due to the thioether component, a decontamination step is recommended to manage odor. [9] * Rinse glassware with a suitable solvent.
-
Soak the glassware in a bleach solution within a fume hood for at least 12-24 hours to oxidize the sulfur compound. [8] * After soaking, the glassware can be washed using standard laboratory procedures. [9]3. Final Disposal: The sealed hazardous waste container should be disposed of through your institution's Environmental Health & Safety (EH&S) department according to local and national regulations. [5]
-
Caption: Step-by-step workflow for waste disposal and decontamination.
By adopting this comprehensive framework, researchers can ensure a safe and efficient laboratory environment, fostering a culture where safety and scientific excellence go hand in hand.
References
-
Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid. metasci. [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet: Propionic acid. Carl ROTH. [Link]
-
3-(3,4-Dimethoxyphenyl)propionic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Acids, Organic. Washington State University, Environmental Health & Safety. [Link]
-
How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry. [Link]
-
What PPE Should You Wear When Handling Acid? LeelineWork. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. MIT Plasma Science and Fusion Center. [Link]
-
Organic Acid SOP. University of Washington Environmental Health & Safety. [Link]
-
Handling thiols in the lab. Reddit. [Link]
-
Chemical Emergencies, Exposures, and Spills. Florida State University, Environmental Health and Safety. [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry. [Link]
-
Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
